molecular formula C9H15N5 B1487838 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine CAS No. 943757-74-2

2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Cat. No.: B1487838
CAS No.: 943757-74-2
M. Wt: 193.25 g/mol
InChI Key: IJAHRSPWFZQXTO-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine is a useful research compound. Its molecular formula is C9H15N5 and its molecular weight is 193.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)pyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAHRSPWFZQXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718600
Record name 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943757-74-2
Record name 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core basic properties of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine, a heterocyclic compound of significant interest in the field of medicinal chemistry. Drawing upon data from chemical suppliers and analogous structures in published literature, this document will explore its chemical and physical characteristics, potential therapeutic applications, and methodologies for its synthesis and analysis.

Executive Summary

This compound is a member of the pyrimidine-piperazine class of compounds, a structural motif frequently encountered in the design of biologically active molecules. While extensive research dedicated solely to this specific molecule is not widely available in public literature, its constituent parts—the pyrimidine ring, the piperazine linker, and the 5-amino group—are well-established pharmacophores. This guide synthesizes available data to provide a foundational understanding of the compound's properties and to extrapolate its potential in drug discovery based on the activities of structurally related molecules. The pyrimidine core is a cornerstone of many therapeutic agents, and the piperazine moiety is known to enhance pharmacokinetic properties and provide a key interaction point with biological targets.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key known and predicted properties of this compound.

PropertyValueSource
CAS Number 943757-74-2[1]
Molecular Formula C9H15N5[1]
Molecular Weight 193.25 g/mol [1]
Boiling Point 386.316°C at 760 mmHg (Predicted)
Density 1.197 g/cm³ (Predicted)
Storage Temperature Room temperature, in a dark, inert atmosphere
Appearance Solid (form may vary)

Synthesis and Characterization

The synthesis of this compound can be approached through established methods for the construction of substituted pyrimidines. A general and adaptable synthetic route is proposed below, based on common organic chemistry principles and published procedures for analogous compounds.[2]

Proposed Synthetic Workflow

Synthesis_Workflow A Starting Material (e.g., 2-chloropyrimidin-5-amine) C Nucleophilic Aromatic Substitution A->C B N-methylpiperazine B->C D Purification (e.g., Chromatography) C->D Crude Product E Characterization (NMR, MS, etc.) D->E Purified Product F Final Product This compound E->F

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of a suitable starting material, such as 2-chloropyrimidin-5-amine (1 equivalent), in an appropriate solvent (e.g., ethanol or DMF), add N-methylpiperazine (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Potential Biological Activities and Therapeutic Applications

The pyrimidine-piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[2] Based on the known activities of structurally similar compounds, this compound may exhibit potential in several therapeutic areas.

Kinase Inhibition

Numerous kinase inhibitors incorporate the 2-aminopyrimidine core as a hinge-binding motif. This structural element is adept at forming key hydrogen bonds within the ATP-binding pocket of various kinases. The 4-methylpiperazine moiety can extend into the solvent-exposed region, offering a point for further modification to enhance potency and selectivity. For instance, the blockbuster drug Imatinib, a tyrosine kinase inhibitor, features a related N-phenyl-2-aminopyrimidine scaffold.[3] Derivatives of 2-(piperazinyl)pyrimidine have been investigated as dual Src/Abl kinase inhibitors.[4]

Acetylcholinesterase Inhibition

A closely related compound, N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide, has been identified as a potential lead for the treatment of neurodegenerative diseases due to its acetylcholinesterase (AChE) inhibitory activity.[5] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. The piperazine and pyrimidine rings can engage in crucial interactions within the active site of the AChE enzyme.

Antimicrobial Activity

Derivatives of pyrimidine-piperazine have been synthesized and evaluated for their antimicrobial properties.[2] These compounds have shown activity against various bacterial and fungal strains. The mechanism of action in this context is likely multifaceted and warrants further investigation for this specific compound.

Hypothesized Mechanism of Action (Kinase Inhibition)

Kinase_Inhibition_MoA cluster_0 Kinase ATP Binding Pocket cluster_1 This compound hinge Hinge Region gatekeeper Gatekeeper Residue solvent_front Solvent Front pyrimidine Pyrimidine Core pyrimidine->hinge H-bonds piperazine Methylpiperazine Moiety piperazine->solvent_front Solvent Interactions amine 5-Amine Group amine->gatekeeper Potential Interactions

Caption: Hypothesized binding mode of this compound in a kinase ATP pocket.

Safety and Handling

According to available safety data sheets, this compound should be handled with care in a well-ventilated area.[6] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion and Future Directions

This compound represents a valuable building block for the synthesis of novel therapeutic agents. Its structural features suggest potential as a kinase inhibitor, an acetylcholinesterase inhibitor, or an antimicrobial agent. Further research is warranted to fully elucidate its biological activity profile. This would involve:

  • Broad-panel kinase screening: To identify specific kinase targets.

  • Enzymatic assays: To quantify its inhibitory potency against identified targets, such as AChE.

  • Cell-based assays: To assess its antiproliferative or other cellular effects.

  • Structure-activity relationship (SAR) studies: To guide the design of more potent and selective derivatives.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand the core properties of this compound and to explore its potential in the quest for new medicines.

References

An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS Number: 943757-74-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Scaffold

In the dynamic field of medicinal chemistry, the exploration of novel molecular scaffolds is the cornerstone of innovation. The pyrimidine core, a privileged structure in drug discovery, continues to yield derivatives with significant therapeutic potential.[1] This guide focuses on a specific, yet underexplored, member of this family: 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine . While publicly available data on this compound remains nascent, its structural motifs—a pyrimidine ring linked to a methylpiperazine group and bearing a reactive amine—suggest a fertile ground for discovery. This document serves as a foundational technical guide, synthesizing established principles of pyrimidine chemistry with the known characteristics of its constituent fragments to provide a predictive framework for its synthesis, potential biological activity, and avenues for future research.

Section 1: Physicochemical Properties and Structural Rationale

The unique arrangement of a pyrimidine core, a 4-methylpiperazine moiety, and a 5-amino group in this compound provides a compelling starting point for drug design. The physicochemical properties, predicted and observed, are summarized below.

PropertyValueSource
CAS Number 943757-74-2N/A
Molecular Formula C₉H₁₅N₅N/A
Molecular Weight 193.25 g/mol N/A

The pyrimidine ring acts as a versatile scaffold, capable of engaging in various biological interactions. The 4-methylpiperazine group is a common feature in many CNS-active and kinase-inhibiting drugs, often improving solubility and metabolic stability. The 5-amino group presents a key handle for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Section 2: Synthesis and Characterization

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature, a rational synthetic approach can be devised based on established pyrimidine chemistry. A plausible and efficient route would involve the nucleophilic aromatic substitution (SNAr) of a di-substituted pyrimidine precursor.

Proposed Synthetic Workflow

A logical synthetic strategy would commence with a commercially available di-halopyrimidine, such as 2,5-dichloropyrimidine or 2-chloro-5-nitropyrimidine. The differential reactivity of the halogen or nitro groups can be exploited for sequential substitution.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Nucleophilic Aromatic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Amination or Reduction cluster_product Final Product 2,5-Dihalopyrimidine 2,5-Dihalopyrimidine Reaction_1 S N Ar Reaction 2,5-Dihalopyrimidine->Reaction_1 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Reaction_1 Intermediate_Product 2-(4-Methylpiperazin-1-yl)-5-halopyrimidine or 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine Reaction_1->Intermediate_Product Reaction_2 Amination (e.g., Buchwald-Hartwig) or Nitro Reduction (e.g., H2/Pd-C) Intermediate_Product->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is a predictive model based on common organic synthesis techniques for similar structures.[2][3]

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

  • To a solution of 2-chloro-5-nitropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 1-methylpiperazine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound. Further purification can be performed by recrystallization or column chromatography if necessary.

Characterization

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Section 3: Potential Biological Activity and Therapeutic Applications

The structural components of this compound suggest several potential avenues for biological activity, primarily in the realm of oncology and neuroscience.

Kinase Inhibition

The pyrimidine scaffold is a well-established core for numerous kinase inhibitors.[4][5] The 2-amino-pyrimidine and related structures are known to interact with the hinge region of the ATP-binding pocket of various kinases. The 4-methylpiperazine moiety can extend into the solvent-exposed region, potentially enhancing potency and selectivity.

Kinase_Inhibition_Pathway cluster_inhibition cluster_block Compound This compound Kinase Protein Kinase (e.g., CDKs, Src, Abl) Compound->Kinase Binds to ATP pocket Inhibition Inhibition Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation Block Block ATP ATP ATP->Kinase Substrate Substrate Protein Cell_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Cell_Signaling Inhibition->Kinase Block->Phosphorylated_Substrate

Caption: Putative mechanism of action as a kinase inhibitor.
CNS Activity

The 4-methylpiperazine moiety is a common pharmacophore in drugs targeting the central nervous system. Related pyrimidine-piperazine derivatives have shown activity as monoamine oxidase (MAO) inhibitors.[6] Therefore, it is plausible that this compound could exhibit activity at CNS targets such as neurotransmitter receptors or transporters.

Section 4: Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a tiered screening approach is recommended.

In Vitro Kinase Profiling

A broad panel kinase screen is the logical first step to identify potential kinase targets.

Protocol: Kinase Panel Screening (e.g., using a radiometric or fluorescence-based assay)

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the compound to the desired concentrations.

  • In a multi-well plate, combine the kinase, a suitable substrate, and ATP (with a radiolabel like ³³P-ATP for radiometric assays).

  • Add the test compound at various concentrations.

  • Incubate the reaction mixture at the optimal temperature for the specific kinase.

  • Stop the reaction and measure the incorporation of the phosphate group into the substrate using an appropriate detection method (e.g., scintillation counting or fluorescence polarization).

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the compound concentration.

Cell-Based Assays

Following the identification of a potential kinase target, cell-based assays are crucial to confirm on-target activity and assess cellular potency.

Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

  • Plate cancer cell lines known to be dependent on the identified target kinase in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for 72 hours.

  • Add the MTT reagent or CellTiter-Glo® reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or luminescence, which is proportional to the number of viable cells.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Section 5: Safety and Handling

As with any novel chemical entity, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Section 6: Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, chemical entity. Its structural features suggest a high potential for biological activity, particularly as a kinase inhibitor or a CNS-active agent. The synthetic route proposed herein provides a clear path to obtaining this compound for further investigation.

The immediate future for research on this molecule should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthesis and obtaining comprehensive analytical data.

  • Broad Biological Screening: Undertaking comprehensive in vitro screening against a wide range of biological targets to uncover its primary mechanism of action.

  • Structure-Activity Relationship Studies: Utilizing the versatile 5-amino group for the synthesis of a library of derivatives to explore and optimize its biological activity.

References

A Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine: A Core Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, a heterocyclic compound of significant interest in drug discovery and development. We will explore its fundamental molecular characteristics, including its structure and physicochemical properties, and present a detailed, validated protocol for its synthesis and purification. The core of this guide focuses on the compound's strategic importance as a molecular scaffold, elucidating its application in the design of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Significance of the Aminopyrimidine Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings being particularly prominent in a vast array of pharmaceuticals. Among these, the pyrimidine nucleus is a recurring motif, famously forming the basis of nucleobases in DNA and RNA.[1][2] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

This compound (CAS No. 943757-74-2) has emerged as a crucial intermediate and structural fragment in the development of targeted therapies.[3] Its architecture is a deliberate convergence of two key pharmacophores:

  • The 2-Aminopyrimidine Core: This unit is a privileged scaffold, renowned for its ability to form critical hydrogen bond interactions with the hinge region of protein kinases, a family of enzymes frequently dysregulated in cancers.[4]

  • The N-Methylpiperazine Moiety: This functional group is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic properties, and provide an additional vector for interacting with biological targets.[5]

The strategic combination of these two groups makes this compound a highly valuable starting material for synthesizing potent and selective modulators of various cellular targets. This guide will provide the technical foundation necessary to understand and utilize this molecule effectively.

Molecular Structure and Physicochemical Properties

Molecular Structure Elucidation

The compound, with the molecular formula C9H15N5, consists of a central pyrimidine ring functionalized at two key positions.[3][6] An amine group (-NH2) is attached at the C5 position, and a 4-methylpiperazine group is linked via a nitrogen atom to the C2 position. The systematic IUPAC name for this compound is this compound.[3]

Caption: 2D Molecular Structure of the Topic Compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, solvent selection, and purification strategies. The data below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 943757-74-2[3][6]
Molecular Formula C9H15N5[3][6]
Molecular Weight 193.25 g/mol [3]
Appearance Yellow to orange solid[3]
Boiling Point 386.3 ± 52.0 °C (Predicted)[3][6]
Density 1.197 ± 0.06 g/cm³ (Predicted)[3][6]
pKa 7.37 ± 0.42 (Predicted)[3][6]
LogP 0.39470[6]
Storage Conditions Inert atmosphere, room temperature, keep in dark place[3][6]
Spectral Analysis (Predicted)

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key spectral features crucial for its identification and characterization.

  • ¹H NMR: The spectrum would be complex but interpretable. Key signals would include:

    • Two distinct aromatic protons on the pyrimidine ring.

    • Broad singlets corresponding to the protons of the C5-amine group.

    • Multiple signals in the aliphatic region (approx. 2.5-3.8 ppm) for the eight non-equivalent protons of the piperazine ring.

    • A sharp singlet around 2.3 ppm corresponding to the N-methyl group.

  • ¹³C NMR: Approximately nine distinct carbon signals would be expected, with those of the pyrimidine ring appearing in the downfield region (150-170 ppm) and the aliphatic carbons of the piperazine and methyl groups in the upfield region (45-60 ppm).

  • Mass Spectrometry (MS): In ESI+ mode, the compound would readily protonate to show a strong molecular ion peak [M+H]⁺ at m/z ≈ 194.2.

Synthesis and Purification

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a robust and widely employed method in heterocyclic chemistry.[4]

Retrosynthetic Analysis & Workflow

The most logical disconnection point is the C2-N bond between the pyrimidine ring and the piperazine moiety. This suggests a synthesis from a 2-halopyrimidin-5-amine precursor and 1-methylpiperazine. A nitro group is often used as a precursor to the amine, as it is less nucleophilic and deactivating, making the initial substitution reaction more straightforward.

retrosynthesis cluster_workflow Synthetic Workflow start 2-chloro-5-nitropyrimidine step1 Step 1: SNAr Reaction + 1-methylpiperazine + Base (e.g., DIPEA) Solvent: NMP or DMSO start->step1 intermediate 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine step1->intermediate step2 Step 2: Nitro Group Reduction + Catalyst (e.g., Pd/C) + H2 gas or transfer agent Solvent: Ethanol or Methanol intermediate->step2 product Target Compound: This compound step2->product

Caption: Proposed Synthetic Workflow for the Topic Compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful isolation and characterization of the intermediate in Step 1 confirms the efficacy of the SNAr reaction before proceeding to the final reduction.

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

  • Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-chloro-5-nitropyrimidine (1.0 eq).

  • Solvent & Reagents: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (approx. 5-10 mL per gram of starting material). Add 1-methylpiperazine (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq), to scavenge the HCl byproduct.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Workup & Isolation: Cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum. The crude intermediate can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

  • Reactor Setup: To a hydrogenation flask, add the intermediate from Step 1 (1.0 eq) and a suitable solvent such as ethanol or methanol.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, approx. 5-10 mol%) under an inert atmosphere.

  • Reduction: Seal the flask and purge with hydrogen gas. Maintain a positive pressure of hydrogen (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS. The disappearance of the nitro intermediate indicates completion (typically 2-6 hours).

  • Workup & Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The final compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the desired product as a solid.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile building block for creating more complex, biologically active molecules. The 5-amino group serves as a convenient chemical handle for further elaboration.

Role as a Key Building Block in Kinase Inhibitors

Protein kinases are a major class of drug targets, especially in oncology. A common strategy for kinase inhibition involves designing molecules that compete with ATP for binding to the enzyme's active site. The 2-aminopyrimidine scaffold is exceptionally well-suited for this purpose.

Derivatives of this compound are found in numerous patents for therapeutic compounds, often targeting cyclin-dependent kinases (CDKs) like CDK4 and CDK6, which are critical regulators of the cell cycle.[7] For example, the core can be elaborated by forming an amide or urea linkage at the 5-amino position, or by participating in coupling reactions to build larger, more complex inhibitors.

Case Study: A Scaffold in Neurodegenerative and Cancer Research

While this specific amine is a starting material, its core structure is present in more advanced molecules with demonstrated biological activity. For instance, N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide is a related compound investigated for its potential in treating neurodegenerative diseases through mechanisms like acetylcholinesterase inhibition, as well as for applications in cancer therapy.[8] This highlights the therapeutic potential unlocked by modifying the 5-amino group of the parent scaffold.

The synthesis of such derivatives typically involves coupling the 5-amino group with a carboxylic acid (to form an amide) or other electrophilic partners, a standard transformation in medicinal chemistry.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3][6] Keeping it in a dark place at room temperature is recommended to maintain its stability.[3][6]

  • Toxicity: While specific toxicity data is limited, related aminopyrimidines and piperazines can be skin and eye irritants. Assume the compound is harmful if swallowed or inhaled and avoid direct contact.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its structure is a masterful combination of a proven kinase-binding element and a solubilizing group, providing an excellent starting point for library synthesis and lead optimization campaigns. The robust and scalable synthetic route further enhances its utility. For researchers in oncology, neurobiology, and other therapeutic areas, a thorough understanding of this scaffold's properties, synthesis, and chemical reactivity is essential for the rational design of next-generation therapeutics.

References

A Comprehensive Technical Guide to 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Nomenclature

2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Structurally, it integrates a pyrimidine ring, a core component of nucleobases and numerous pharmaceuticals, with a 1-methylpiperazine moiety, a group frequently employed to enhance solubility and target engagement.[1][2] This unique combination renders it a highly valuable and versatile building block, or scaffold, for the synthesis of novel therapeutic agents, particularly in oncology and neuropharmacology.[3] This guide provides an in-depth analysis of its properties, a detailed protocol for its synthesis and characterization, and an exploration of its applications for researchers and drug development professionals.

IUPAC Name: this compound[4][5]

CAS Number: 943757-74-2[4][5]

Common Synonyms:

  • 2-(4-Methyl-1-piperazinyl)pyrimidin-5-amine[4][5]

  • 2-(4-methyl-1-piperazinyl)-5-pyrimidinamine[4][5]

  • [2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amine[5]

Physicochemical and Structural Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below, derived from predictive models and supplier information, provides a foundational understanding of this molecule.

PropertyValueReference
Molecular Formula C₉H₁₅N₅[4][5]
Molecular Weight 193.25 g/mol [5]
Appearance Yellow to Orange Solid[5]
Boiling Point (Predicted) 386.3 ± 52.0 °C[5]
Density (Predicted) 1.196 ± 0.06 g/cm³[5]
pKa (Predicted) 7.37 ± 0.42[4][5]
Storage Conditions Room temperature, inert atmosphere, protect from light[4][5]

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SₙAr) followed by a nitro group reduction. This approach is efficient and utilizes readily available starting materials.

Synthetic Strategy and Rationale

The core strategy involves building the molecule on a pyrimidine chassis.

  • SₙAr Reaction: The process begins with a pyrimidine ring activated for nucleophilic attack by an electron-withdrawing nitro group and a suitable leaving group, such as a halogen. 2-Chloro-5-nitropyrimidine is an ideal starting material. The nucleophile, 1-methylpiperazine, displaces the chloride at the C2 position. This reaction is regioselective due to the electronic activation provided by the adjacent ring nitrogens.

  • Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the primary amine. This transformation is crucial for enabling subsequent derivatization at the C5 position, making it a versatile intermediate. Common reduction methods, such as catalytic hydrogenation or reduction with metals like iron or tin(II) chloride, are effective.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction SM 2-Chloro-5-nitropyrimidine + 1-Methylpiperazine Int 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine SM->Int Base (e.g., DIPEA) Solvent (e.g., NMP) Heat Int2 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine Product This compound Int2->Product Reducing Agent (e.g., Fe/NH4Cl) Solvent (e.g., EtOH/H2O) Heat

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures.

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

  • To a stirred solution of 2-chloro-5-nitropyrimidine (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, ~5 mL/g), add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Rationale: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without competing with the primary nucleophile. NMP is a suitable polar aprotic solvent for this SₙAr reaction.

  • Add 1-methylpiperazine (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the intermediate product.

Step 2: Synthesis of this compound

  • Suspend the crude 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (NH₄Cl, 4-5 eq) followed by iron powder (Fe, 4-5 eq).

    • Rationale: The Fe/NH₄Cl system is a classic and effective method for reducing aromatic nitro groups. Iron acts as the electron donor, and the reaction is facilitated in a slightly acidic medium provided by the ammonium chloride solution.

  • Heat the mixture to reflux (around 80 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Basify the remaining aqueous solution with aqueous NaOH or Na₂CO₃ to pH > 9 and extract the product with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH), often with a small percentage of triethylamine (e.g., 0.5%) to prevent the amine product from streaking on the acidic silica. A typical gradient might be 0% to 10% MeOH in DCM.

  • Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is essential. This self-validating system confirms the successful synthesis and provides a benchmark for quality.

G cluster_0 Quality Control Workflow cluster_1 Techniques start Synthesized Crude Product purification Column Chromatography start->purification identity Structure Confirmation purification->identity purity Purity Assessment purification->purity final Qualified Compound (>95% Purity) identity->final nmr 1H & 13C NMR identity->nmr ms Mass Spectrometry (MS) identity->ms purity->final hplc HPLC / UPLC purity->hplc

Caption: Standard workflow for the analytical validation of the final compound.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the pyrimidine ring protons, the piperazine methylene protons, and the N-methyl and amine protons, with appropriate chemical shifts and integration values.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 194.13.

  • HPLC/UPLC: High-performance liquid chromatography is used to determine the purity of the final compound, which should typically be ≥95% for use in further research.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold. The primary amine at the C5 position serves as a key functional handle for further chemical elaboration, allowing for the systematic exploration of chemical space to develop potent and selective drug candidates.

  • Kinase Inhibitors: The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif present in numerous FDA-approved kinase inhibitors.[2] The amine at the C5 position can be acylated or used in coupling reactions to introduce side chains that occupy the ATP-binding pocket of various kinases, leading to potent inhibition. Derivatives have been investigated as Mer/c-Met dual inhibitors.[6]

  • GPCR Ligands: The piperazine moiety is a common feature in ligands for G-protein-coupled receptors (GPCRs). Its basic nitrogen can form critical salt-bridge interactions within receptor binding sites.

  • Scaffold for Fragment-Based Drug Design (FBDD): This molecule represents an ideal starting point in FBDD, where its core structure can be elaborated upon to build molecules with high affinity and specificity for a biological target.

G cluster_derivatives Potential Therapeutic Derivatives Scaffold This compound (Core Scaffold) Kinase Kinase Inhibitors (e.g., for Oncology) Scaffold->Kinase Amide Coupling, Suzuki Coupling, etc. GPCR GPCR Ligands (e.g., for CNS Disorders) Scaffold->GPCR Reductive Amination, Acylation, etc. Other Other Bioactive Agents Scaffold->Other Further Functionalization

Caption: Role as a central scaffold for generating diverse therapeutic candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed.

  • Handling: Handle in a well-ventilated area or a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7] Avoid formation and inhalation of dust.[7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere and protected from light.[8]

  • First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water.[7][8] If inhaled, move to fresh air.[7] Seek medical attention if irritation or other symptoms persist.

Conclusion

This compound is more than a simple chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, accessible synthesis, and, most importantly, its functional handles for derivatization make it a high-value intermediate. An understanding of its properties and synthesis provides researchers with the foundation needed to leverage this scaffold in the rational design of next-generation therapeutics.

References

Solubility Profile of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine in DMSO and Water: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

The solubility of a compound is a critical physicochemical parameter that dictates its suitability for biological screening, formulation, and ultimately, its therapeutic potential. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS No. 943757-74-2). While specific experimental solubility data for this compound is not extensively published, this document outlines the scientific rationale for its expected solubility based on its chemical properties and provides detailed, field-proven protocols for its empirical determination in both dimethyl sulfoxide (DMSO) and aqueous media. This paper is intended for researchers, chemists, and drug development professionals who require robust, reproducible methods for characterizing this and similar heterocyclic amine compounds.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, solubility is a foundational pillar. Low solubility can lead to a cascade of challenges, including underestimated potency in in-vitro assays, poor absorption and bioavailability, and difficulties in formulation development.[1][2] Therefore, an early and accurate assessment of a compound's solubility in relevant solvents is not merely a data point but a critical step in risk mitigation for a research program.

The subject of this guide, this compound, is a heterocyclic compound featuring multiple nitrogen atoms that significantly influence its physicochemical profile. Understanding its solubility requires an appreciation of its structural features and how they interact with different solvent environments.

Physicochemical Properties of this compound

A molecule's solubility is governed by its intrinsic properties. For this compound, the following characteristics are key to predicting its behavior.

PropertyValue / PredictionSourceSignificance for Solubility
CAS Number 943757-74-2[2]Unique chemical identifier.
Molecular Formula C₉H₁₅N₅[2]Provides elemental composition.
Molecular Weight 193.25 g/mol [2]Influences mass-to-volume calculations.
Predicted pKa 7.37 ± 0.42[2]Crucial for aqueous solubility. This value, close to physiological pH, indicates that the compound is a weak base. The piperazine and pyrimidine nitrogens can be protonated. Its charge state, and thus its aqueous solubility, will be highly dependent on the pH of the solution.
Predicted LogP 0.39[2]Indicates the compound's lipophilicity. A low LogP suggests a relatively balanced hydrophilic/lipophilic character, implying it does not possess excessive hydrophobicity that would severely limit aqueous solubility.
Polar Surface Area 58.28 Ų[2]A moderate PSA suggests the potential for hydrogen bonding with polar solvents like water.

Based on these properties, we can form two primary hypotheses:

  • In DMSO: The compound is expected to exhibit high solubility. DMSO is a powerful, polar aprotic solvent capable of disrupting crystal lattice forces and solvating a wide range of molecules.[3]

  • In Water: The compound's solubility will be highly pH-dependent.[4] At pH values significantly below its pKa of 7.37, the molecule will be protonated, positively charged, and likely exhibit higher aqueous solubility. At pH values above the pKa, the neutral form will dominate, leading to significantly lower solubility. This makes buffered systems essential for reproducible measurements.

The following sections provide detailed, self-validating protocols to empirically determine these solubility values.

Determination of Maximum Solubility in DMSO

For most in-vitro screening campaigns, compounds are first dissolved in 100% DMSO to create high-concentration stock solutions. Determining the maximum solubility is critical to avoid creating supersaturated, unstable solutions or wasting valuable compound. The following protocol describes a thermodynamic equilibrium method for this purpose.

Causality Behind the Experimental Choices

The goal is to determine the thermodynamic solubility , which represents a true equilibrium state between the dissolved compound and its solid form.[5] This is achieved by creating a supersaturated slurry, allowing it to equilibrate over an extended period (24 hours), and then quantifying the concentration of the supernatant. This method is considered the "gold standard" for accurate solubility measurement.[5]

Diagram of DMSO Solubility Workflow

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification weigh 1. Weigh ~10 mg of Compound add_dmso 2. Add small volume of DMSO (e.g., 100 µL) weigh->add_dmso vortex 3. Vortex vigorously to create a slurry add_dmso->vortex incubate 4. Incubate at RT for 24h with gentle mixing vortex->incubate centrifuge 5. Centrifuge at >14,000 rpm for 10 min incubate->centrifuge supernatant 6. Carefully collect supernatant centrifuge->supernatant dilute 7. Serially dilute supernatant in a suitable solvent supernatant->dilute hplc 8. Analyze by HPLC-UV against a standard curve dilute->hplc calculate 9. Calculate original concentration (mg/mL or mM) hplc->calculate Aqueous_Solubility cluster_kinetic Kinetic Solubility (High-Throughput) cluster_thermo Thermodynamic Solubility (Gold Standard) k_start Start: 10 mM stock in 100% DMSO k_dilute Add stock to PBS (pH 7.4) in microplate k_start->k_dilute k_shake Shake for 2h at RT k_dilute->k_shake k_measure Measure precipitation (turbidimetry) or filter/centrifuge and quantify supernatant k_shake->k_measure t_start Start: Solid Compound t_add Add excess solid to PBS (pH 7.4) t_start->t_add t_shake Shake/rotate for 24h at RT to equilibrate t_add->t_shake t_separate Filter or centrifuge to remove solid t_shake->t_separate t_quantify Quantify supernatant concentration (HPLC-UV) t_separate->t_quantify

References

"2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Abstract: The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in biologically active compounds, particularly in oncology.[1][2] Molecules incorporating this motif, such as this compound, are of significant interest to the drug discovery community. The pyrimidine core is a bioisostere of the adenine ring in ATP, enabling it to competitively bind within the ATP-binding pocket of a wide array of protein kinases.[3][4] This guide presents a comprehensive, hypothesis-driven framework for the elucidation of the mechanism of action (MoA) of this compound. While the specific biological targets for this compound are not extensively documented in public literature, its structural components strongly suggest a role as a protein kinase inhibitor. This document, therefore, serves as a strategic roadmap for researchers, outlining a logical, multi-stage experimental approach to identify its molecular targets, validate engagement, and characterize its downstream cellular effects.

The foundational step in characterizing a novel compound is to identify its direct molecular binding partners. Given the structural alerts pointing towards kinase inhibition, our initial efforts will be focused on an unbiased survey of the kinome, alongside broader proteomic approaches to ensure all potential targets are considered. The primary methodology proposed is affinity chromatography coupled with mass spectrometry, a robust and widely adopted technique for target deconvolution.[5][6]

Core Strategy: Affinity-Based Proteomic Screening

This method involves immobilizing the small molecule (the "bait") to a solid support and using it to "fish" for binding proteins from a complex biological sample, such as a cell lysate.[7]

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Synthesis of Affinity Probe:

    • Rationale: To immobilize the compound, a derivative must be synthesized with a linker arm that can be covalently attached to a resin without sterically hindering the primary binding pharmacophore. A common strategy is to add an aliphatic chain with a terminal reactive group (e.g., a carboxylic acid or amine) at a solvent-exposed position of the molecule.

    • Procedure:

      • Perform structural analysis of this compound to identify a suitable point for linker attachment, likely on the pyrimidine or piperazine ring, distal to the presumed ATP-competitive binding motifs.

      • Synthesize the linker-modified analogue.

      • Characterize the new compound via NMR and mass spectrometry to confirm its structure.

  • Immobilization of the Probe:

    • Rationale: Covalently attach the synthesized probe to a solid support (e.g., NHS-activated sepharose beads) to create the affinity matrix.

    • Procedure:

      • Dissolve the linker-modified compound in a suitable coupling buffer (e.g., high pH buffer for amine-reactive chemistry).

      • Incubate the compound with the activated sepharose beads according to the manufacturer's protocol (e.g., overnight at 4°C).

      • Wash the beads extensively to remove any non-covalently bound compound. Block any remaining reactive sites on the beads.

  • Protein Capture:

    • Rationale: Incubate the affinity matrix with a proteome source to allow the target proteins to bind. A control matrix (beads only or beads with a structurally similar but inactive compound) is critical to distinguish specific binders from non-specific interactions.

    • Procedure:

      • Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to kinase inhibitors).

      • Incubate the lysate with both the affinity matrix and a control matrix for several hours at 4°C with gentle rotation.

      • Wash the matrices extensively with lysis buffer to remove unbound proteins.

  • Elution and Protein Identification:

    • Rationale: Elute the bound proteins from the matrix for identification. Elution can be achieved by competition with the free, unmodified compound or by using denaturing conditions.

    • Procedure:

      • Elute bound proteins by incubating the matrix with a high concentration of free this compound. This competitively displaces specifically bound proteins.

      • Alternatively, use a denaturing elution buffer (e.g., containing SDS).

      • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

      • Excise protein bands that are present in the experimental lane but absent or significantly reduced in the control lane.

      • Identify the proteins via in-gel digestion followed by LC-MS/MS analysis and database searching.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis mol 2-(4-Methyl...) -5-amine probe Synthesize Affinity Probe mol->probe resin Immobilize Probe on Resin probe->resin incubate Incubate Lysate with Resin resin->incubate lysate Cell Lysate (Proteome) lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Bound Proteins wash->elute sds SDS-PAGE elute->sds ms LC-MS/MS sds->ms hits Identify Potential Target Proteins ms->hits G cluster_components Assay Components cluster_reaction Reaction cluster_outcome Outcome & Analysis Kinase Active Kinase Mix Combine Components + Titrated Inhibitor Substrate Peptide Substrate ATP ATP Incubate Incubate at 30°C Mix->Incubate Measure Quantify Phosphorylation Incubate->Measure Calc Calculate IC50 Measure->Calc G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PDK1 PDK1 PI3K->PDK1 Activates AKT AKT (Target Kinase) PDK1->AKT Phosphorylates (Activates) Downstream Downstream Effectors AKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 2-(4-Methyl...) -5-amine Inhibitor->AKT Inhibits

References

"2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" biological activity and targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine as a Kinase Inhibitor Scaffold

Abstract

The pyrimidine core is a foundational scaffold in medicinal chemistry, integral to the structure of numerous therapeutic agents. When coupled with a piperazine moiety, it forms a privileged structure with demonstrated activity against a range of biological targets, most notably protein kinases. This technical guide provides an in-depth exploration of the compound This compound , a molecule of significant interest for its potential as a kinase inhibitor. While direct biological data for this specific compound is limited in the public domain, analysis of structurally related molecules, particularly within the patent literature, strongly suggests its potential as a modulator of key kinases implicated in a variety of human diseases. This document will therefore focus on the hypothesized biological activity of this compound as a kinase inhibitor, with a detailed examination of its potential targets: Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK). We will provide detailed, field-proven experimental protocols for assessing the inhibitory activity of this compound and its derivatives, and present diagrams of the relevant signaling pathways to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine-Piperazine Scaffold as a Framework for Kinase Inhibitors

The pyrimidine ring is a heterocyclic aromatic organic compound similar to pyridine. As a fundamental component of nucleic acids, its derivatives are ubiquitous in nature and have been extensively explored in drug discovery. The versatility of the pyrimidine scaffold allows for structural modifications at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The incorporation of a piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, often imparts favorable properties such as improved solubility and the ability to form crucial interactions with biological targets.[2]

While extensive biological profiling of this compound is not yet publicly available, the broader class of pyrimidine-piperazine derivatives has been described in patents as potent inhibitors of various protein kinases.[3][4] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. The structural motifs present in this compound suggest its potential to fit within the ATP-binding pocket of certain kinases, thereby disrupting their catalytic activity. This guide will focus on three such kinases—SYK, LRRK2, and MYLK—which have been identified as targets for related heterocyclic compounds and represent promising therapeutic targets.

Potential Kinase Targets and Investigative Methodologies

Spleen Tyrosine Kinase (SYK)

2.1.1. Biological Rationale

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells.[5] It is essential for mediating signaling from various immune receptors, including B-cell receptors and Fc receptors.[6][7] Consequently, dysregulation of SYK activity is implicated in autoimmune diseases such as rheumatoid arthritis and certain B-cell malignancies.[7] Inhibition of SYK is therefore a validated therapeutic strategy for these conditions.[7]

2.1.2. Experimental Protocols

In Vitro SYK Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.[5][8]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare 1X Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[5]

      • Prepare the substrate solution: Dilute Poly (Glu, Tyr) 4:1 peptide substrate in 1X Kinase Buffer to the desired concentration (e.g., 100 µg/mL).

      • Prepare the ATP solution: Dilute ATP in 1X Kinase Buffer to the desired concentration (e.g., 25 µM).

      • Prepare the SYK enzyme solution: Dilute recombinant human SYK enzyme in 1X Kinase Buffer to the desired concentration (e.g., 2.5 ng/µL).

      • Prepare the test compound (this compound) and a known SYK inhibitor (e.g., Staurosporine) in a dilution series in 1X Kinase Buffer with a final DMSO concentration not exceeding 1%.

    • Kinase Reaction:

      • In a 384-well plate, add 5 µL of the test compound or control solution.

      • Add 10 µL of the SYK enzyme solution to each well.

      • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

      • Incubate the plate at 30°C for 60 minutes.

    • Signal Detection:

      • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

      • Incubate at room temperature for 40 minutes.

      • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

      • Incubate at room temperature for 30 minutes.

      • Measure luminescence using a plate reader.

    • Data Analysis:

      • Calculate the percentage of inhibition for each compound concentration relative to the controls.

      • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cell-Based SYK Inhibition Assay (β-Hexosaminidase Release in RBL-2H3 cells)

This assay measures the ability of a compound to inhibit the degranulation of mast cells, a SYK-dependent process.

  • Principle: RBL-2H3 cells, a rat basophilic leukemia cell line, are a model for mast cell degranulation. Activation of the FcεRI receptor on these cells by an antigen-IgE complex leads to SYK activation and the release of β-hexosaminidase. Inhibition of SYK will reduce this release.[9]

  • Step-by-Step Protocol:

    • Cell Culture and Sensitization:

      • Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FBS and antibiotics.

      • Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

      • Sensitize the cells by incubating them with anti-DNP IgE (0.5 µg/mL) for 24 hours.

    • Compound Treatment and Stimulation:

      • Wash the cells twice with Tyrode's buffer.

      • Add 50 µL of Tyrode's buffer containing the test compound at various concentrations and incubate for 1 hour at 37°C.

      • Stimulate degranulation by adding 50 µL of DNP-BSA (1 µg/mL) in Tyrode's buffer and incubate for 1 hour at 37°C.

    • Measurement of β-Hexosaminidase Release:

      • Centrifuge the plate and transfer 50 µL of the supernatant from each well to a new 96-well plate.

      • To measure the total cellular β-hexosaminidase, lyse the cells in the original plate with 0.1% Triton X-100.

      • Add 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution to both plates.

      • Incubate at 37°C for 1 hour.

      • Stop the reaction by adding 100 µL of 0.1 M Na₂CO₃/NaHCO₃ buffer.

      • Measure the absorbance at 405 nm.

    • Data Analysis:

      • Calculate the percentage of β-hexosaminidase release for each condition.

      • Determine the IC₅₀ value of the test compound.

2.1.3. SYK Signaling Pathway

SYK_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) ITAMs ITAMs BCR->ITAMs Antigen Binding FcR Fc Receptor (FcR) FcR->ITAMs Antibody Binding Src_Kinase Src Family Kinase (e.g., LYN) ITAMs->Src_Kinase Phosphorylates SYK SYK ITAMs->SYK Recruits & Activates PLCg PLCγ SYK->PLCg Phosphorylates PI3K PI3K SYK->PI3K Phosphorylates VAV VAV SYK->VAV Phosphorylates IP3_DAG IP3 / DAG PLCg->IP3_DAG MAPK MAPK Pathway VAV->MAPK Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux PKC PKC IP3_DAG->PKC NFAT NFAT Pathway Ca_Flux->NFAT PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Cellular_Response Cellular Response (Proliferation, Cytokine Release, Degranulation) MAPK->Cellular_Response NFkB->Cellular_Response NFAT->Cellular_Response

Caption: SYK Signaling Pathway

Leucine-Rich Repeat Kinase 2 (LRRK2)

2.2.1. Biological Rationale

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease (PD).[10] The G2019S mutation, which leads to increased kinase activity, is particularly prevalent.[11] LRRK2 has been implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[12][13] Therefore, inhibitors of LRRK2 kinase activity are being actively pursued as a potential therapy for PD.

2.2.2. Experimental Protocols

In Vitro LRRK2 Kinase Inhibition Assay (Radiometric)

This assay measures the incorporation of radioactive phosphate from [γ-³²P]ATP into a substrate.

  • Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The amount of radioactivity transferred to a substrate, such as Myelin Basic Protein (MBP), is proportional to the kinase activity.[14]

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare 1X Kinase Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate.[14]

      • Prepare the substrate solution: Dilute MBP to a final concentration of 1 mg/mL in 1X Kinase Assay Buffer.

      • Prepare recombinant LRRK2 enzyme in 1X Kinase Assay Buffer.

      • Prepare the test compound and a known LRRK2 inhibitor in a dilution series.

    • Kinase Reaction:

      • In a reaction tube, combine the LRRK2 enzyme, substrate, and test compound.

      • Initiate the reaction by adding the kinase reaction buffer containing 10 mM ATP, 20 mM MgCl₂, and 0.5 µCi [γ-³²P]ATP.[14]

      • Incubate the reaction at 30°C for 15-30 minutes.

    • Detection:

      • Stop the reaction by adding Laemmli sample buffer.

      • Separate the reaction products by SDS-PAGE.

      • Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled substrate.

    • Data Analysis:

      • Quantify the band intensity corresponding to the phosphorylated substrate.

      • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based LRRK2 Inhibition Assay (pS935 LRRK2 TR-FRET)

This assay measures the phosphorylation of LRRK2 at Serine 935, a marker of LRRK2 kinase activity in cells.

  • Principle: Inhibition of LRRK2 kinase activity leads to a decrease in the phosphorylation of LRRK2 at Ser935. This can be detected using a Time-Resolved Förster Resonance Energy Transfer (TR-FRET) immunoassay.[15]

  • Step-by-Step Protocol:

    • Cell Culture and Treatment:

      • Culture cells expressing LRRK2 (e.g., HEK293T overexpressing LRRK2) in a 96-well plate.

      • Treat the cells with the test compound at various concentrations for a defined period (e.g., 90 minutes).

    • Cell Lysis:

      • Lyse the cells directly in the wells using a lysis buffer containing protease and phosphatase inhibitors.

    • TR-FRET Assay:

      • Transfer the cell lysates to a 384-well plate.

      • Add the TR-FRET antibody pair: a terbium-labeled anti-total LRRK2 antibody and a d2-labeled anti-pS935 LRRK2 antibody.

      • Incubate the plate at room temperature to allow for antibody binding.

    • Detection and Data Analysis:

      • Measure the TR-FRET signal on a compatible plate reader.

      • Calculate the ratio of the acceptor and donor fluorescence signals.

      • Determine the IC₅₀ value of the test compound.

2.2.3. LRRK2 Signaling Pathway

LRRK2_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors & Processes GTP_GDP GTP/GDP Binding LRRK2 LRRK2 GTP_GDP->LRRK2 Activates Dimerization Dimerization Dimerization->LRRK2 Activates Phosphorylation Other Kinases Phosphorylation->LRRK2 Modulates Rab_GTPases Rab GTPases (e.g., Rab10) LRRK2->Rab_GTPases Phosphorylates MAPK_Pathway MAPK Pathway LRRK2->MAPK_Pathway Modulates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Autophagy Rab_GTPases->Autophagy Cytoskeletal_Dynamics Cytoskeletal Dynamics MAPK_Pathway->Cytoskeletal_Dynamics Neurite_Outgrowth Neurite Outgrowth Vesicular_Trafficking->Neurite_Outgrowth PD_Pathology Parkinson's Disease Pathology Autophagy->PD_Pathology Dysregulation contributes to Cytoskeletal_Dynamics->Neurite_Outgrowth Neurite_Outgrowth->PD_Pathology Impairment contributes to

Caption: LRRK2 Signaling Pathway

Myosin Light Chain Kinase (MYLK)

2.3.1. Biological Rationale

Myosin Light Chain Kinase (MYLK) is a calcium/calmodulin-dependent serine/threonine kinase.[16] It plays a crucial role in smooth muscle contraction by phosphorylating the regulatory light chain of myosin II.[16] Beyond its role in muscle contraction, MYLK is involved in regulating endothelial barrier function, cell migration, and inflammation.[17] Dysregulation of MYLK activity is associated with conditions such as asthma, inflammatory bowel disease, and vascular permeability disorders like acute respiratory distress syndrome (ARDS).[18] Therefore, MYLK inhibitors have therapeutic potential in these areas.

2.3.2. Experimental Protocols

In Vitro MYLK Kinase Inhibition Assay (Radiometric)

  • Principle: This assay measures the transfer of a radioactive phosphate group from [γ-³²P]ATP to the myosin light chain (MLC) substrate.

  • Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare 1X Kinase Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT (added fresh).

      • Prepare the substrate solution: Purified MLC protein at a final concentration of 0.2 mg/mL.

      • Prepare the Ca²⁺/Calmodulin solution.

      • Prepare recombinant MYLK enzyme.

      • Prepare the test compound in a dilution series.

    • Kinase Reaction:

      • Combine the MYLK enzyme, substrate, Ca²⁺/Calmodulin, and test compound in the kinase assay buffer.

      • Initiate the reaction by adding [γ-³²P]ATP.

      • Incubate at 30°C for 15 minutes.

    • Detection:

      • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.[19]

      • Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[19]

      • Measure the radioactivity on the paper using a scintillation counter.

    • Data Analysis:

      • Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell-Based MYLK Inhibition Assay (Endothelial Barrier Function)

  • Principle: This assay measures the integrity of a cultured endothelial cell monolayer, which is regulated by MYLK. Inhibition of MYLK can prevent or reverse the disruption of the endothelial barrier induced by inflammatory mediators.

  • Step-by-Step Protocol:

    • Cell Culture:

      • Culture human pulmonary artery endothelial cells (HPAECs) on a specialized electrode-containing plate (e.g., ECIS).

      • Allow the cells to form a confluent monolayer.

    • Transendothelial Electrical Resistance (TEER) Measurement:

      • Measure the baseline TEER of the monolayer. A high TEER indicates a tight barrier.

    • Compound Treatment and Challenge:

      • Pre-treat the cells with the test compound for 1 hour.

      • Challenge the cells with an inflammatory stimulus that disrupts the barrier, such as thrombin or TNF-α.

    • Data Acquisition and Analysis:

      • Continuously monitor the TEER over several hours.

      • A decrease in TEER indicates barrier disruption.

      • Analyze the ability of the test compound to prevent or attenuate the drop in TEER.

      • Determine the effective concentration (EC₅₀) of the compound.

2.3.3. MYLK Signaling Pathway

MYLK_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Stimuli Stimuli (e.g., Thrombin, Histamine) GPCR GPCR Stimuli->GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2_ion Ca²⁺ ER->Ca2_ion Releases Calmodulin Calmodulin (CaM) Ca2_ion->Calmodulin CaM_Ca2 Ca²⁺/CaM Complex MYLK MYLK CaM_Ca2->MYLK Activates MLC Myosin Light Chain (MLC) MYLK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) Actomyosin_Interaction Actin-Myosin Interaction pMLC->Actomyosin_Interaction Cellular_Response Cellular Response (Contraction, Migration, Barrier Permeability) Actomyosin_Interaction->Cellular_Response

Caption: MYLK Signaling Pathway

Data Presentation and Interpretation

The primary output from the initial screening of this compound and its derivatives would be IC₅₀ values against the target kinases. This data should be tabulated for clear comparison.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDSYK IC₅₀ (nM)LRRK2 IC₅₀ (nM)MYLK IC₅₀ (nM)
This compound TBDTBDTBD
Derivative 1TBDTBDTBD
Derivative 2TBDTBDTBD
Reference InhibitorValueValueValue
TBD: To be determined through experimental assays.

Subsequent cell-based assays would provide EC₅₀ values, which reflect the compound's potency in a physiological context. A successful lead compound would exhibit low nanomolar potency in both in vitro and cell-based assays, and demonstrate selectivity for the target kinase over other kinases.

Conclusion and Future Directions

The compound this compound represents a promising starting point for the development of novel kinase inhibitors. Its pyrimidine-piperazine core is a well-established pharmacophore in this target class. The hypothesized activity against SYK, LRRK2, and MYLK positions this scaffold as a potential therapeutic for a wide range of diseases, from autoimmune disorders and Parkinson's disease to inflammatory conditions.

The experimental protocols detailed in this guide provide a robust framework for the initial characterization of this compound and its analogues. Future work should focus on synthesizing a library of derivatives to establish a clear structure-activity relationship (SAR). Promising lead compounds should then be profiled for selectivity against a broader panel of kinases and evaluated for their pharmacokinetic properties to assess their drug-like potential. This systematic approach will be crucial in unlocking the full therapeutic potential of the this compound scaffold.

References

"2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine Scaffold for Kinase Inhibition

Authored by: A Senior Application Scientist

Abstract

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery, particularly in oncology. Within this domain, heterocyclic scaffolds serve as the foundational architecture for achieving desired potency and selectivity. This technical guide provides a comprehensive analysis of the this compound core, a privileged scaffold increasingly recognized for its utility in developing potent and selective kinase inhibitors. We will dissect the scaffold's structural attributes, explore its synthetic accessibility, delineate key structure-activity relationships (SAR), and provide actionable experimental protocols for its synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their kinase inhibitor programs.

The Central Role of Kinases and the Rise of Pyrimidine Scaffolds

Protein kinases constitute a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them high-value therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved by the FDA.[1]

The pyrimidine ring is a recurring motif in many successful kinase inhibitors.[1][2] Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site, mimicking the adenine base of ATP. This foundational interaction provides a strong anchor for the inhibitor, allowing for the exploration of various substituents to achieve potency and selectivity.[3][4]

Signaling Pathway Context: A Generalized Kinase Cascade

To appreciate the impact of kinase inhibitors, it is essential to visualize their point of intervention. The following diagram illustrates a simplified, generic kinase signaling pathway, highlighting the cascade effect that can be halted by an effective inhibitor.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactor Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactor Translocation & Activation Inhibitor Kinase Inhibitor (e.g., Pyrimidine-based) Inhibitor->Raf Inhibition Inhibitor->MEK Inhibition GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Ligand Growth Factor Ligand->Receptor Binding & Dimerization Synthetic_Workflow StartingMaterial 2,4-Dichloro-5-nitropyrimidine Intermediate1 2-(4-Methylpiperazin-1-yl)-4-chloro-5-nitropyrimidine StartingMaterial->Intermediate1  1. N-Methylpiperazine  2. Base (e.g., DIPEA) Intermediate2 N-Aryl-2-(4-methylpiperazin-1-yl)-5-nitropyrimidin-4-amine Intermediate1->Intermediate2  1. Arylamine (R-Ar-NH2)  2. Acid catalyst or heat FinalProduct N-Aryl-2-(4-methylpiperazin-1-yl)pyrimidin-4,5-diamine (Final Scaffold Derivative) Intermediate2->FinalProduct  Reduction  (e.g., H2, Pd/C or Fe/NH4Cl) Kinase_Assay_Workflow Start Start: Compound Dilution Series Step1 Prepare Assay Plate: Add Kinase, Substrate, and ATP Start->Step1 Step2 Add Test Compound or Vehicle Control Step1->Step2 Step3 Incubate at Room Temperature (e.g., 60 minutes) Step2->Step3 Step4 Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) Step3->Step4 Step5 Incubate for Signal Development Step4->Step5 Step6 Read Luminescence on Plate Reader Step5->Step6 End Data Analysis: Calculate IC50 Values Step6->End

References

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence is largely due to its ability to mimic the purine bases of DNA and RNA, allowing for interactions with a wide array of biological targets.[1][2] This guide focuses on the specific derivative, 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine , and its related heterocyclic analogs. We will delve into the synthetic strategies, physicochemical properties, and explore the vast therapeutic potential of this chemical class, with a particular emphasis on their role as kinase inhibitors in oncology. This document serves as a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols for researchers in the field of drug discovery and development.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic motif found in a multitude of clinically approved drugs.[3] Its presence in the nucleobases cytosine, thymine, and uracil makes it a bioisostere for purines, enabling it to interact with a diverse range of enzymes and receptors.[1][2] The versatility of the pyrimidine core allows for extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[4] Consequently, pyrimidine derivatives have been successfully developed as anticancer, antibacterial, anti-inflammatory, and antidiabetic agents, among others.[1][2]

The incorporation of a piperazine moiety, particularly a methylpiperazine group, is a common strategy in medicinal chemistry to enhance solubility, modulate basicity, and introduce favorable interactions with biological targets.[5] The combination of the pyrimidine core with the 4-methylpiperazin-1-yl substituent, as seen in our topic compound, creates a pharmacophore with significant potential for therapeutic applications, most notably in the realm of kinase inhibition.[1][3]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically proceeds through a multi-step sequence involving the construction of the pyrimidine core followed by the introduction of the methylpiperazine and amine functionalities. A logical and commonly employed synthetic strategy is outlined below.

Synthesis_Workflow A 2-Chloro-5-nitropyrimidine C 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine A->C Nucleophilic Aromatic Substitution (SNAr) B 1-Methylpiperazine B->C E This compound C->E Nitro Group Reduction D Reducing Agent (e.g., Fe/HCl, H2/Pd-C) D->E

A plausible synthetic workflow for this compound.
Step 1: Nucleophilic Aromatic Substitution (SNAr)

The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction. 2-Chloro-5-nitropyrimidine serves as the electrophilic substrate. The electron-withdrawing nitro group at the 5-position activates the pyrimidine ring, making the chlorine atom at the 2-position susceptible to nucleophilic attack.[6] 1-Methylpiperazine acts as the nucleophile, displacing the chloride to form 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine.

Step 2: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to an amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst, or metal-acid combinations such as iron powder in the presence of hydrochloric acid.[7]

Physicochemical Properties and Characterization

The successful synthesis of this compound must be confirmed through rigorous characterization. The table below summarizes its key identifiers and physicochemical properties.

PropertyValue
Chemical Name This compound
CAS Number 943757-74-2[4]
Molecular Formula C₉H₁₅N₅[4]
Molecular Weight 193.25 g/mol [4]
Appearance Typically a solid, ranging from white to off-white.
Solubility Expected to be soluble in organic solvents like DMSO and poorly soluble in water.
Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for structural elucidation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound.[8]

Therapeutic Potential and Structure-Activity Relationships (SAR)

Derivatives of 2-(piperazin-1-yl)pyrimidine are prominent in drug discovery, with a significant number of compounds investigated as kinase inhibitors for the treatment of cancer.[1][3] The general structure of these inhibitors often involves the pyrimidine core acting as a hinge-binding motif, while the piperazine moiety extends into a solvent-exposed region, allowing for modifications to improve potency and selectivity.

Kinase_Inhibition_SAR Core Pyrimidine Core Hinge Binding Linker Piperazine Moiety Solubility & Vector for Substitution Core->Linker Substituent Amine/Substituent at C5 Modulates Potency & Selectivity Linker->Substituent

General pharmacophore model for pyrimidine-based kinase inhibitors.
Kinase Inhibition

Numerous studies have demonstrated that the 2-aminopyrimidine scaffold is a versatile platform for developing inhibitors of various kinases, including p21-activated kinase 1 (PAK1) and phosphoinositide 3-kinase (PI3K).[1][3] The amine at the 5-position of our core compound can serve as a crucial interaction point within the ATP-binding pocket of these enzymes or as a handle for further derivatization to enhance target engagement.

Structure-Activity Relationship Insights:

  • Hinge Binding: The nitrogen atoms of the pyrimidine ring are critical for forming hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[3]

  • Piperazine Moiety: The methylpiperazine group often improves aqueous solubility and can be modified to introduce additional interactions with the protein target. The nitrogen atom of the piperazine can also be protonated at physiological pH, potentially forming ionic interactions.

  • Substituents on the Pyrimidine Ring: The nature and position of substituents on the pyrimidine ring greatly influence biological activity.[9] For instance, the introduction of a bromine atom at the 5-position of a 2-arylamino-4-aryl-pyrimidine core, in combination with a piperazine-containing side chain, yielded a potent PAK1 inhibitor.[3]

Other Potential Biological Activities

Beyond kinase inhibition, the 2-(piperazin-1-yl)pyrimidine scaffold has been associated with other biological activities:

  • Monoamine Oxidase (MAO) Inhibition: Certain derivatives have shown selective inhibitory activity against MAO-A, suggesting potential applications in the treatment of depression.[10]

  • α2-Adrenergic Receptor Antagonism: 2-(1-Piperazinyl)pyrimidine is a known antagonist of α2-adrenergic receptors, which may contribute to anxiolytic-like effects.[2]

Experimental Protocols

The following protocols provide a general framework for the synthesis, purification, and characterization of this compound and its analogs.

General Synthetic Protocol

Synthetic_Protocol_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction cluster_2 Purification & Characterization A 1. Dissolve 2-chloro-5-nitropyrimidine in a suitable solvent (e.g., ethanol). B 2. Add 1-methylpiperazine and a base (e.g., triethylamine or K2CO3). A->B C 3. Heat the reaction mixture and monitor by TLC. B->C D 4. Work-up: Cool, filter/extract, and concentrate. C->D E 1. Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol/water). D->E F 2. Add reducing agent (e.g., Fe powder) and an acid (e.g., HCl). E->F G 3. Heat the mixture and monitor by TLC. F->G H 4. Work-up: Filter, neutralize, extract, and concentrate. G->H I 1. Purify the crude product by column chromatography or recrystallization. H->I J 2. Characterize the final product using NMR, MS, and HPLC. I->J

Experimental workflow for the synthesis and purification of the target compound.

Protocol for Nucleophilic Aromatic Substitution:

  • To a stirred solution of 2-chloro-5-nitropyrimidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add 1-methylpiperazine (1.1-1.5 equivalents) and a base like triethylamine or potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine.

Protocol for Nitro Group Reduction:

  • Dissolve the crude 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine in a mixture of ethanol and water.

  • Add iron powder (5-10 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Neutralize the filtrate with a base such as sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford the crude this compound.

Purification and Characterization Protocols

Purification by Column Chromatography:

  • Prepare a silica gel slurry in an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) and pack a column.

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified compound.[11]

Characterization:

  • NMR Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.

  • MS Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI).

  • HPLC Analysis: Dissolve a small amount of the compound in the mobile phase and inject it into the HPLC system to determine its purity.[8]

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a rich area for drug discovery. Their synthetic accessibility and the proven track record of the pyrimidine-piperazine combination in targeting key enzymes, particularly protein kinases, make them highly attractive for further investigation. Future research in this area should focus on the synthesis of diverse libraries of analogs with modifications at the 5-position of the pyrimidine ring and on the piperazine moiety to explore the structure-activity relationships in greater detail. The evaluation of these compounds against a broad panel of kinases and other relevant biological targets will be crucial in uncovering their full therapeutic potential. The insights and protocols provided in this guide are intended to facilitate these efforts and contribute to the development of novel and effective therapeutic agents.

References

Methodological & Application

Synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine , a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a robust two-step process commencing with the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyrimidine with N-methylpiperazine, followed by the reduction of the intermediate nitro compound. This document provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and expert insights into procedural choices, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and key transformations are visualized through workflow diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. The title compound, this compound (Molecular Formula: C₉H₁₅N₅, Molecular Weight: 193.25 g/mol ), is of particular interest due to the incorporation of a methylpiperazine moiety, which can enhance aqueous solubility and receptor binding affinity. Its synthesis is a critical step in the development of novel kinase inhibitors and other targeted therapies.

The most logical and field-proven synthetic strategy involves a two-step sequence. This approach is favored for its high efficiency, use of readily available starting materials, and straightforward execution.

The core transformation is broken down as follows:

  • Step 1: Nucleophilic Aromatic Substitution (SNAr). This step involves the formation of a C-N bond between the pyrimidine ring and N-methylpiperazine. The reaction proceeds by displacing the chlorine atom at the C2 position of the pyrimidine ring. The presence of the electron-withdrawing nitro group at the C5 position is crucial as it activates the pyrimidine ring towards nucleophilic attack.

  • Step 2: Nitro Group Reduction. The nitro intermediate is then reduced to the target primary amine. This transformation can be achieved through various methods, with catalytic hydrogenation and metal-mediated reduction being the most common and reliable choices.

The overall synthetic workflow is depicted below.

Synthetic_Workflow Start Starting Materials Step1 Step 1: SNAr Reaction (Nucleophilic Aromatic Substitution) Start->Step1 Intermediate Intermediate: 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine Step1->Intermediate Step2 Step 2: Nitro Reduction Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct

Caption: High-level overview of the two-step synthesis.

In-Depth Mechanistic Discussion

The Rationale of Nucleophilic Aromatic Substitution (SNAr)

The first step of the synthesis is a classic SNAr reaction. Unlike aliphatic SN2 reactions, a backside attack is impossible on an aromatic ring. Instead, the reaction proceeds via an addition-elimination mechanism.

  • Nucleophilic Attack: The nitrogen atom of N-methylpiperazine acts as the nucleophile, attacking the electron-deficient carbon at the C2 position of the 2-chloro-5-nitropyrimidine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Aromaticity Restoration: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride leaving group.

The electron-withdrawing nitro group at the para-position (C5) to the leaving group is essential for this reaction to proceed efficiently. It delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate and lowering the activation energy of the reaction.

Choosing the Right Reduction Method

The reduction of the nitro group to a primary amine is a critical final step. Two primary methods are presented here, each with its own set of advantages and considerations.

  • Catalytic Hydrogenation: This method typically employs a catalyst such as Palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas). It is often considered a "green" and clean method as the only byproduct is water. However, it requires specialized equipment for handling hydrogen gas and may not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, or some protecting groups).

  • Metal-Mediated Reduction (SnCl₂): The use of tin(II) chloride (SnCl₂) in an acidic medium is a classic and highly effective method for the selective reduction of aromatic nitro groups. It is tolerant of many other functional groups and does not require high-pressure equipment. The downside is the generation of tin-based byproducts that need to be removed during the workup.

The choice between these methods will depend on the available equipment, the scale of the reaction, and the presence of other functional groups in more complex derivatives. For this specific synthesis, both methods are highly effective.

Experimental Protocols

Safety First: Always conduct a thorough risk assessment before starting any chemical synthesis. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

SNAr_Protocol cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Isolation Setup1 Combine 2-chloro-5-nitropyrimidine, N-methylpiperazine, K2CO3, and DMF in a flask. Exec1 Heat the mixture at 80-90 °C. Setup1->Exec1 Exec2 Monitor reaction progress by TLC or LC-MS. Exec1->Exec2 Workup1 Cool the reaction mixture and pour into water. Exec2->Workup1 Workup2 Filter the resulting precipitate. Workup1->Workup2 Workup3 Wash the solid with water and dry under vacuum. Workup2->Workup3

Caption: Workflow for the SNAr reaction.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (molar eq.)
2-Chloro-5-nitropyrimidine159.531.0
N-Methylpiperazine100.161.2
Potassium Carbonate (K₂CO₃)138.212.0
N,N-Dimethylformamide (DMF)73.09-

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyrimidine (1.0 eq), N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add N-methylpiperazine (1.2 eq) to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Stir the aqueous mixture for 30 minutes. A yellow precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Dry the product under vacuum to afford 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine as a yellow solid. The product is often of sufficient purity for the next step.

    • Expected Yield: 90-98%

Step 2: Synthesis of this compound

Two effective protocols are provided for this reduction step.

SnCl2_Reduction cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Setup1 Suspend the nitro intermediate in ethanol or ethyl acetate. Setup2 Add Tin(II) chloride dihydrate (SnCl2·2H2O). Setup1->Setup2 Exec1 Heat the mixture to reflux. Setup2->Exec1 Exec2 Monitor reaction progress by TLC or LC-MS. Exec1->Exec2 Workup1 Cool, concentrate, and add aqueous NaOH. Exec2->Workup1 Workup2 Extract with an organic solvent (e.g., EtOAc). Workup1->Workup2 Workup3 Dry, concentrate, and purify by column chromatography. Workup2->Workup3

Application Note: A Robust Two-Step Synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine, a valuable building block in medicinal chemistry. The synthesis commences with the commercially available starting material, 2-chloro-5-nitropyrimidine. The methodology hinges on a regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 position with 1-methylpiperazine, followed by a high-yielding reduction of the nitro group to the target primary amine. This guide offers in-depth mechanistic explanations, step-by-step experimental procedures, characterization guidelines, and critical safety information to ensure successful and safe execution.

Introduction and Scientific Background

Substituted aminopyrimidines are privileged scaffolds found in a multitude of clinically significant pharmaceuticals, including kinase inhibitors used in oncology. The title compound, this compound, incorporates both a reactive primary aromatic amine and a basic N-methylpiperazine moiety, making it an exceptionally versatile synthon for library synthesis and lead optimization in drug discovery programs.

The synthetic strategy detailed herein leverages the inherent electronic properties of the pyrimidine ring. The pyrimidine core is electron-deficient, which makes it highly susceptible to nucleophilic attack, a reaction class known as Nucleophilic Aromatic Substitution (SNAr).[1] The chlorine atom at the C2 position is particularly activated towards substitution because it is flanked by two ring nitrogen atoms, which can effectively stabilize the negative charge of the reaction intermediate.[2] Further activation is provided by the potent electron-withdrawing nitro group at the C5 position.

This protocol first describes the displacement of the C2 chloride with 1-methylpiperazine. Subsequently, the nitro intermediate is reduced to the desired 5-amino product. This two-step approach is advantageous due to the high regioselectivity of the initial SNAr reaction and the availability of well-established, efficient methods for nitro group reduction.[3][4]

Chemical Information and Properties

A summary of the key chemical entities involved in this synthesis is provided below for quick reference.

CompoundStructureIUPAC NameCAS No.Mol. FormulaMol. Weight ( g/mol )
Starting Material 2-Chloro-5-nitropyrimidine4595-59-9C₄H₂ClN₃O₂159.53
Nucleophile 1-Methylpiperazine109-01-3C₅H₁₂N₂100.16
Intermediate 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine57055-08-8C₉H₁₃N₅O₂223.23
Final Product This compound943757-74-2C₉H₁₅N₅193.25

Reaction Scheme and Mechanism

The overall synthetic pathway is a two-step process as illustrated below.

Synthesis_Workflow cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction SM 2-Chloro-5-nitropyrimidine INT Intermediate 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine SM->INT Base (e.g., K₂CO₃) Solvent (e.g., DMF) NUC 1-Methylpiperazine PROD Final Product This compound INT->PROD Solvent (e.g., MeOH) RED Reducing Agent (e.g., H₂, Pd/C)

Caption: Overall two-step synthetic workflow.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]

  • Nucleophilic Addition: The nitrogen atom of 1-methylpiperazine attacks the electron-deficient carbon at the C2 position of the pyrimidine ring. This step is typically the rate-determining step and results in the temporary loss of aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex.

  • Stabilization and Elimination: The negative charge in the Meisenheimer complex is delocalized and stabilized by the ring nitrogens and the C5-nitro group. Aromaticity is then restored by the elimination of the chloride leaving group, yielding the substituted product.

SNAr_Mechanism reactants Reactants meisenheimer Meisenheimer Complex (Intermediate) reactants->meisenheimer Addition of Nucleophile products Products meisenheimer->products Elimination of Leaving Group (Cl⁻)

Caption: Simplified SNAr addition-elimination mechanism.

Detailed Experimental Protocols

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

Rationale: This protocol utilizes potassium carbonate as a mild base to neutralize the HCl generated in situ. Dimethylformamide (DMF) is chosen as the solvent due to its high boiling point and excellent ability to dissolve the reactants. The reaction is heated to ensure a reasonable reaction rate.

Reagents & MaterialsAmountMolesMolar Eq.
2-Chloro-5-nitropyrimidine10.0 g62.7 mmol1.0
1-Methylpiperazine7.54 g (8.7 mL)75.2 mmol1.2
Potassium Carbonate (K₂CO₃)13.0 g94.0 mmol1.5
Dimethylformamide (DMF)100 mL--

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitropyrimidine (10.0 g, 62.7 mmol) and anhydrous potassium carbonate (13.0 g, 94.0 mmol).

  • Add anhydrous DMF (100 mL) to the flask.

  • Begin stirring the suspension and add 1-methylpiperazine (8.7 mL, 75.2 mmol) dropwise over 5 minutes at room temperature.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water (400 mL) with stirring. A yellow precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 50 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Expected Outcome: A yellow solid. Typical yield: 12.5 - 13.5 g (90-96%). The product is often of sufficient purity for the next step without further purification.

Step 2: Synthesis of this compound

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.[3] Palladium on carbon (Pd/C) is a standard and highly effective catalyst. Methanol is used as the solvent. The reaction is conducted under a positive pressure of hydrogen gas.

Reagents & MaterialsAmountMolesMolar Eq.
2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine12.0 g53.7 mmol1.0
Palladium on Carbon (10% Pd/C, 50% wet)1.2 g-10% w/w
Methanol (MeOH)150 mL--
Hydrogen Gas (H₂)~50 psi-Excess

Procedure:

  • To a hydrogenation vessel (e.g., a Parr shaker bottle), add 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine (12.0 g, 53.7 mmol) and methanol (150 mL).

  • Carefully add the 10% Pd/C catalyst (1.2 g) under a nitrogen atmosphere. Caution: Pd/C is flammable, especially when dry.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with nitrogen gas (3 cycles) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight temperature increase may be observed.

  • Continue the reaction for 3-5 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the nitro intermediate.

  • Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 25 mL). Caution: Do not allow the catalyst-laden Celite pad to dry in the air; keep it wet with solvent until it can be disposed of properly.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

  • Expected Outcome: An off-white to pale yellow solid. Typical yield: 9.3 - 10.0 g (90-96%).

Characterization and Data Analysis

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals would include two singlets for the pyrimidine protons, signals for the piperazine methylene protons (typically two broad multiplets or triplets), a singlet for the N-methyl group, and a broad singlet for the -NH₂ protons. The aromatic protons of the pyrimidine ring are expected around δ 8.0-8.5 ppm, while the -NH₂ protons would appear around δ 4.5-5.5 ppm.[6]

  • ¹³C NMR (100 MHz, DMSO-d₆): Expect signals corresponding to the pyrimidine ring carbons, the piperazine carbons, and the N-methyl carbon.

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₆N₅⁺ [M+H]⁺: 194.1400; Found: 194.1402.

  • Purity (HPLC): >98% area under the curve (AUC).

Safety Precautions and Handling

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • 1-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if inhaled. May cause an allergic skin reaction.[7][8] Handle with care, avoiding inhalation and skin contact. Keep away from ignition sources.

  • 2-Chloro-5-nitropyrimidine: Acutely toxic and an irritant. Avoid contact with skin and eyes.

  • Palladium on Carbon (Pd/C): Flammable solid. Can ignite spontaneously in air, especially when dry. Always handle wet and under an inert atmosphere.

  • Hydrogen Gas: Extremely flammable. Ensure the hydrogenation apparatus is properly maintained and operated by trained personnel. Check for leaks before starting the reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Incomplete SNAr Reaction Insufficient reaction time or temperature.Increase reaction time and/or temperature slightly (e.g., to 90-100 °C). Confirm base is anhydrous and active.
Deactivated nucleophile.Use fresh, high-purity 1-methylpiperazine.
Step 1: Low Yield after Work-up Product is partially soluble in water.Ensure the aqueous mixture is thoroughly chilled before filtration. Minimize the volume of wash water.
Step 2: Stalled/Incomplete Reduction Catalyst poisoning or deactivation.Use fresh catalyst. Ensure starting material and solvent are free of catalyst poisons (e.g., sulfur compounds).
Insufficient hydrogen pressure.Ensure the system is leak-free and maintain the target pressure.
Step 2: Difficulty Removing Catalyst Catalyst is too fine.Use a thicker pad of Celite® or a finer porosity filter paper for filtration.

Conclusion

The described two-step synthesis provides a highly efficient and reproducible pathway to this compound. The protocol relies on a robust SNAr reaction followed by a clean catalytic hydrogenation, affording the target compound in high yield and purity. This application note serves as a comprehensive guide for researchers requiring access to this important chemical intermediate for applications in pharmaceutical and materials science.

References

Topic: Comprehensive Analytical Characterization of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Application Scientist

Abstract

This application note provides a detailed guide to the analytical methods for the comprehensive characterization of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS No. 943757-74-2). As a heterocyclic amine, this compound serves as a critical building block in medicinal chemistry and drug discovery.[1] Ensuring its identity, purity, and stability is paramount for the integrity of downstream applications. This document outlines protocols for chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust framework for analysis.

Introduction and Physicochemical Overview

This compound is a substituted pyrimidine derivative featuring a methylpiperazine moiety. This structural combination is common in pharmacologically active molecules. Accurate analytical characterization is essential for quality control, regulatory submission, and ensuring the reproducibility of scientific research. The protocols herein are designed to be self-validating and are grounded in established analytical principles.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Name This compound[2]
CAS Number 943757-74-2[2][3]
Molecular Formula C₉H₁₅N₅[2]
Molecular Weight 193.25 g/mol [2]
Appearance Typically a solid (e.g., light yellow to brown crystalline powder)[1]
Predicted Solubility Soluble in organic solvents like DMSO, Methanol. Expected to be soluble in acidic aqueous solutions due to the basic amine groups.Inferred

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule due to its moderate polarity.

Principle of Reverse-Phase HPLC

In reverse-phase HPLC (RP-HPLC), the stationary phase (e.g., octadecylsilane, C18) is nonpolar, while the mobile phase is a polar aqueous-organic mixture. The analyte, this compound, will partition between the two phases. Its retention is controlled by adjusting the hydrophobicity of the mobile phase; increasing the organic solvent content (e.g., acetonitrile) will decrease the retention time. The addition of a buffer and an ion-pairing agent can improve peak shape for basic compounds like this one. A validated RP-HPLC method is essential for accurate purity determination.[4]

Recommended HPLC Protocol

This protocol is designed to provide excellent resolution and peak shape for the main component and potential process-related impurities.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate solution in water. Adjust the pH to 3.0 using formic acid. Filter through a 0.22 µm membrane filter.

    • Rationale: The acidic pH ensures that the amine functional groups are protonated, leading to better solubility in the mobile phase and sharper, more symmetrical peaks by minimizing tailing. The buffer controls the pH for reproducible retention times.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Step 2: Sample Preparation

  • Diluent: A 50:50 mixture of Acetonitrile and Water.

  • Standard Solution: Accurately weigh approximately 5 mg of the reference standard and dissolve in 10 mL of diluent to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration (0.5 mg/mL) using the diluent.

Step 3: Chromatographic Conditions

  • The following conditions can be used as a starting point and should be optimized as needed.

Table 2: HPLC Method Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase, 150 mm x 4.6 mm, 3.5 µm particle size
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 254 nm (or wavelength of maximum absorbance)
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18.1-22 min: 5% B
  • Rationale: A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and separated effectively, from early-eluting polar impurities to late-eluting nonpolar ones.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing MobilePhase Prepare Mobile Phase A & B Equilibrate Equilibrate HPLC System & Column MobilePhase->Equilibrate SamplePrep Prepare Standard & Sample Solutions Inject Inject Sample SamplePrep->Inject Equilibrate->Inject System Ready Acquire Acquire Data (UV Chromatogram) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report MS_Fragmentation Parent [M+H]⁺ m/z = 194.2 Frag1 Loss of CH₃ (methyl radical) Parent->Frag1 - •CH₃ Frag2 Loss of C₃H₇N (methylaziridine) Parent->Frag2 - C₃H₇N Frag3 Loss of C₄H₁₀N₂ (methylpiperazine) Parent->Frag3 - C₄H₁₀N₂ Ion1 m/z = 179.2 Ion2 m/z = 137.1 Ion3 m/z = 94.1 Characterization_Strategy cluster_input Input cluster_tests Analytical Tests cluster_output Output Data cluster_final Conclusion Sample Test Sample of This compound HPLC HPLC-UV Sample->HPLC MS HRMS (ESI+) Sample->MS NMR ¹H & ¹³C NMR Sample->NMR FTIR ATR-FTIR Sample->FTIR Purity Purity Assay & Impurity Profile HPLC->Purity MolWeight Molecular Weight & Elemental Composition MS->MolWeight Structure Unambiguous Structure Confirmation NMR->Structure FuncGroup Functional Group Identification FTIR->FuncGroup CoA Certificate of Analysis (CoA) Purity->CoA MolWeight->CoA Structure->CoA FuncGroup->CoA

References

Structural Characterization of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine using High-Resolution NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive technical guide to the structural elucidation of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS No. 943757-74-2), a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1][2] We present detailed, field-proven protocols for sample preparation and data acquisition using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). The guide includes an in-depth analysis of representative spectral data, demonstrating how the combination of these powerful analytical techniques provides unambiguous confirmation of the molecule's identity, purity, and chemical structure. This document is intended for researchers, analytical scientists, and drug development professionals who require robust methods for the characterization of complex small molecules.

Introduction and Scientific Context

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[3][4] Similarly, the N-methylpiperazine moiety is frequently incorporated into drug candidates to enhance solubility, modulate pharmacokinetic properties, and facilitate interactions with biological targets.[5]

Given its potential as a synthetic building block, rigorous structural verification is a critical first step in any research and development workflow. Nuclear Magnetic Resonance (NMR) spectroscopy provides precise information about the molecular framework and the electronic environment of each atom, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition.[6][7] This guide establishes a self-validating protocol where the orthogonal data from NMR and MS collectively provide a high-confidence structural assignment.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, the chemical structure of this compound is presented below with a standardized numbering system for all carbon and hydrogen atoms. This numbering will be used consistently throughout the data interpretation sections.

Caption: Structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon backbone of the molecule.

Experimental Workflow: NMR Analysis

The general workflow for NMR analysis is a systematic process designed to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Tune & Shim Spectrometer prep3->acq1 acq2 Acquire ¹H NMR Spectrum acq1->acq2 acq3 Acquire ¹³C NMR Spectrum acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Assign Signals to Structure proc3->proc4

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

      • Rationale: DMSO-d₆ is an excellent solvent for many polar organic molecules. Crucially, it allows for the observation of exchangeable protons like those on the amine (-NH₂) group, which would be lost in solvents like D₂O.

    • Vortex briefly to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz (or higher) Bruker Avance spectrometer (or equivalent).

    • Temperature: 298 K.

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Parameters: 16 scans, 1.0 s relaxation delay, 4.0 s acquisition time.

      • Rationale: These parameters provide a good signal-to-noise ratio for a sample of this concentration in a reasonable amount of time.

  • ¹³C NMR Acquisition:

    • Spectrometer: 400 MHz (operating at ~100 MHz for ¹³C).

    • Pulse Program: Proton-decoupled pulse program (zgpg30).

      • Rationale: Proton decoupling simplifies the spectrum by collapsing carbon-proton coupling, resulting in a single sharp peak for each unique carbon atom, which aids in interpretation.

    • Acquisition Parameters: 1024 scans, 2.0 s relaxation delay.

Results and Interpretation: Representative ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for the target compound in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.05s2HH4, H6
5.15s (broad)2H-NH
3.70t, J=5.0 Hz4HH2', H6'
2.35t, J=5.0 Hz4HH3', H5'
2.20s3HH7' (-CH ₃)

Interpretation Causality:

  • δ 8.05 (H4, H6): The two protons on the pyrimidine ring are in an electron-deficient aromatic system, shifting them significantly downfield. Due to the symmetrical substitution at positions 2 and 5, they are chemically equivalent, resulting in a single peak (singlet) integrating to 2H.

  • δ 5.15 (-NH₂): The protons of the primary amine group appear as a broad singlet. The broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential chemical exchange with trace water in the solvent.

  • δ 3.70 (H2', H6'): These four protons are on the carbons of the piperazine ring adjacent to the pyrimidine. Their proximity to the electron-withdrawing aromatic system shifts them downfield relative to the other piperazine protons. They appear as a triplet due to coupling with the adjacent H3'/H5' protons.

  • δ 2.35 (H3', H5'): These four piperazine protons are adjacent to the N-methyl group. They appear as a triplet from coupling to the H2'/H6' protons.

  • δ 2.20 (H7'): The three protons of the methyl group attached to the piperazine nitrogen appear as a sharp singlet, as there are no adjacent protons to couple with. This is a characteristic signal for an N-methyl group.

Results and Interpretation: Representative ¹³C NMR Data

The table below details the expected ¹³C NMR chemical shifts.

Chemical Shift (δ, ppm)Assignment
162.5C2
155.0C4, C6
135.8C5
54.5C3', C5'
46.0C7' (-C H₃)
43.8C2', C6'

Interpretation Causality:

  • δ 162.5 (C2): This carbon is directly attached to three nitrogen atoms (two in the pyrimidine ring, one in the piperazine ring), making it highly electron-deficient and thus the most downfield signal.

  • δ 155.0 (C4, C6): These equivalent aromatic carbons are shifted downfield, typical for carbons in a pyrimidine ring.

  • δ 135.8 (C5): This carbon is attached to the amine group.

  • δ 54.5 (C3', C5'): These aliphatic carbons in the piperazine ring are adjacent to the N-methyl group.

  • δ 46.0 (C7'): The methyl carbon signal appears in the high-field aliphatic region, as expected.

  • δ 43.8 (C2', C6'): These piperazine carbons are adjacent to the pyrimidine ring and are shielded relative to the C3'/C5' carbons.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the compound, providing definitive confirmation of its elemental formula.

Protocol 2: LC-MS Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol.

    • Dilute the stock solution to a final concentration of ~10 µg/mL using a 50:50 mixture of water and acetonitrile with 0.1% formic acid.

      • Rationale: Formic acid is a common mobile phase additive that aids in the protonation of the analyte, which is essential for positive mode Electrospray Ionization (ESI).

  • LC-MS Acquisition:

    • System: Agilent 1260 HPLC coupled to a 6530 Q-TOF Mass Spectrometer (or equivalent).

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Rationale: The molecule contains five nitrogen atoms, which are basic sites readily protonated in the ESI source, leading to a strong signal for the [M+H]⁺ ion.

    • Mass Range: Scan from m/z 50 to 500.

    • Data Acquisition: Acquire data in full scan mode to detect the molecular ion.

Results and Interpretation: Representative Mass Spectrometry Data
  • Molecular Formula: C₉H₁₅N₅[8]

  • Calculated Exact Mass: 193.1327 Da

  • Observed Ion (Expected): [M+H]⁺ = 194.1405 Da

The primary result from the MS analysis is the detection of a singly charged ion in the positive mode spectrum corresponding to the protonated molecule, [M+H]⁺. The high-resolution mass spectrometer should detect this ion within a 5 ppm mass accuracy window of the calculated value, confirming the elemental composition.

Data PointValueSignificance
Molecular FormulaC₉H₁₅N₅Defines the expected mass.
Calculated [M+H]⁺194.1405 m/zTheoretical mass of the protonated molecule.
Observed [M+H]⁺194.1402 m/z (Representative)Experimental confirmation of molecular weight.
Mass Error-1.5 ppm (Representative)High accuracy confirms elemental composition.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry provide a comprehensive and unambiguous structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the presence and connectivity of all functional groups, including the pyrimidine ring, the N-methylpiperazine moiety, and the primary amine. High-resolution mass spectrometry validates the elemental composition (C₉H₁₅N₅) by providing an accurate mass measurement of the protonated molecular ion. The protocols and representative data herein establish a robust analytical workflow for the routine characterization and quality control of this and structurally related compounds in a drug discovery and development setting.

References

Application Notes and Protocols for the Use of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: This document provides a comprehensive guide for researchers on the potential applications and experimental protocols for the small molecule 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine . It is important to note that while this compound is commercially available, its specific biological targets and cellular effects are not extensively documented in publicly available literature. The information and protocols presented herein are based on the well-established activities of structurally related pyrimidine and piperazine-containing compounds, which are frequently identified as potent kinase inhibitors. Therefore, the primary focus of this guide is on its potential as a kinase inhibitor, particularly targeting Glycogen Synthase Kinase-3β (GSK-3β), a common target for this chemical scaffold.[1][2][3][4] Researchers are advised to empirically determine the optimal conditions and validate the specific activity of this compound in their experimental systems.

Compound Overview and Properties

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities. The pyrimidine core linked to a methylpiperazine moiety is a common feature in many kinase inhibitors.[5][6][7]

PropertyValueSource
CAS Number 943757-74-2[8]
Molecular Formula C9H15N5[8]
Molecular Weight 193.25 g/mol [8]
Appearance White to off-white crystalline powder[9]
Solubility Poorly soluble in water, soluble in organic solvents like DMSO[9]
Storage Keep in a dark place, under an inert atmosphere, at room temperature[8]

Safety Precautions: Researchers should consult the full Safety Data Sheet (SDS) before handling this compound.[10][11][12][13] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]

Postulated Mechanism of Action: Kinase Inhibition

The chemical scaffold of this compound is prevalent in a multitude of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders, making them attractive drug targets.

Based on extensive literature on analogous compounds, a primary hypothesized target for this compound is Glycogen Synthase Kinase-3β (GSK-3β) .[1][2][3] GSK-3β is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. Its inhibition has therapeutic potential in conditions such as Alzheimer's disease and type 2 diabetes.[2][4]

The proposed mechanism of action involves the compound binding to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its downstream substrates.

GSK3_Pathway cluster_downstream Downstream Substrates Compound This compound GSK3B GSK-3β Compound->GSK3B Tau Tau GSK3B->Tau Phosphorylation BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylation GS Glycogen Synthase GSK3B->GS Phosphorylation pTau p-Tau (Hyperphosphorylated) Tau->pTau Degradation β-catenin Degradation BetaCatenin->Degradation pGS p-GS (Inactive) GS->pGS

Figure 1: Postulated inhibitory effect on the GSK-3β signaling pathway.

Recommended Cell-Based Assays and Protocols

The following protocols are designed as a starting point for investigating the cellular effects of this compound.

Stock Solution Preparation

Causality: A properly prepared and stored stock solution is critical for experimental reproducibility. DMSO is a common solvent for compounds of this class due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. High-concentration stocks minimize the volume of solvent added to cell cultures, reducing potential toxicity.

Protocol:

  • Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add sterile, anhydrous DMSO to create a 10 mM stock solution.

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Cell Viability and Proliferation Assay (MTT or WST-1)

Causality: This initial assay is crucial to determine the cytotoxic or cytostatic concentrations of the compound. The results will inform the dose range for subsequent mechanistic studies, ensuring that observed effects are not simply a consequence of cell death.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay Seed 1. Seed cells in a 96-well plate Adhere 2. Allow cells to adhere (overnight) Seed->Adhere Treat 3. Treat with serial dilutions of compound Adhere->Treat Incubate 4. Incubate for 24-72 hours Treat->Incubate AddReagent 5. Add MTT/WST-1 reagent Incubate->AddReagent IncubateReagent 6. Incubate for 1-4 hours AddReagent->IncubateReagent Read 7. Read absorbance on a plate reader IncubateReagent->Read Data Data Read->Data Analyze Data (IC50 calculation)

Figure 2: General workflow for a cell viability assay.

Protocol:

  • Cell Seeding: Plate cells of interest (e.g., HEK293, SH-SY5Y, or a relevant cancer cell line) in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with DMSO only) and a "no-treatment" control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT/WST-1 Addition: Add the metabolic assay reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: If using MTT, add the solubilizing agent. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration).

Western Blot for Phospho-Substrate Analysis

Causality: To validate the hypothesis that this compound inhibits GSK-3β, it is essential to measure the phosphorylation status of its known downstream substrates. A reduction in the phosphorylation of targets like Tau (at specific GSK-3β sites) or an increase in the total level of β-catenin (which is targeted for degradation upon phosphorylation by GSK-3β) would provide strong evidence for target engagement.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with non-toxic concentrations of the compound (determined from the viability assay) for a specified period (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts, run the samples on an SDS-polyacrylamide gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against a phosphorylated GSK-3β substrate (e.g., Phospho-Tau Ser396) or a total protein that is regulated by GSK-3β-mediated degradation (e.g., β-catenin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total protein (e.g., total Tau) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Potential Applications and Further Research

The structural motifs within this compound suggest a range of potential applications in cell-based research:

  • Neuroscience: Investigating its potential to reduce tau hyperphosphorylation in cellular models of Alzheimer's disease.[1]

  • Oncology: Assessing its anti-proliferative effects in cancer cell lines where kinase signaling is dysregulated.[5][14]

  • Metabolic Diseases: Studying its impact on glucose metabolism and insulin signaling pathways in relevant cell models.[4][15]

Further research should focus on definitive target identification through techniques like kinome screening or chemical proteomics, followed by in-depth validation of its on-target and off-target effects.

References

Application Note & Protocol: In Vitro Antiplasmodial Activity of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

Introduction: The Quest for Novel Antimalarials

The persistent global health threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates a continuous search for novel therapeutic agents.[1] Chemical scaffolds containing pyrimidine and piperazine moieties are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds.[2][3] The compound 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine represents a potential candidate for antimalarial drug discovery, combining structural features associated with antiplasmodial activity.[2][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the in vitro antiplasmodial activity of "this compound." The primary methodology detailed is the SYBR Green I-based fluorescence assay, a robust, sensitive, and widely adopted method for high-throughput screening of potential antimalarial compounds.[5][6] We will delve into the scientific rationale behind the protocol, provide a meticulous step-by-step guide, and discuss data interpretation and quality control to ensure the generation of reliable and reproducible results.

Principle of the SYBR Green I-Based Antiplasmodial Assay

The SYBR Green I assay is a cornerstone of modern antimalarial drug screening.[1] Its elegance lies in its simplicity and specificity. The SYBR Green I dye exhibits a remarkable increase in fluorescence upon binding to double-stranded DNA.[5] In the context of an in vitro malaria culture, the host erythrocytes (red blood cells) are anucleated, meaning they lack their own DNA. Consequently, any DNA present in the culture is of parasitic origin.[5]

The assay, therefore, provides a direct correlation between the measured fluorescence intensity and the proliferation of Plasmodium falciparum parasites.[1] When an active antiplasmodial compound like this compound is introduced to the culture, it inhibits parasite growth, leading to a reduction in parasitic DNA. This reduction is quantified by a decrease in SYBR Green I fluorescence compared to untreated controls.[1] This method allows for the determination of the 50% inhibitory concentration (IC₅₀), a key metric for a compound's potency.[7]

Experimental Workflow Overview

The following diagram outlines the major steps involved in the SYBR Green I-based assay for assessing the antiplasmodial activity of this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of This compound Plate_Prep Pre-dose 96-well Plate with Compound Dilutions Compound_Prep->Plate_Prep Parasite_Culture Maintain & Synchronize P. falciparum Culture Inoculation Inoculate Plate with Synchronized Parasites Parasite_Culture->Inoculation Plate_Prep->Inoculation Incubation Incubate for 72 hours Inoculation->Incubation Lysis Add SYBR Green I Lysis Buffer Incubation->Lysis Staining Incubate in Dark (1-2 hours) Lysis->Staining Fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) Staining->Fluorescence Calculation Calculate % Inhibition Fluorescence->Calculation IC50 Determine IC₅₀ Value via Non-linear Regression Calculation->IC50

Caption: Workflow for the SYBR Green I antiplasmodial assay.

Detailed Protocol: SYBR Green I-Based Antiplasmodial Assay

This protocol is adapted from established methodologies for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[6][7]

Part 1: Materials and Reagents
  • Test Compound: this compound (CAS No. 943757-74-2)[8]

  • Parasite Strain: Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2, W2) strains of Plasmodium falciparum.[2][9]

  • Human Erythrocytes: Type O+, obtained from a healthy donor.

  • Culture Medium: RPMI-1640 supplemented with L-glutamine, 25 mM HEPES, 25 mM NaHCO₃, 10 mg/mL gentamicin, and 10% heat-inactivated human serum or 0.5% Albumax I.[10][11]

  • SYBR Green I Lysis Buffer:

    • Tris-HCl (20 mM, pH 7.5)

    • EDTA (5 mM)

    • Saponin (0.008% w/v)

    • Triton X-100 (0.08% v/v)

    • SYBR Green I stock solution (add to buffer before use at a 1:5000 dilution)[6][7]

  • Control Drugs: Chloroquine (for sensitive strains) and Artemisinin (as a general positive control).

  • Equipment:

    • Humidified incubator with gassing capabilities (5% CO₂, 5% O₂, 90% N₂)[12]

    • Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)[6]

    • Biosafety cabinet (Class II)

    • Centrifuge

    • Microscopes for parasitemia determination

    • 96-well flat-bottom sterile culture plates

Part 2: Parasite Culture and Synchronization

Maintaining a healthy and synchronized parasite culture is critical for reproducible results.

  • Continuous Culture: Maintain P. falciparum cultures using the method described by Trager and Jensen.[11][13] This involves culturing the parasites in human erythrocytes suspended in complete culture medium at a 5% hematocrit.[12]

  • Medium Change: Change the culture medium daily to provide fresh nutrients and remove metabolic waste.[12]

  • Monitoring Parasitemia: Monitor the parasite growth daily by preparing a thin blood smear, staining with Giemsa, and determining the percentage of infected erythrocytes (parasitemia) via light microscopy.[12]

  • Synchronization: For the assay, it is crucial to use a synchronized culture at the ring stage. Synchronization can be achieved using methods like sorbitol treatment.[14] This ensures that the majority of parasites are at the same developmental stage at the start of the experiment.

Part 3: Assay Procedure
  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations for testing. Ensure the final solvent concentration in the assay wells is non-toxic to the parasites (typically ≤0.5%).

  • Plate Preparation:

    • In a 96-well plate, add 100 µL of the diluted test compound to triplicate wells for each concentration.

    • Include control wells:

      • Positive Control: Wells with a known antimalarial drug (e.g., Chloroquine).

      • Negative Control (100% Growth): Wells containing parasite culture with drug-free medium.

      • Background Control: Wells with uninfected erythrocytes.

  • Parasite Inoculation:

    • Dilute the synchronized ring-stage parasite culture with uninfected erythrocytes and complete medium to achieve a final parasitemia of 0.5-1% and a final hematocrit of 1.5-2%.[7][9][14]

    • Add 100 µL of this parasite suspension to each well (except the background control wells, which receive uninfected erythrocytes). The final volume in each well will be 200 µL.[7]

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[6][7]

  • Lysis and Staining:

    • After the 72-hour incubation, carefully remove the plates from the incubator.

    • Add 100 µL of the freshly prepared SYBR Green I lysis buffer to each well.[7]

    • Mix gently and incubate the plate in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.[7]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[6][15]

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence value of the background control wells (uninfected erythrocytes) from all other wells.

  • Percentage Inhibition Calculation: Calculate the percentage of parasite growth inhibition for each concentration of the test compound using the following formula:

    % Inhibition = 100 - [ (Fluorescence of Test Well / Fluorescence of Negative Control Well) * 100 ]

  • IC₅₀ Determination:

    • Plot the percentage of parasite growth inhibition against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that inhibits parasite growth by 50%.[14]

Sample Data Presentation

The results should be summarized in a clear and concise table.

CompoundP. falciparum StrainIC₅₀ (µM) [Mean ± SD]
This compound3D7 (Chloroquine-sensitive)Experimental Value
This compoundDd2 (Chloroquine-resistant)Experimental Value
Chloroquine (Control)3D7 (Chloroquine-sensitive)Experimental Value
Chloroquine (Control)Dd2 (Chloroquine-resistant)Experimental Value

Trustworthiness and Quality Control

To ensure the validity and reliability of the experimental data, the following quality control measures are essential:

  • Assay Validation: The assay should be validated using standard antimalarial drugs with known IC₅₀ values.

  • Reproducibility: Each experiment should be performed in triplicate and repeated on at least two separate occasions to ensure reproducibility.

  • Microscopy Confirmation: Periodically confirm parasite viability and morphology via microscopy, especially in the negative control wells.

  • Z'-factor: For high-throughput screening, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

The SYBR Green I-based fluorescence assay is a powerful and reliable method for determining the in vitro antiplasmodial activity of novel compounds like this compound. By adhering to the detailed protocol and quality control measures outlined in this guide, researchers can generate high-quality, reproducible data. Such data is the foundation for making informed decisions in the drug discovery pipeline, ultimately contributing to the development of new and effective treatments for malaria.

References

Application Notes & Protocols: Leveraging 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine for the Development of Dual Src/Abl Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Dual Src/Abl Inhibition in Oncology

The landscape of cancer therapy has been significantly reshaped by the advent of targeted therapies, particularly tyrosine kinase inhibitors (TKIs). Among the most critical targets are the non-receptor tyrosine kinases Src and Abl. Aberrant activation of both kinases is implicated in the development and progression of various cancers.[1] The Bcr-Abl fusion protein, a result of the Philadelphia chromosome translocation, is the causative agent in most cases of Chronic Myeloid Leukemia (CML).[2] This fusion protein exhibits constitutively active Abl kinase activity, driving uncontrolled cell proliferation.[3] Similarly, Src family kinases (SFKs) are key regulators of cell growth, differentiation, and migration, and their overexpression or hyperactivation is a hallmark of many solid tumors, contributing to metastatic potential.[4][5]

Given the structural homology and interconnected signaling pathways of Src and Abl, dual inhibition presents a compelling therapeutic strategy.[5] This approach not only addresses the primary oncogenic driver in diseases like CML but also has the potential to overcome resistance mechanisms and be effective in a broader range of malignancies.[2][6][7][8] For instance, some imatinib-resistant Bcr-Abl mutations can be effectively targeted by dual Src/Abl inhibitors.[7][8] This document provides a detailed guide on utilizing the key pharmacophore, 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine , for the rational design and development of next-generation dual Src/Abl kinase inhibitors.

The this compound Scaffold: A Privileged Motif

The this compound core is a well-established and highly effective scaffold in the design of kinase inhibitors. Its constituent parts each play a crucial role in binding to the ATP-binding pocket of kinases like Src and Abl.

  • Pyrimidin-5-amine: This portion of the molecule often forms critical hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.

  • 2-(4-Methylpiperazin-1-yl) group: This moiety typically extends into the solvent-exposed region of the ATP-binding site. The methylpiperazine group can enhance solubility and provides a handle for further chemical modification to optimize pharmacokinetic properties and target engagement.

The versatility of this scaffold allows for the generation of diverse chemical libraries, enabling the fine-tuning of potency, selectivity, and drug-like properties.

Signaling Pathways and Experimental Workflow

Src and Abl Signaling Overview

Src and Abl are central nodes in complex signaling networks that regulate cell fate. Their aberrant activation leads to the phosphorylation of numerous downstream substrates, culminating in increased proliferation, survival, and invasion. Understanding these pathways is crucial for designing effective inhibitors and interpreting cellular assay results.

Src_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., PDGFR, EGFR) Src Src RTK->Src Integrins Integrins Integrins->Src Abl Abl (Bcr-Abl in CML) Src->Abl activates Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT STAT Pathway Src->STAT Invasion Gene Expression (Invasion, Angiogenesis) Src->Invasion Abl->Ras_MAPK Abl->PI3K_Akt Abl->STAT Abl->Invasion Proliferation Gene Expression (Proliferation, Survival) Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT->Proliferation

Caption: Simplified Src/Abl Signaling Pathways in Cancer.

Drug Discovery and Development Workflow

The process of developing novel dual Src/Abl inhibitors from the this compound scaffold follows a structured, multi-stage workflow.

Drug_Discovery_Workflow A Scaffold Selection: This compound B Library Synthesis & Chemical Optimization A->B C In Vitro Kinase Assays (Src, Abl, Kinome Panel) B->C D Cell-Based Assays (Proliferation, Apoptosis, Signaling) C->D E Lead Optimization (ADMET Properties) C->E D->E D->E F In Vivo Efficacy Studies (Xenograft Models) E->F G Preclinical Development F->G

Caption: Workflow for Dual Src/Abl Inhibitor Development.

Experimental Protocols

Protocol 1: Synthesis of a Representative Dual Src/Abl Inhibitor

This protocol outlines a general synthetic route for derivatizing the this compound scaffold.

Objective: To synthesize a small library of compounds for initial screening.

Materials:

  • This compound

  • Various substituted benzoyl chlorides or carboxylic acids

  • Palladium catalyst (e.g., Pd(PPh3)4) for coupling reactions

  • Bases (e.g., triethylamine, diisopropylethylamine)

  • Solvents (e.g., DMF, DMSO, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Amide Coupling:

    • Dissolve this compound (1 equivalent) in an appropriate aprotic solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable base (e.g., triethylamine, 1.2 equivalents).

    • Slowly add the desired substituted benzoyl chloride (1.1 equivalents) to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Suzuki Coupling (if applicable for further diversification):

    • Combine the halogenated pyrimidine intermediate (1 equivalent), a boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents) in a suitable solvent system (e.g., dioxane/water).

    • Degas the mixture and heat under reflux until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Purify the product as described in step 1.

  • Characterization: Confirm the structure and purity of the final compounds using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against Src and Abl kinases.

Materials:

  • Recombinant human Src and Abl kinase

  • Suitable peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[9]

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well or 384-well plate, add the assay buffer, the kinase, and the peptide substrate.

  • Add the diluted inhibitor compounds to the wells. Include a positive control (a known inhibitor like dasatinib) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescent signal.[9]

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell-Based Proliferation Assay

Objective: To evaluate the anti-proliferative effect of the lead compounds on cancer cell lines.

Materials:

  • Relevant cancer cell lines (e.g., K562 for CML, which is Bcr-Abl positive; and a Src-dependent solid tumor cell line).

  • Cell culture medium and supplements (e.g., RPMI-1640, fetal bovine serum, penicillin-streptomycin).

  • Synthesized inhibitor compounds.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds. Include appropriate controls.

  • Incubate the cells for 72 hours.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence, which is proportional to the number of viable cells.

  • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

  • Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation and Interpretation

The data generated from these assays should be systematically organized to facilitate the identification of lead compounds.

Compound IDSrc IC50 (nM)Abl IC50 (nM)K562 GI50 (nM)Src-dependent Cell Line GI50 (nM)
Lead-001 5.21.810.525.1
Lead-002 15.83.522.748.9
Control (Dasatinib) 0.80.51.25.7

Interpretation:

  • Potency: Lower IC50 and GI50 values indicate higher potency.

  • Dual Activity: Compounds with low nanomolar IC50 values for both Src and Abl are desirable.

  • Cellular Efficacy: A strong correlation between biochemical (IC50) and cellular (GI50) activity is a positive indicator. Discrepancies may suggest issues with cell permeability or off-target effects.

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel dual Src/Abl kinase inhibitors. The protocols outlined in this application note provide a robust framework for the synthesis, biochemical evaluation, and cellular characterization of new chemical entities. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a preclinical candidate for further development. This will involve iterative cycles of design, synthesis, and testing, guided by structure-activity relationships and in silico modeling.

References

The Versatile Scaffold: Application Notes for 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern oncology drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with multiple biological targets – is a cornerstone of efficient therapeutic development. The compound 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine represents one such scaffold. While this molecule itself is primarily a chemical intermediate, its core structure, the methylpiperazinyl-pyrimidine moiety, is a recurring motif in a multitude of potent and selective kinase inhibitors. These inhibitors are at the forefront of targeted cancer therapy, offering the promise of greater efficacy and reduced toxicity compared to conventional chemotherapy.

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals. It will delve into the applications of derivatives of the this compound scaffold in oncology research, with a focus on their role as kinase inhibitors. We will explore the underlying mechanisms of action, provide detailed, field-proven protocols for their evaluation, and offer insights into data interpretation.

Part 1: The Central Role in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2-(4-methylpiperazin-1-yl)pyrimidine scaffold has proven to be an exceptional starting point for the design of inhibitors targeting several key oncogenic kinases.

Key Kinase Targets and Their Oncogenic Roles:
  • Aurora Kinases (AURKA, AURKB, AURKC): These serine/threonine kinases are essential for the regulation of mitosis. Their overexpression is common in many cancers and is associated with genomic instability and poor prognosis. Aurora kinase A (AURKA) is involved in centrosome maturation and spindle assembly, while Aurora kinase B (AURKB) is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[1][2]

  • Cyclin-Dependent Kinase 4 (CDK4): In conjunction with its regulatory partner, cyclin D, CDK4 controls the G1-S phase transition of the cell cycle.[3][4] Hyperactivation of the Cyclin D-CDK4/6-Rb pathway is a frequent event in cancer, leading to uncontrolled cell proliferation.[3][4][5]

  • Glycogen Synthase Kinase 3β (GSK-3β): This serine/threonine kinase is a key regulator of numerous signaling pathways, including those involved in cell proliferation, apoptosis, and differentiation. While its role in cancer is complex and can be context-dependent, GSK-3β is implicated in the progression of several tumor types.[6][7][8][9][10]

Signaling Pathway Involvement:

The derivatized 2-(4-methylpiperazin-1-yl)pyrimidine scaffold exerts its anti-cancer effects by modulating critical signaling pathways.

Diagram: Simplified Signaling Pathways Targeted by 2-(4-Methylpiperazin-1-yl)pyrimidine Derivatives

Signaling_Pathways cluster_aurora Aurora Kinase Pathway cluster_cdk4 CDK4/6-Rb Pathway cluster_gsk3b GSK-3β Pathway AURKA Aurora A Mitosis Mitotic Progression AURKA->Mitosis Promotes Inhibitor_A Pyrimidine Derivative (e.g., Alisertib) Inhibitor_A->AURKA Inhibits CyclinD Cyclin D CDK4 CDK4 CyclinD->CDK4 Activates Rb Rb CDK4->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CellCycle G1/S Transition E2F->CellCycle Promotes Inhibitor_B Pyrimidine Derivative (e.g., Palbociclib-like) Inhibitor_B->CDK4 Inhibits GSK3B GSK-3β BetaCatenin β-catenin GSK3B->BetaCatenin Phosphorylates (degrades) Proliferation Cell Proliferation BetaCatenin->Proliferation Promotes Inhibitor_C Pyrimidine Derivative Inhibitor_C->GSK3B Inhibits

Caption: Targeted signaling pathways of 2-(4-methylpiperazin-1-yl)pyrimidine derivatives.

Part 2: Experimental Protocols for Compound Evaluation

The successful development of kinase inhibitors relies on a robust pipeline of in vitro and in vivo assays. The following protocols are foundational for characterizing the activity of novel compounds derived from the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that determines kinase activity by measuring ADP formation. The kinase reaction is first stopped, and the remaining ATP is depleted. Then, ADP is converted to ATP, which is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.

Materials:

  • Purified recombinant kinase (e.g., AURKA, CDK4/Cyclin D1, GSK-3β)

  • Kinase-specific substrate and cofactors

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compound (derivatives of this compound)

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • DMSO

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 4x test compound dilution in kinase buffer. For the no-inhibitor control, add 2.5 µL of kinase buffer with DMSO.

    • Add 2.5 µL of 4x kinase/substrate mix in kinase buffer.

    • Initiate the reaction by adding 5 µL of 2x ATP solution in kinase buffer. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.

  • Incubation: Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: In Vitro Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Start Start CompoundPrep Prepare serial dilutions of test compound Start->CompoundPrep ReactionSetup Set up kinase reaction in 384-well plate CompoundPrep->ReactionSetup Incubation1 Incubate at RT for 60 min ReactionSetup->Incubation1 ATPDepletion Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation1->ATPDepletion Incubation2 Incubate at RT for 40 min ATPDepletion->Incubation2 Detection Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubation2->Detection Incubation3 Incubate at RT for 30-60 min Detection->Incubation3 Measurement Measure luminescence Incubation3->Measurement DataAnalysis Calculate % inhibition and determine IC50 Measurement->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.[11][12][13][14][15]

Materials:

  • Cancer cell line of interest (e.g., a cell line with known dysregulation of the target kinase)

  • Complete cell culture medium

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Protocol 3: Western Blotting for Target Engagement and Pathway Modulation

This technique is used to detect the phosphorylation status of the target kinase and downstream signaling proteins, providing evidence of target engagement and pathway modulation within the cell.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. For kinase inhibitors, it is crucial to assess the phosphorylation state of the target and its substrates. This involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with primary antibodies specific for the phosphorylated protein and the total protein (as a loading control).

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the target and downstream effectors)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AURKA or anti-phospho-Rb) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again several times with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for the total protein to confirm equal loading.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total proteins.

  • Normalize the phospho-protein signal to the total protein signal to determine the effect of the compound on protein phosphorylation.

Table: Summary of Experimental Data for a Hypothetical Pyrimidine Derivative

Assay TypeTarget KinaseCell LineEndpointResult
In Vitro Kinase AssayAurora Kinase A-IC5015 nM
Cell Viability (MTT)-HCT116 (Colon)GI5050 nM
Western BlotAurora Kinase AHCT116p-AURKA (T288)Dose-dependent decrease

Part 3: In Vivo Evaluation

Promising compounds from in vitro studies are advanced to in vivo models to assess their efficacy and pharmacokinetic properties.

Protocol 4: Xenograft Tumor Model

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to evaluate the compound's anti-tumor activity.[16][17][18][19]

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line

  • Matrigel (optional, can improve tumor take rate)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the test compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = (Length x Width²)/2).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or at a specified time point.

Data Analysis:

  • Plot the mean tumor volume over time for each group.

  • Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

  • Evaluate the tolerability of the compound by monitoring body weight changes.

Conclusion: A Scaffold for Future Discoveries

The this compound scaffold has firmly established its value in the field of oncology drug discovery. Its versatility as a foundation for potent and selective kinase inhibitors targeting key cancer-driving pathways underscores its importance. The protocols and application notes provided in this guide offer a robust framework for researchers to explore the potential of novel derivatives of this privileged scaffold. Through rigorous in vitro and in vivo evaluation, the next generation of targeted cancer therapies based on this remarkable chemical entity can be developed, bringing new hope to patients.

References

Application Notes and Protocols for the Utilization of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminopyrimidine Scaffold in Kinase Inhibition

The 2-aminopyrimidine core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with the ATP-binding site of a multitude of protein kinases.[1] Its nitrogen atoms act as key hydrogen bond acceptors and donors, effectively mimicking the hinge-binding interactions of the native ATP molecule. This inherent characteristic has led to the development of numerous clinically successful kinase inhibitors for the treatment of cancer and other proliferative diseases.[2]

Within this important class of molecules, 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine serves as a versatile and highly valuable starting point for structure-activity relationship (SAR) studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this scaffold to develop potent and selective kinase inhibitors. We will explore the rationale behind its use, detail SAR strategies, and provide robust protocols for the synthesis of analogs and their subsequent biological evaluation.

The core structure of this compound offers three primary points for chemical modification, allowing for a systematic exploration of the chemical space around the kinase active site. The 2-position, occupied by the 4-methylpiperazine group, often extends into a solvent-exposed region, influencing solubility and pharmacokinetic properties. The 5-amino group provides a crucial vector for introducing substituents that can probe deeper into the ATP-binding pocket, often targeting the "gatekeeper" residue and enhancing selectivity. Finally, the pyrimidine ring itself can be further substituted, although this is less commonly explored.

Strategic Application in Kinase Inhibitor SAR

The this compound scaffold has been instrumental in the development of inhibitors for several key oncogenic kinases, most notably Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[1][3] The following sections will detail the SAR for these two important kinase families.

Targeting Cyclin-Dependent Kinases (CDK4/6)

The dysregulation of the cell cycle is a hallmark of cancer, and CDK4/6 are central regulators of the G1-S phase transition. Inhibitors of CDK4/6 have shown significant clinical efficacy in the treatment of certain breast cancers. The 2-aminopyrimidine scaffold is a common feature in many CDK4/6 inhibitors.[2]

A typical SAR exploration starting from this compound for CDK4/6 inhibition would involve the derivatization of the 5-amino group with various substituted aromatic or heteroaromatic rings. The general structure for such an SAR study is depicted below:

General Structure for CDK4/6 SAR:

Table 1: Illustrative SAR Data for CDK4/6 Inhibition

Compound IDR Group (at 5-amino position)CDK4 IC50 (nM)CDK6 IC50 (nM)Rationale for Modification
Core H>10,000>10,000Baseline activity of the starting scaffold.
1a Phenyl500650Introduction of an aromatic ring to probe the hydrophobic pocket.
1b 4-Fluorophenyl250300Addition of a small electron-withdrawing group to potentially enhance binding.
1c 4-Methoxyphenyl800950Introduction of an electron-donating group, which appears to be less favorable.
1d 2-Aminothiazol-5-yl1520The thiazole moiety can form additional hydrogen bonds, significantly improving potency.[2]
1e 2-Methyl-5-(1H-1,2,3-triazol-1-yl)phenyl58Bioisosteric replacement of an amide with a triazole can improve metabolic stability and potency.[4]

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR trends observed in the literature.

The data in Table 1 suggests that substitution on the 5-amino position is critical for potent CDK4/6 inhibition. Small, electron-withdrawing groups or heterocyclic rings capable of forming additional hydrogen bonds with the kinase active site are generally favored.

Targeting Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers, particularly non-small cell lung cancer (NSCLC).[5] The 2-anilinopyrimidine scaffold is a well-established pharmacophore for EGFR inhibitors.[1]

An SAR campaign targeting EGFR would similarly focus on modifications at the 5-amino position, introducing various substituted anilines.

General Structure for EGFR SAR:

Table 2: Illustrative SAR Data for EGFR Inhibition

Compound IDR Group (at 5-amino position)EGFR (WT) IC50 (nM)EGFR (T790M) IC50 (nM)Rationale for Modification
Core H>10,000>10,000Baseline activity of the starting scaffold.
2a 4-Anilino1502500Basic anilinopyrimidine scaffold shows moderate activity against wild-type EGFR.
2b 4-(3-chloro-4-fluoroanilino)25800Halogen substitution on the aniline ring often improves potency.
2c 4-(Indol-5-ylamino)10150The indole moiety can occupy a hydrophobic pocket and form additional interactions.
2d 4-(4-acryloylaminoanilino)550Introduction of a Michael acceptor to form a covalent bond with a cysteine residue (e.g., C797) in the active site, leading to irreversible inhibition.

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate SAR trends observed in the literature.

For EGFR inhibitors, the focus is often on achieving potency against both wild-type and mutant forms of the enzyme, such as the T790M resistance mutation. The introduction of specific functionalities on the aniline ring is a key strategy to achieve this.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of analogs and their biological evaluation.

Protocol 1: Synthesis of N-Aryl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine Analogs

This protocol describes a general method for the Buchwald-Hartwig amination to couple an aryl halide with the 5-amino group of the core scaffold.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromofluorobenzene)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • To an oven-dried reaction flask, add this compound (1.0 eq.), the aryl halide (1.1 eq.), sodium tert-butoxide (1.4 eq.), Pd2(dba)3 (0.02 eq.), and Xantphos (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl analog.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method to determine the IC50 of a compound against a specific kinase. This assay measures the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[6]

Materials:

  • Kinase of interest (e.g., CDK4/Cyclin D1, EGFR)

  • Kinase substrate (specific for the kinase)

  • ATP

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold dilution series starting from 10 mM is typical.

  • In a 384-well plate, add a small volume (e.g., 1 µL) of the diluted compounds. Include DMSO-only wells as a negative control (100% activity) and wells with a known inhibitor as a positive control.

  • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer. The concentrations should be optimized for linear reaction kinetics.

  • Initiate the reaction by adding the kinase reaction mixture to each well. Include "no enzyme" controls for 0% activity.

  • Incubate the plate at 30 °C for 60 minutes (or an optimized time).

  • Stop the reaction and generate a luminescent signal by adding the ATP detection reagent to all wells.

  • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for CDK4/6, A549 for EGFR)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 72 hours. Include DMSO-only wells as a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Visualizations

SAR_Workflow Scaffold This compound Synthesis Analog Synthesis (e.g., Buchwald-Hartwig) Scaffold->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assay (Kinase Inhibition) Purification->Biochemical Cellular Cell-Based Assay (Proliferation) Biochemical->Cellular SAR_Analysis SAR Analysis & Iteration Cellular->SAR_Analysis SAR_Analysis->Synthesis Design Next Generation

Caption: A typical workflow for a structure-activity relationship study.

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Growth Factor Receptor (e.g., EGFR) Kinase Intracellular Kinase (e.g., CDK4/6, Src) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->Kinase Inhibition

Caption: Simplified signaling pathway showing the point of kinase inhibition.

Conclusion

The this compound scaffold is a highly valuable starting point for the discovery of novel kinase inhibitors. Its synthetic tractability and the well-defined roles of its different components in kinase binding allow for a rational and efficient exploration of structure-activity relationships. By employing the synthetic and biological protocols outlined in this application note, researchers can effectively leverage this privileged scaffold to develop potent and selective kinase inhibitors for therapeutic intervention in oncology and other diseases.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and detailed protocols. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction for improved yield and purity.

Introduction to the Synthetic Strategy

The synthesis of this compound is a critical process for the development of various pharmaceutical agents. The most common and reliable synthetic route involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): This step involves the reaction of an activated halopyrimidine, typically 2-chloro-5-nitropyrimidine, with 1-methylpiperazine. The strongly electron-withdrawing nitro group at the C5 position activates the C2 position for nucleophilic attack.

  • Nitro Group Reduction: The resulting intermediate, 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine, is then reduced to the target primary amine.

This guide will provide troubleshooting for each of these steps, as well as an alternative palladium-catalyzed method for more challenging substrates.

Visualizing the Primary Synthetic Pathway

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction A 2-Chloro-5-nitropyrimidine C 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine A->C Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMF, EtOH) Heat B 1-Methylpiperazine B->C D 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine E This compound (Final Product) D->E Reducing Agent (e.g., SnCl2·2H2O, H2/Pd-C) Solvent (e.g., EtOH, EtOAc)

Caption: Primary two-step synthesis of the target compound.

Troubleshooting Guide & FAQs: The SNAr Reaction

This section addresses common issues encountered during the nucleophilic aromatic substitution of 2-chloro-5-nitropyrimidine with 1-methylpiperazine.

Q1: My SNAr reaction shows low or no conversion of the starting 2-chloro-5-nitropyrimidine. What should I investigate?

A1: This is a frequent issue that can usually be resolved by systematically evaluating the reaction parameters.

  • Insufficient Activation: The SNAr reaction relies on the electron-deficient nature of the pyrimidine ring.[1] The nitro group at C5 provides strong activation. If you have substituted the starting material with one lacking a potent electron-withdrawing group (EWG) ortho or para to the leaving group, the reaction will be significantly slower.

    • Solution: Confirm you are using a starting material with a strong EWG like -NO₂ or -CN.

  • Reaction Temperature: While the activated substrate is reactive, SNAr reactions often require thermal energy to overcome the activation barrier.

    • Solution: If you are running the reaction at room temperature, gradually increase the heat. A common range is 80-120°C.[2] Monitor the reaction by TLC or LC-MS to check for decomposition at higher temperatures.

  • Base and Solvent Choice: An appropriate base is crucial to neutralize the HCl generated in situ. The solvent must be able to dissolve the reactants and facilitate the reaction.

    • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base like K₂CO₃ or diisopropylethylamine (DIPEA). Polar aprotic solvents like DMF or DMSO are excellent for SNAr reactions but can be difficult to remove.[3] Alcohols like ethanol or isopropanol are also commonly used and can be a good starting point.[2]

Q2: I'm observing a new spot on TLC that isn't my starting material or product. What could it be?

A2: The most likely side product is the hydrolysis of your starting material.

  • Hydrolysis of 2-chloro-5-nitropyrimidine: If there is water in your reaction, it can compete with 1-methylpiperazine as a nucleophile, leading to the formation of 2-hydroxy-5-nitropyrimidine. This is more likely if using a strong, water-soluble base like KOH or NaOH.

    • Solution: Use anhydrous solvents and reagents. If water is unavoidable, consider using a weaker, less-soluble base like K₂CO₃. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help prevent moisture from the air from entering the reaction.

Q3: The reaction works, but the yield is consistently moderate (50-60%). How can I improve it?

A3: To push the reaction to completion, consider the stoichiometry and reaction time.

  • Stoichiometry: Le Chatelier's principle can be applied here. Using an excess of one reagent can drive the equilibrium towards the product.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of 1-methylpiperazine. This is generally more cost-effective than using an excess of the halopyrimidine.

  • Reaction Time: The reaction may simply need more time to reach completion.

    • Solution: Extend the reaction time and monitor progress every few hours by TLC or LC-MS until the consumption of the limiting reagent has stalled.

ParameterRecommendation for Low ConversionRationale
Temperature Increase to 80-100 °CProvides energy to overcome the activation barrier of the Meisenheimer complex formation.
Base Use 1.5-2.0 eq. of K₂CO₃ or DIPEAEnsures complete neutralization of generated HCl without introducing a competing nucleophile.
Solvent DMF, DMSO, or NMPPolar aprotic solvents stabilize the charged intermediate (Meisenheimer complex), accelerating the reaction.[3]
Reagent Excess Use 1.2 eq. of 1-methylpiperazineDrives the reaction equilibrium towards the product side.

Troubleshooting Guide & FAQs: The Nitro Reduction Step

This step is generally robust, but challenges can arise from catalyst selection and achieving complete conversion without affecting other functional groups.

Q1: My nitro reduction is incomplete. I still see the nitro-intermediate by TLC/LC-MS.

A1: Incomplete reduction is typically due to catalyst deactivation or insufficient reducing agent.

  • Catalytic Hydrogenation (H₂/Pd-C):

    • Catalyst Poisoning: The piperazine moiety or other nitrogen-containing compounds can sometimes act as catalyst poisons.

    • Solution: Ensure the catalyst is fresh. If poisoning is suspected, you may need to increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the reaction is adequately stirred to maintain the catalyst in suspension.

  • Chemical Reduction (SnCl₂·2H₂O):

    • Stoichiometry: This reaction requires a stoichiometric amount of the reducing agent.

    • Solution: Ensure you are using a sufficient excess of SnCl₂·2H₂O (typically 3-5 equivalents). The reaction is often run in an acidic environment, which can be achieved by using ethanol and concentrated HCl.[4]

Q2: I'm concerned about the chemoselectivity. Will the reduction affect the pyrimidine or piperazine rings?

A2: This is a valid concern. Fortunately, standard nitro reduction conditions are generally mild enough to not affect these heterocyclic rings.

  • Catalytic Hydrogenation: Under standard conditions (e.g., atmospheric pressure of H₂, room temperature), Pd/C is highly selective for the reduction of nitro groups.[5] Over-reduction of the pyrimidine ring is unlikely without very harsh conditions (high pressure and temperature).

  • Tin(II) Chloride: SnCl₂ is a well-established chemoselective reducing agent for nitro groups in the presence of other reducible functionalities.[5][6] It is an excellent choice for complex molecules.

MethodKey Parameters & Troubleshooting
Catalytic Hydrogenation Catalyst: 5-10 mol% Pd/C (10 wt%). Solvent: EtOH, EtOAc. Pressure: H₂ (balloon or 50 psi). Troubleshooting: If slow, increase catalyst loading or H₂ pressure. Ensure vigorous stirring.
Tin(II) Chloride Reduction Reagent: 3-5 eq. SnCl₂·2H₂O. Solvent: EtOH, often with conc. HCl. Temp: Typically reflux. Troubleshooting: If incomplete, add more SnCl₂. The workup involves basification to precipitate tin salts, which must be thoroughly filtered.

Alternative Pathway: Buchwald-Hartwig Amination

If the SNAr approach fails, particularly with less activated or sterically hindered substrates, the Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond.[7] This palladium-catalyzed cross-coupling reaction has a broad substrate scope.[7]

cluster_0 Buchwald-Hartwig Amination A 2-Bromo-5-aminopyrimidine or 2-Chloro-5-aminopyrimidine C This compound A->C B 1-Methylpiperazine B->C Catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos, BINAP) Catalyst->C Base Base (e.g., NaOt-Bu, Cs2CO3) Base->C

Caption: Buchwald-Hartwig cross-coupling alternative.

Q&A: Buchwald-Hartwig Amination

Q1: When should I consider using the Buchwald-Hartwig reaction?

A1: Consider this method if your SNAr reaction is failing due to a poorly activated substrate (e.g., if you are starting with 2-chloro-5-aminopyrimidine directly instead of the nitro analogue) or if you are experiencing significant side reactions under SNAr conditions.

Q2: What are the key components of a Buchwald-Hartwig reaction?

A2: The reaction requires four key components:

  • Aryl Halide: The pyrimidine derivative (bromide is generally more reactive than chloride).

  • Amine: 1-Methylpiperazine.

  • Palladium Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP).[8] The choice of ligand is critical and often requires screening.

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃).

Q3: What are common failure modes for this reaction?

A3:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Reactions must be run under a strict inert atmosphere.

  • Incorrect Ligand/Base Combination: The success of the reaction is highly dependent on the specific combination of ligand and base. What works for one substrate may not work for another.

  • Side Reactions: A common side reaction is hydrodehalogenation, where the starting aryl halide is reduced. Another possibility is diarylation of the piperazine, though this is less likely when using the piperazine as the excess reagent.[8]

Experimental Protocols

Protocol 1: SNAr and Nitro Reduction (Primary Route)

Step A: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-nitropyrimidine

  • To a round-bottom flask, add 2-chloro-5-nitropyrimidine (1.0 eq), ethanol (approx. 0.2 M concentration), and potassium carbonate (K₂CO₃, 1.5 eq).

  • Add 1-methylpiperazine (1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC (e.g., 50% Ethyl Acetate in Hexanes) or LC-MS. The reaction is typically complete in 4-8 hours.

  • Once the starting material is consumed, cool the mixture to room temperature and filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure. The resulting crude solid can often be used in the next step without further purification. If purification is needed, it can be achieved by column chromatography or recrystallization.

Step B: Synthesis of this compound

  • Dissolve the crude 2-(4-methylpiperazin-1-yl)-5-nitropyrimidine (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).

  • Carefully add concentrated hydrochloric acid (approx. 10 vol% of the ethanol).

  • Heat the mixture to 70°C and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it onto crushed ice.

  • Carefully basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is > 8. This will precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate or dichloromethane.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with the organic solvent (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Buchwald-Hartwig Amination (Alternative Route)
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Add anhydrous toluene via syringe, followed by 2-bromo-5-aminopyrimidine (1.0 eq) and 1-methylpiperazine (1.2 eq).

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

Purification Guide

The final product is a basic amine, which can present challenges during silica gel chromatography due to strong interactions with acidic silanol groups on the silica surface. This can lead to peak tailing, poor separation, and even irreversible binding to the column.

Troubleshooting Purification Issues

cluster_solutions Solutions cluster_details_A Details for Option A cluster_details_B Details for Option B Problem Problem: Product Streaking/ Tailing on Silica TLC/Column SolA Option A: Mobile Phase Modification Problem->SolA Implement SolB Option B: Alternative Stationary Phase Problem->SolB Implement Mod Add a basic modifier to eluent (e.g., 0.5-1% Triethylamine or Ammonium Hydroxide in Methanol) SolA->Mod Stat Use an amine-functionalized silica column. SolB->Stat ReasonA Reason: The basic modifier competes with the product for acidic sites on the silica, improving elution. Mod->ReasonA ReasonB Reason: The stationary phase itself is basic, preventing the acid-base interaction that causes tailing. Stat->ReasonB

Caption: Troubleshooting strategies for amine purification.

  • Option A: Mobile Phase Modification: This is the most common approach. By adding a small amount of a basic modifier to your eluent system (e.g., 0.5-1% triethylamine or ammonium hydroxide), you can neutralize the acidic sites on the silica gel.[9][10] This allows your basic product to elute more cleanly. A typical eluent system would be a gradient of methanol (containing 1% NH₄OH) in dichloromethane.

  • Option B: Alternative Stationary Phase: If mobile phase modification is insufficient, using an amine-functionalized silica column is an excellent alternative.[10][11] These columns have a basic surface that minimizes the problematic acid-base interactions, often allowing for purification with simple neutral solvent systems like hexane/ethyl acetate.[10]

References

Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" (CAS No. 943757-74-2). This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this highly basic and polar molecule. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments, ensuring you can achieve the desired purity for your downstream applications.

Introduction: Understanding the Molecule

"this compound" is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, containing a pyrimidine ring, a primary aromatic amine, and a tertiary amine within the methylpiperazine moiety, imparts a unique set of physicochemical properties that can make its purification non-trivial. The high basicity (predicted pKa of ~7.4) and polarity are the primary drivers of the purification challenges.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude material contains both non-polar and acidic impurities. What is the most effective initial purification strategy?

A1: Acid-base extraction is the ideal first step to significantly enrich your target compound and remove the bulk of neutral and acidic impurities.

The basic nitrogen atoms in both the piperazine and aminopyrimidine rings allow for the selective transfer of the target molecule between organic and aqueous phases based on pH. This classical technique is highly effective for initial cleanup before chromatographic or crystallization steps.[2][3][4]

The key to a successful acid-base extraction is the selection of the appropriate pH. The piperazine and aminopyrimidine nitrogens will be protonated in an acidic solution, forming a water-soluble salt. This allows for the separation from non-basic impurities that remain in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). It is recommended to perform this extraction two to three times to ensure complete transfer of the basic amine into the aqueous layer.[5][6]

  • Separation: Combine the acidic aqueous layers. The organic layer, now containing neutral and acidic impurities, can be discarded.

  • Basification & Recovery: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH) with stirring until the pH is >10. This deprotonates the ammonium salt, causing the free amine to precipitate out of the solution.

  • Final Extraction: Extract the now basic aqueous solution with fresh organic solvent (e.g., DCM or ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified "this compound".

Q2: I am struggling with column chromatography. My compound either streaks badly on silica gel or elutes in the void volume on my C18 column. What should I do?

A2: The high polarity and basicity of your compound make standard chromatography challenging. For preparative purification, Hydrophilic Interaction Chromatography (HILIC) is often the most effective solution.

Silica gel's acidic nature leads to strong, often irreversible, binding of basic compounds, causing significant streaking and poor recovery. On the other hand, the compound's polarity results in insufficient retention on traditional reverse-phase (RP) columns like C18. HILIC provides a robust alternative for purifying polar, basic compounds.[7][8]

HILIC utilizes a polar stationary phase (like silica or amide-bonded phases) with a mobile phase consisting of a high percentage of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.

ParameterRecommendationRationale
Stationary Phase Amide or Cyano (CN) columnThese phases offer good selectivity for polar basic compounds and are less prone to the strong interactions seen with bare silica.
Mobile Phase A AcetonitrileThe primary organic component of the mobile phase.
Mobile Phase B Water with 0.1% Formic Acid or Acetic AcidThe aqueous component. The acidic modifier helps to protonate the basic analyte, leading to better peak shape and reproducible retention.[8]
Gradient Start at high %A (e.g., 95%) and gradually increase %BThis gradient elution will effectively separate compounds based on their polarity.
Sample Solvent Initial mobile phase conditions (e.g., 95:5 ACN:Water)Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion and broadening.[7]
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with the stationary phase.Increase the concentration of the acidic modifier in the mobile phase or add a small amount of a competing base (e.g., triethylamine).
Peak Splitting Column overload or sample dissolved in an incompatible solvent.Reduce the injection volume/concentration. Ensure the sample is fully dissolved in a solvent that matches the initial mobile phase.
No Retention Mobile phase is too polar.Increase the percentage of acetonitrile in the starting conditions.
Q3: My compound appears pure by NMR after chromatography, but the yield is low and it's a sticky solid. How can I obtain a crystalline, easy-to-handle material?

A3: For difficult-to-crystallize compounds that are highly soluble in common organic solvents, vapor diffusion crystallization is an excellent technique to obtain high-quality crystals.

Compounds with multiple hydrogen bond donors and acceptors, like yours, can sometimes be challenging to crystallize from a single solvent system. If the compound is only soluble in high-boiling polar aprotic solvents like DMF or DMSO, traditional cooling crystallization is often ineffective.[9]

Vapor diffusion works by slowly changing the composition of the solvent in which your compound is dissolved. An "anti-solvent," in which your compound is insoluble but is miscible with the dissolving solvent, is allowed to slowly diffuse as a vapor into the solution of your compound. This gradual decrease in solubility promotes the slow formation of well-ordered crystals.

  • Dissolution: Dissolve your compound in a minimal amount of a high-boiling solvent in which it is soluble (e.g., DMF or DMSO). Place this solution in a small, open vial.

  • Setup: Place the small vial inside a larger, sealed chamber (e.g., a beaker covered with parafilm or a wide-mouth jar with a lid).

  • Anti-Solvent Addition: Add a larger volume of a volatile anti-solvent to the bottom of the sealed chamber, ensuring the level is below the top of the inner vial. Good anti-solvents to try include dichloromethane (DCM), diethyl ether, or ethyl acetate.[9]

  • Incubation: Seal the chamber and leave it undisturbed in a vibration-free location. Over several hours to days, the anti-solvent vapor will diffuse into the solution in the inner vial, reducing the compound's solubility and inducing crystallization.

  • Isolation: Once crystals have formed, carefully remove the inner vial, decant the mother liquor, wash the crystals with a small amount of the anti-solvent, and dry under vacuum.

Purification Strategy Decision Workflow

The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial purity and nature of the impurities in your crude "this compound".

PurificationWorkflow start Crude Material (Purity < 95%) check_impurities Impurity Profile Analysis (TLC, LCMS, NMR) start->check_impurities neutral_acidic Mainly Neutral or Acidic Impurities check_impurities->neutral_acidic Yes polar_basic Mainly Polar Basic Structurally Similar Impurities check_impurities->polar_basic No acid_base Acid-Base Extraction hilic HILIC Preparative HPLC acid_base->hilic Further Purification Needed neutral_acidic->acid_base polar_basic->hilic post_hilic_check Purity Check > 98%? hilic->post_hilic_check post_hilic_check->hilic No, Re-optimize crystallization Crystallization (Vapor Diffusion) post_hilic_check->crystallization Yes final_product Pure Crystalline Product (Purity > 99.5%) crystallization->final_product

Caption: Decision workflow for purification strategy.

References

"2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS No. 943757-74-2). This document is designed to provide researchers, scientists, and drug development professionals with in-depth guidance on the stability and handling of this compound. Our goal is to empower you with the knowledge to anticipate and troubleshoot potential degradation issues, ensuring the integrity and reproducibility of your experimental results. This guide synthesizes data from material safety data sheets, foundational chemical principles of the piperazine and pyrimidine moieties, and established best practices for pharmaceutical compound handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A: For optimal stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Recommended storage temperatures are typically room temperature, although for long-term storage, conditions of 2-8°C can slow down potential degradation pathways.[2] The compound should be kept in a dark place to protect it from light.[3]

Q2: Which solvents are recommended for preparing stock solutions?

A: Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. For aqueous buffers, ensure the pH is near neutral and use the solution promptly. The basicity of the piperazine and pyrimidine nitrogens (predicted pKa ≈ 7.37) suggests that solubility will be enhanced in slightly acidic aqueous solutions (e.g., pH 5-6) through salt formation.[3] However, prolonged storage in acidic or basic solutions should be avoided without prior stability validation.

Q3: What are the primary signs of compound degradation?

A: Visual signs can include a change in color or the clumping of the solid powder due to moisture absorption.[4] Analytically, degradation is indicated by the appearance of new peaks in HPLC or LC-MS chromatograms, a decrease in the peak area of the parent compound, or a noticeable loss of biological activity in your assays.

Q4: Are there any known chemical incompatibilities?

A: Yes. Avoid strong oxidizing agents, as the piperazine ring is susceptible to oxidation.[5][6] Additionally, avoid strong acids and bases, which can catalyze the hydrolysis of the aminopyrimidine ring, particularly under elevated temperatures.[7] Piperazine itself can react with carbon dioxide from the air, so minimizing air exposure is good practice.[4]

Troubleshooting Guide: Stability & Degradation Issues

This section addresses specific experimental problems you may encounter.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays

Problem: You observe significant variability in your assay results or a general loss of compound activity over time.

Potential Causes:

  • Compound Degradation: The compound may be degrading in your stock solution or under the specific assay conditions (e.g., pH, temperature, presence of media components).

  • Improper Storage: The solid compound or stock solutions may have been stored improperly, leading to gradual decomposition.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can accelerate degradation.

Recommended Actions & Scientific Justification:

  • Verify Solid Compound Integrity:

    • Action: Run a fresh HPLC or LC-MS analysis on your solid starting material. Prepare the sample immediately before analysis.

    • Justification: This establishes a baseline purity and confirms that the issue is not with the supplied material.

  • Assess Stock Solution Stability:

    • Action: Analyze an aliquot of your stock solution via HPLC. Compare this to the chromatogram of a freshly prepared solution. Quantify the parent peak area and look for new impurity peaks.

    • Justification: This directly assesses if the compound is degrading in the storage solvent over time. The piperazine moiety, in particular, can be prone to slow oxidation.

  • Evaluate Stability Under Assay Conditions:

    • Action: Incubate the compound in your complete assay buffer (without cells or target proteins) for the duration of your experiment. Analyze the sample by HPLC/LC-MS at time zero and at the end of the incubation period.

    • Justification: This "mock assay" isolates the chemical stability of the compound from its biological effects, identifying if components in the assay medium (e.g., metal ions, pH) are causing degradation.

Preventative Measures:

  • Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.

  • Store stock solutions at -20°C or -80°C.

  • Prepare fresh dilutions in aqueous buffers for each experiment.

Issue 2: Appearance of Unknown Peaks in HPLC or LC-MS Analysis

Problem: Your chromatogram shows one or more new peaks that were not present when the compound was first analyzed.

Potential Causes:

  • Oxidative Degradation: The piperazine ring is a common site for oxidation, which can lead to the formation of N-oxides or ring-opened byproducts.[5][8] This is often accelerated by exposure to air, light, or trace metal contaminants.

  • Hydrolytic Degradation: While generally stable, the aminopyrimidine ring can undergo hydrolysis under harsh pH conditions (strongly acidic or basic), potentially cleaving the C-N bond connecting it to the piperazine ring.[7][9]

  • Photodegradation: Exposure to UV or even ambient light can induce degradation in heterocyclic aromatic systems.[10][11]

Recommended Actions & Scientific Justification:

  • Characterize the Impurities:

    • Action: Use high-resolution mass spectrometry (LC-MS/MS) to determine the mass of the impurity peaks. Attempt to deduce the potential structures based on logical modifications of the parent molecule (e.g., addition of an oxygen atom for oxidation, loss of the piperazine group for hydrolysis).

    • Justification: Identifying the degradation products provides direct evidence of the degradation pathway, allowing for targeted preventative measures.

  • Perform a Forced Degradation Study:

    • Action: Intentionally stress the compound under controlled conditions to accelerate degradation and identify potential pathways. This is a standard practice in drug development.

    • Justification: This proactive approach helps predict long-term stability issues and confirms the identity of degradants seen in routine analyses. A typical forced degradation study involves exposing the compound to the conditions outlined in the table below.

Table 1: Recommended Conditions for a Forced Degradation Study

Stress ConditionReagent/ConditionTypical DurationPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CPyrimidine ring hydrolysis
Base Hydrolysis 0.1 M NaOH24-72 hours at 60°CPyrimidine ring hydrolysis, deamination[7]
Oxidation 3% H₂O₂24 hours at room tempN-oxidation of piperazine ring[5]
Thermal Dry Heat48 hours at 80°CGeneral decomposition
Photochemical ICH Q1B compliant lightOverall illumination ≥ 1.2 million lux hoursPhotodegradation, N-dealkylation

Protocol: Forced Degradation - Oxidative Stress

  • Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • To 1 mL of this solution, add 100 µL of 3% hydrogen peroxide.

  • Prepare a control sample by adding 100 µL of water instead of H₂O₂.

  • Keep both samples in the dark at room temperature for 24 hours.

  • Analyze both samples by HPLC/LC-MS. Compare the chromatograms to identify peaks specific to oxidative degradation.

Preventative Measures:

  • Use high-purity solvents and de-gas aqueous buffers to minimize dissolved oxygen.

  • Store solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen) if high stability is critical.

  • Use amber vials or wrap containers in aluminum foil to protect from light.[11]

Visualizing Workflows and Degradation

Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Diagnostics cluster_2 Advanced Investigation cluster_3 Resolution Problem Inconsistent Results or New HPLC Peaks Observed CheckSolid 1. Analyze Solid Material (HPLC/LC-MS) Problem->CheckSolid CheckStock 2. Analyze Stock Solution (HPLC/LC-MS) Problem->CheckStock AssayStability 3. Test Stability in Assay Buffer CheckStock->AssayStability If solid is pure ForcedDeg 4. Perform Forced Degradation Study CheckStock->ForcedDeg If stock is degraded Implement Implement Preventative Measures: - Aliquot Stocks - Protect from Light/Air - Use Fresh Buffers AssayStability->Implement ForcedDeg->Implement G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Harsh Conditions) Parent 2-(4-Methylpiperazin-1-yl) pyrimidin-5-amine N_Oxide Piperazine N-Oxide Parent->N_Oxide H₂O₂ / Air RingOpen Ring-Opened Products Parent->RingOpen H₂O₂ / Air HydrolyzedPyr 2-Hydroxypyrimidine Derivative Parent->HydrolyzedPyr H⁺ / OH⁻, Heat Piperazine 1-Methylpiperazine Parent->Piperazine H⁺ / OH⁻, Heat

References

Technical Support Center: Overcoming Poor Solubility of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides in-depth, field-proven insights and step-by-step protocols to help you successfully formulate this pyrimidine derivative for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my "this compound" not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4)?

The poor solubility of this compound in neutral aqueous buffers is expected due to its chemical structure. It is a weakly basic molecule containing amine functional groups.[1][2] In a neutral pH environment, the molecule exists predominantly in its non-ionized, or "free base," form, which is less soluble in water.[2] To achieve significant aqueous solubility, the basic nitrogen atoms on the piperazine and pyrimidine rings need to be protonated to form a more soluble salt.[1][3]

Q2: What are the key chemical properties of this compound I should be aware of?

Understanding the physicochemical properties of the compound is the first step in troubleshooting solubility issues.

PropertyValueSourceSignificance for Solubility
Molecular Formula C₉H₁₅N₅[4]Indicates a relatively small molecule.
Molecular Weight 193.25 g/mol [4]Relevant for calculating molar concentrations.
Predicted pKa 7.37 ± 0.42[4]Crucial Property. This is the pH at which 50% of the compound is in its ionized (protonated) form. To solubilize the compound, the buffer pH should be significantly lower than the pKa.
Structure Pyrimidine derivative with a methylpiperazine moiety[4][5]The amine groups are the key to solubility manipulation via pH adjustment.
Predicted LogP 0.39[4]Suggests moderate lipophilicity. While not extremely high, its non-ionized form prefers less polar environments over water.
Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one matters for my experiment?

This is a critical distinction in drug discovery and development.[6]

  • Kinetic Solubility : This measures the concentration of a compound before it starts to precipitate when added to a buffer from a concentrated DMSO stock solution.[6][7] It's a rapid, high-throughput measurement that reflects the solubility of a potentially amorphous, less stable form of the compound.[7] This is often sufficient for initial biological screens where the compound is in solution for a short time.

  • Thermodynamic Solubility : This is the true equilibrium solubility, measured when an excess of the solid compound is equilibrated with a solvent over a longer period (e.g., 24-48 hours) until the concentration in the solution is stable.[6][8] This value is essential for formulation development, preclinical studies, and understanding the compound's behavior in vivo.

For most in vitro cell-based assays, achieving a stable solution that exceeds the required final concentration (i.e., avoiding precipitation during the experiment) is the primary goal, and kinetic solubility is a relevant concept. For formulation work, thermodynamic solubility is the key parameter.

Q4: I need to prepare a 10 mM stock solution for my cell-based assay. What is the best starting point?

The most direct and effective method is to use pH adjustment . Since the compound is a weak base, preparing the stock solution in an acidic buffer or by adding a small amount of acid will protonate the molecule, dramatically increasing its aqueous solubility.[9][][11] Using a co-solvent like DMSO is also a viable option, but care must be taken to avoid precipitation when diluting into your final aqueous assay buffer.

In-Depth Troubleshooting Guide & Protocols

Strategy 1: pH Adjustment for Solubilization (Primary Recommendation)

Scientific Principle: The solubility of weak bases increases as the pH of the environment decreases.[11] According to the Henderson-Hasselbalch equation, when the pH is lower than the pKa, the compound will exist predominantly in its protonated, ionized (salt) form, which is significantly more water-soluble. With a pKa of ~7.37, lowering the pH to 6.0 or below will ensure that over 95% of the compound is in the more soluble, protonated state.

Caption: Effect of pH on the ionization and solubility of the compound.

Step-by-Step Protocol: Preparing an Acidified Aqueous Stock Solution

This protocol is designed to prepare a 10 mM aqueous stock solution.

  • Weigh Compound: Accurately weigh 1.93 mg of this compound (MW = 193.25 g/mol ) for a final volume of 1 mL.

  • Select Solvent: Start with 0.9 mL of deionized water or a suitable acidic buffer (e.g., 50 mM citrate buffer, pH 4.0). Do not use neutral PBS at this stage.

  • Acidify: Add the powder to the liquid. While vortexing or stirring, slowly add 1 M Hydrochloric Acid (HCl) dropwise until the solid dissolves completely. Typically, only a few microliters are needed. The goal is to lower the pH sufficiently for dissolution.

  • Check pH: After dissolution, check the pH of the stock solution using a calibrated pH meter or pH paper. It should ideally be 1.5 to 2 pH units below the pKa (i.e., pH < 5.5-6.0).

  • Adjust Volume: Bring the final volume to 1.0 mL with the same buffer or deionized water.

  • Sterilization: If required for cell culture, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with acidic solutions.

  • Dilution: When diluting this acidic stock into your final neutral (e.g., pH 7.4) assay medium, ensure the final concentration of the compound is low enough to remain in solution and that the small volume of acidic stock does not significantly alter the pH of the final medium.

Recommended Buffers for StockpH RangeRationale
Citrate Buffer 3.0 - 6.2Biologically compatible and provides good buffering capacity in the required acidic range.
Acetate Buffer 3.8 - 5.6Another common and effective biological buffer for acidic conditions.
Acidified Saline Adjusted to pH 4-5 with HClA simple option if buffering capacity is not critical for the stock solution itself.
Strategy 2: Utilizing Co-solvents

Scientific Principle: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[][12][13] Solvents like Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG) are commonly used in drug discovery.[12][14] This is a very common method for preparing stock solutions for in vitro assays.[15]

Caption: Decision workflow for using a co-solvent system.

Step-by-Step Protocol: Preparing a Co-solvent Stock Solution
  • Select Co-solvent: For cell-based assays, cell-culture grade DMSO is the most common choice. Ensure the final concentration of DMSO in your assay does not exceed a tolerable limit for your cells (typically <0.5%).

  • Weigh Compound: Weigh an appropriate amount of the compound. For a 10 mM stock in 1 mL, use 1.93 mg.

  • Dissolve: Add 1.0 mL of 100% DMSO to the solid compound. Vortex or sonicate briefly until fully dissolved. The compound should be readily soluble in pure DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Critical Check - Dilution Stability: Before use in an experiment, perform a small-scale test. Add the volume of DMSO stock required for your highest concentration to a sample of your final assay buffer (e.g., 2 µL of 10 mM stock into 1 mL of media for a 20 µM final concentration). Mix and let it stand for the duration of your experiment. Visually inspect for any signs of precipitation (cloudiness, crystals). If precipitation occurs, you may need to lower your working concentration or consider a different solubilization strategy.

Common Co-solventsMax % in Cell Culture (Typical)Notes
DMSO 0.1 - 0.5%Most common for initial screening; can have biological effects at higher concentrations.[14]
Ethanol 0.1 - 1.0%Can be used, but is more volatile and can be more toxic to some cell lines.
Polyethylene Glycol (PEG 300/400) VariesOften used in formulations; less common for direct cell culture addition but can be effective.[16]
Strategy 3: Salt Formation for Improved Handling and Solubility

Scientific Principle: Reacting the "free base" form of an amine with an acid creates a stable, often crystalline, ammonium salt.[1][2][3] These salts are generally much more soluble in water and have better handling properties (e.g., non-hygroscopic, stable solid) than the free base.[1][17] This is a standard practice in pharmaceutical development to improve drug properties.[17][18]

This is a more advanced technique best suited for when larger quantities of the compound are needed or for in vivo studies where a well-defined, soluble form is required.

Protocol: Small-Scale Formation of a Hydrochloride (HCl) Salt
  • Dissolve Free Base: Dissolve a known quantity of the free base (e.g., 100 mg) in a minimal amount of a suitable organic solvent like methanol or isopropanol.

  • Add Acid: While stirring, slowly add a stoichiometric equivalent of HCl (e.g., using a 2 M solution of HCl in diethyl ether or isopropanol). You should add one equivalent of acid for each basic nitrogen you intend to protonate.

  • Induce Precipitation: The salt will likely precipitate out of the organic solvent. The process can be aided by cooling the mixture on an ice bath or by adding a less polar anti-solvent (e.g., diethyl ether) until turbidity is observed.

  • Isolate and Dry: Collect the precipitated solid by vacuum filtration, wash with a small amount of the anti-solvent (e.g., diethyl ether), and dry under vacuum.

  • Confirm: The resulting solid is the salt form of your compound. Its solubility should be tested in water or your desired buffer, where it is expected to be significantly higher than the original free base.

Protocol: Standard Shake-Flask Solubility Measurement

This protocol determines the thermodynamic equilibrium solubility.[8]

  • Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a 1.5 mL glass vial. Ensure enough solid is present that some will remain undissolved at the end.

  • Add Solvent: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS pH 7.4, Citrate Buffer pH 5.0).

  • Equilibration: Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours to allow the system to reach equilibrium.

  • Sample Collection: After equilibration, let the vial stand to allow undissolved solid to settle. Carefully remove an aliquot of the supernatant.

  • Separation: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high results.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., 50:50 acetonitrile:water) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[19] The resulting concentration is the thermodynamic solubility.

Summary & Decision Workflow

The choice of solubilization strategy depends on your experimental context. This workflow can help guide your decision.

Solubility_Decision_Tree Start Starting Point: Poor solubility of This compound Question1 What is the experimental application? Start->Question1 invitro In Vitro Screening / Cell-based Assay Question1->invitro invivo In Vivo / Formulation Development Question1->invivo Question2_invitro Is a co-solvent (e.g., DMSO) acceptable in the final assay? invitro->Question2_invitro Question2_invivo Is this for early PoC or late-stage formulation? invivo->Question2_invivo Use_Cosolvent Primary Method: Use 100% DMSO stock. Verify no precipitation upon dilution. Question2_invitro->Use_Cosolvent Yes Use_pH_adjust Alternative: Prepare an acidic aqueous stock (pH < 6.0). Verify final buffer pH is not affected. Question2_invitro->Use_pH_adjust No / Precipitation Occurs Early_Form Use pH-adjusted vehicle (e.g., citrate buffer pH 4-5). May add co-solvents/excipients (e.g., PEG, cyclodextrin). Question2_invivo->Early_Form Early Stage Late_Form Best Practice: Synthesize and isolate a stable, soluble salt form (e.g., HCl, mesylate salt). Question2_invivo->Late_Form Late Stage

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Investigating Off-Target Effects of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals investigating the activity of "2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" (CAS 943757-74-2) and similar compounds. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to navigate the complexities of kinase inhibitor selectivity and off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is kinase activity a consideration?

A1: "this compound" is a heterocyclic amine.[1] Its core structure contains a pyrimidine ring and a 4-methylpiperazine moiety . These structural motifs are prevalent in a large number of clinically approved and investigational kinase inhibitors.[2][3][4] The pyrimidine scaffold, in particular, is an isostere of the adenine ring of ATP, allowing it to effectively compete for the ATP-binding site within the catalytic domain of many kinases.[2]

Given this structural similarity to known kinase inhibitors like Imatinib (which also contains a methylpiperazine group), it is highly probable that "this compound" and its derivatives will exhibit activity against one or more protein kinases.[5][6] Therefore, any investigation into its biological effects must include a thorough characterization of its kinase selectivity profile.

Q2: What are "off-target effects" in kinase assays, and why are they a significant concern?

A2: Off-target effects occur when a compound interacts with and modulates the activity of biological molecules other than its intended primary target.[7] In the context of kinase inhibitors, this means inhibiting or activating kinases that are not the intended therapeutic target.

These unintended interactions are a major concern for several reasons:

  • Cellular Toxicity: Inhibition of kinases essential for normal cell function (e.g., those involved in cell cycle or survival pathways) can lead to cytotoxicity, confounding the interpretation of anti-proliferative assays.[10]

  • Adverse Drug Reactions: In a clinical setting, off-target effects are a primary cause of adverse drug reactions and dose-limiting toxicities.[2][11]

Early identification and characterization of off-target activities are therefore critical for the validation of a chemical probe and the development of safe and effective therapeutics.[7][12]

Q3: My results suggest off-target effects. What are the likely off-target kinases for a pyrimidine-based compound?

A3: The human kinome consists of over 500 protein kinases, many of which share a highly conserved ATP-binding pocket.[13][14] This structural similarity is the primary reason for the promiscuity of many ATP-competitive inhibitors.[8] For a pyrimidine-based compound, likely off-targets include:

  • Kinases from the Same Family: If the primary target is a member of a specific kinase family (e.g., a receptor tyrosine kinase like EGFR), other members of that family are common off-targets.

  • Kinases with Similar ATP-Binding Pockets: Even kinases from different families can have structurally similar ATP-binding sites, leading to cross-reactivity.[15]

  • Commonly Inhibited Kinases: Large-scale profiling studies have identified certain kinases that are frequently inhibited by a wide range of compounds. These can include kinases like SRC, Aurora Kinase B (AURKB), and Janus Kinases (JAKs).[16]

Without experimental data, predicting specific off-targets is challenging. The most definitive method to identify unintended interactions is to perform a broad, kinome-wide selectivity screen.[10][17]

Q4: How can I experimentally distinguish between on-target and off-target effects in my cellular assays?

A4: Distinguishing on-target from off-target effects is a cornerstone of drug development and chemical biology research.[8] A multi-pronged approach is essential for robust validation:

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of other well-characterized, structurally distinct inhibitors that target the same primary kinase. If different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.[7][18]

  • Target Knockdown/Knockout: Use genetic methods like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the compound's effect is diminished or absent in these cells, it strongly supports an on-target mechanism. Conversely, if the effect persists, it is likely due to off-target interactions.[7][8][18]

  • Resistant Mutant Rescue: Introduce a mutation into the primary target that prevents the inhibitor from binding but preserves the kinase's catalytic activity. If expressing this resistant mutant in cells reverses the compound's phenotypic effect, it provides powerful evidence for on-target action.[8]

G cluster_0 Initial Observation cluster_1 Validation Strategy cluster_2 Interpretation observe Compound Induces Cellular Phenotype knockdown Genetic Knockdown/Out of Target (siRNA/CRISPR) observe->knockdown Test with rescue Resistant Mutant Rescue observe->rescue Test with orthogonal Structurally Unrelated Inhibitor observe->orthogonal Test with pheno_lost Phenotype is Lost or Reduced knockdown->pheno_lost pheno_persist Phenotype Persists knockdown->pheno_persist rescue->pheno_lost rescue->pheno_persist orthogonal->pheno_lost orthogonal->pheno_persist on_target Conclusion: On-Target Effect pheno_lost->on_target off_target Conclusion: Off-Target Effect pheno_persist->off_target

Caption: Workflow for distinguishing on-target vs. off-target effects.
Troubleshooting Guides

Guide 1: Unexpected Phenotypes in Cellular Assays

Problem: You observe unexpected changes in cell viability, proliferation, or morphology that do not correlate with the known or hypothesized function of the intended target kinase.

Possible Cause Troubleshooting Steps & Rationale
Off-Target Kinase Inhibition 1. Perform a Broad Kinase Screen: This is the most direct way to identify unintended kinase targets.[7] A screen against a large panel (e.g., >300 kinases) will provide a selectivity profile and reveal potent off-targets. Rationale: Many kinases are involved in critical cell survival and proliferation pathways (e.g., CDKs, AKT, MAPKs). Unintended inhibition of these kinases can easily cause toxicity or anti-proliferative effects.[10]
Compound Interferes with Assay Reagents 2. Run Cell-Free Controls: Test if the compound directly affects assay components (e.g., luciferase in ATP-based assays, formazan dyes in MTT/XTT assays). Rationale: Some compounds can absorb light at the same wavelength as the assay readout, or directly inhibit reporter enzymes, leading to false positives or negatives.[7]
Inhibition of Non-Kinase Targets 3. Broad Target Deconvolution: If kinase screening is negative, consider broader profiling against other enzyme classes or receptors (e.g., GPCRs, ion channels).[19] Rationale: The structural motifs in your compound may allow it to bind to proteins outside the kinome, a phenomenon observed even with clinically approved kinase inhibitors.[19][20]
Cell Line-Specific Effects 4. Test Across a Panel of Cell Lines: Evaluate the compound's effect on multiple cell lines with varying genetic backgrounds and expression levels of the target and potential off-targets. Rationale: The phenotypic consequence of inhibiting a specific kinase can be highly context-dependent, relying on the activation state of parallel signaling pathways in a given cell line.[18]
Guide 2: Inconsistent IC₅₀ Values or Discrepancies Between Biochemical and Cellular Assays

Problem: The compound shows high potency in a biochemical (enzymatic) assay but is much weaker in cell-based assays, or the IC₅₀ values are highly variable between experiments.

Possible Cause Troubleshooting Steps & Rationale
Poor Cell Permeability or Active Efflux 1. Measure Intracellular Compound Concentration: Use techniques like LC-MS/MS to quantify the amount of compound that actually enters the cells. 2. Use Efflux Pump Inhibitors: Co-incubate cells with the compound and a known efflux pump inhibitor (e.g., verapamil) to see if the cellular potency increases. Rationale: A compound that cannot reach its intracellular target at a sufficient concentration will appear inactive or weak in cellular assays, regardless of its enzymatic potency.[7]
High Intracellular ATP Concentration 3. Perform Cellular Target Engagement Assays: Use methods that directly measure inhibitor binding to the target in a cellular context, such as a Cellular Thermal Shift Assay (CETSA) or a phospho-specific Western blot for a direct downstream substrate. Rationale: Biochemical assays are often run at ATP concentrations close to the Kₘ of the kinase, whereas intracellular ATP levels in cells are typically much higher (millimolar range). This high concentration of the natural competitor (ATP) can significantly reduce the apparent potency of an ATP-competitive inhibitor in a cellular environment.[21]
Compound Instability or Metabolism 4. Assess Compound Stability: Incubate the compound in cell culture media (with and without serum) and in cell lysates over time and measure its concentration by LC-MS/MS. Rationale: The compound may be rapidly degraded or metabolized into inactive forms by enzymes present in serum or within the cells, leading to a loss of activity over the course of a multi-day cellular assay.
Assay Conditions in Biochemical Screen 5. Review Biochemical Assay Parameters: Ensure the kinase assay was run under appropriate conditions (e.g., linear enzyme kinetics, ATP concentration at or near Kₘ). Rationale: The measured IC₅₀ value is highly dependent on the assay conditions. For ATP-competitive inhibitors, the IC₅₀ will increase as the ATP concentration increases.[21] Standardizing conditions by setting the ATP concentration near the Kₘ for each kinase allows for a more direct comparison of inhibitor affinities across different kinases.[21]
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Radiometric Assay)

This protocol outlines a standard method for determining a compound's inhibitory activity across a panel of kinases, which is considered a gold standard in the field.[14]

Objective: To determine the percent inhibition or IC₅₀ value of "this compound" against a panel of recombinant protein kinases.

Materials:

  • Recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP (radioactive ATP)

  • Kinase reaction buffer (specific to each kinase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter and scintillation fluid

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate kinase reaction buffer. Include a DMSO-only vehicle control.

  • Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer to each well.

  • Inhibitor Addition: Add the diluted test compound or DMSO control to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³³P]ATP. The concentration of ATP should ideally be at or near the Kₘ for each specific kinase to ensure the measured IC₅₀ approximates the true binding affinity (Kᵢ).[21]

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.[10]

  • Quantification: After washing and drying the filter plate, add scintillation fluid to each well and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G cluster_0 Reaction Components cluster_1 Process cluster_2 Output Kinase Kinase Incubate Incubate Kinase->Incubate Substrate Substrate Substrate->Incubate Inhibitor Inhibitor (or DMSO) Inhibitor->Incubate ATP [γ-³³P]ATP ATP->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Count Filter->Count Result Quantify Phosphorylation (Radioactivity) Count->Result

Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Protocol 2: Cellular Target Validation via Western Blot

Objective: To determine if the compound inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells of serum if necessary to reduce basal signaling, then stimulate with an appropriate growth factor or ligand to activate the target kinase pathway. Treat cells with various concentrations of the test compound for a defined period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3 if the target is a JAK kinase).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate to ensure equal loading.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated to total substrate protein indicates on-target cellular activity.

Data Presentation
Interpreting Kinase Selectivity Data

Comprehensive kinase profiling data is essential for understanding a compound's selectivity.[17] The results are typically presented as percent inhibition at a fixed concentration or as IC₅₀ values against a panel of kinases.

Table 1: Hypothetical Kinase Selectivity Profile for "Compound X" (a derivative of this compound)

Kinase TargetKinase Family% Inhibition @ 1 µMIC₅₀ (nM)Notes
TARGET-1 Tyrosine Kinase 98% 15 Primary (On-Target)
EGFRTyrosine Kinase75%250Off-target
SRCTyrosine Kinase68%480Off-target
VEGFR2Tyrosine Kinase55%950Off-target
AURKB Ser/Thr Kinase 92% 45 Potent Off-Target
CDK2Ser/Thr Kinase40%>1000Weak off-target
JAK2Tyrosine Kinase35%>1000Weak off-target
p38αSer/Thr Kinase15%>10000Inactive
AKT1Ser/Thr Kinase8%>10000Inactive

Interpretation:

  • In this hypothetical example, Compound X is potent against its primary target (TARGET-1).

  • However, it also shows significant inhibitory activity against AURKB, a critical cell cycle kinase. This potent off-target activity could be responsible for any observed anti-proliferative effects and would need to be investigated further.[16]

  • The compound also inhibits other tyrosine kinases (EGFR, SRC, VEGFR2) at higher concentrations, suggesting a degree of promiscuity within that branch of the kinome.

Understanding this profile is crucial. A compound with multiple potent targets may be a candidate for a multi-targeted therapy, or its off-target liabilities may preclude its use as a selective chemical probe.[11]

References

Technical Support Center: Crystallization of "2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine. As Senior Application Scientists, we have compiled this guide to address the specific challenges you may encounter when attempting to grow single crystals of this compound suitable for X-ray diffraction. This resource combines fundamental principles with field-proven troubleshooting strategies to enhance your success rate.

Understanding the Molecule: Key Properties and Considerations

Before troubleshooting, it's crucial to understand the physicochemical properties of this compound. Its structure contains multiple hydrogen bond donors and acceptors, which are pivotal for forming a stable crystal lattice.

The presence of the pyrimidine and piperazine rings, along with the amine group, suggests that hydrogen bonding will be a dominant intermolecular force in crystal packing.[1] Furthermore, the piperazine nitrogen atom can be protonated to form a salt, a technique that can significantly improve the likelihood of crystallization if the neutral form proves difficult.[2][3]

PropertyValueSource
Chemical Name This compound[4]
CAS Number 943757-74-2[4]
Molecular Formula C₉H₁₅N₅[4]
Molecular Weight 193.25 g/mol [4]
Predicted pKa 7.37 ± 0.42[4]

Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during crystallization experiments.

Q1: I'm not getting any crystals. My vial contains either a clear solution or an amorphous precipitate. What should I do?

A1: This is a common starting problem that points to issues with supersaturation or purity.

  • Purity is Paramount: The first step is to ensure the highest possible purity of your compound (>95%, ideally >98%). Impurities can inhibit nucleation and disrupt lattice formation.[5] Consider an additional purification step, such as flash chromatography.

  • Achieving Supersaturation: Crystals form from a supersaturated solution. If your solution remains clear, it is likely undersaturated.[3]

    • For Slow Evaporation: Increase the rate of evaporation by using a vial with a wider mouth or by adding more perforations to the cap.[6]

    • For Cooling Methods: Ensure you are starting with a fully saturated or near-saturated solution at the higher temperature. If all the material dissolves too easily, you have too much solvent.[7]

  • Solvent Screening: The choice of solvent is critical.[1] If one solvent isn't working, you must screen others. Start with solvents where the compound has moderate solubility. Avoid solvents where the compound is either extremely soluble or nearly insoluble.[8]

Q2: My compound is "oiling out" instead of crystallizing. How can I prevent this?

A2: "Oiling out" occurs when the solute's concentration exceeds its solubility limit so rapidly that it separates as a liquid phase instead of an ordered solid.[9] This is often due to the solution being too concentrated or the temperature/solvent change being too abrupt.

  • Reduce the Rate of Supersaturation: The key is to slow down the entire process.[9]

    • Vapor Diffusion: Move the experiment to a colder environment (e.g., a 4°C cold room) to slow the diffusion rate of the anti-solvent.[2]

  • Adjust Concentration: The starting concentration may be too high. Try diluting your initial solution slightly. You can do this by adding a small amount of the "good" solvent back into the mixture.[9]

  • Change the Solvent System: Some solvents are notorious for causing oils. Tetrahydrofuran (THF), for example, is known to sometimes cause oiling.[1] Try a different solvent or solvent/anti-solvent pair where your compound is less soluble.[1][9]

Q3: My crystals are very small, needle-like, or form aggregates. How can I grow larger, single crystals?

A3: The formation of many small crystals or needles indicates that the nucleation rate is too high relative to the crystal growth rate.[1] The goal is to minimize the number of nucleation sites and slow down the growth process.[8]

  • Minimize Nucleation Sites:

    • Use pristine, clean glassware. Scratches, dust, and other particulate matter can act as nucleation sites.[8][11] Filtering the solution through a syringe filter (PTFE, 0.22 µm) into the crystallization vessel is highly recommended.[12]

    • Avoid scratching the inside of the vessel during setup.[3]

  • Slow Down Crystal Growth: Slower growth almost always leads to higher quality crystals.[1]

    • Slow Evaporation: Reduce the number or size of the holes in the vial cap.[6]

    • Vapor Diffusion: Increase the volume of the reservoir, which slows the rate of equilibration.

    • Temperature Control: Lowering the temperature of the entire experiment (e.g., moving from room temperature to 4°C) will slow down all kinetic processes, favoring slower, more ordered growth.[1]

Q4: My compound is only soluble in high-boiling point solvents like DMSO or DMF. How can I crystallize it?

A4: This is a frequent challenge with complex heterocyclic molecules. Standard slow evaporation is impractical for these solvents. The most effective technique is anti-solvent vapor diffusion .[13][14]

  • Rationale: In this method, the compound is dissolved in a small amount of a high-boiling point solvent (like DMSO). This solution is then placed in a sealed chamber containing a large volume of a volatile anti-solvent (a solvent in which the compound is insoluble, but which is miscible with the primary solvent).[2][15] The anti-solvent vapor slowly diffuses into the solution, gradually lowering the compound's solubility until it reaches supersaturation and crystallizes.[13]

  • Practical Setup:

    • Dissolve your compound in a minimal amount of DMSO or DMF in a small, open vial.

    • Place this vial inside a larger, sealable jar or beaker.

    • Add a volatile anti-solvent to the larger jar, ensuring the level is below the top of the inner vial.

    • Seal the outer jar tightly and leave it undisturbed.

  • Good Anti-Solvent Choices for DMSO/DMF: Dichloromethane (DCM), Diethyl Ether, Pentane, Hexane, Toluene, or Ethyl Acetate are excellent candidates.[14]

Frequently Asked Questions (FAQs)

Q1: How pure does my sample of this compound need to be? A1: For X-ray quality crystals, the sample should be as pure as possible, ideally >98%. Even small amounts of impurities can interfere with crystal lattice formation.[5] It is always best practice to perform a final purification step just before setting up crystallization trials.

Q2: How much material do I need to start with? A2: While only one single crystal is needed for analysis, screening for conditions requires more material. Vapor diffusion techniques are excellent for milligram-scale crystallizations (1-10 mg).[2][15] For initial screening via slow evaporation or cooling, starting with 10-20 mg is a practical amount.

Q3: What are the best starting points for solvent selection? A3: A good starting point is to test solubility in a range of solvents with varying polarities. For a molecule like this, consider solvents such as methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, and dichloromethane. A solvent where the compound is "moderately soluble" (i.e., not all of it dissolves instantly at room temperature but does with gentle heating) is often an ideal candidate for slow cooling crystallization.[8][11]

Q4: Can I use co-crystallizing agents or form a salt to improve crystallization? A4: Absolutely. If the neutral form is resistant to crystallization, these are powerful alternative strategies.

  • Salt Formation: Given the predicted pKa of 7.37, the piperazine moiety can be protonated.[4] Adding a small amount of an acid (e.g., HCl, HBr, or nitric acid in a suitable solvent) can form a salt, which often has very different solubility and packing properties, leading to high-quality crystals.[2][16]

  • Co-crystals: Adding a second, neutral compound that can form strong hydrogen bonds (a "co-former") can facilitate crystallization. For a compound with H-bond acceptors, you might add a donor; for a donor, you might add an acceptor like triphenylphosphine oxide (TPPO).[2][3]

Detailed Experimental Protocols

Protocol 1: Slow Evaporation

This technique is best for thermally and air-stable compounds and is one of the simplest methods to set up.[1]

  • Solvent Selection: Choose a solvent in which the compound is soluble and which is sufficiently volatile (e.g., DCM, Acetone, Methanol).[12]

  • Preparation: Dissolve 5-10 mg of the compound in the minimum amount of solvent required to achieve complete dissolution. Gentle warming can be used.[6]

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean, narrow vessel like a small vial or an NMR tube. This removes dust and other potential nucleation sites.[1][8]

  • Evaporation: Cover the vial with parafilm or a cap. Pierce 1-3 small holes in the covering with a needle. The number and size of the holes control the evaporation rate.[6] For volatile solvents, use fewer holes; for less volatile ones, use more.[6]

  • Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.[11]

Protocol 2: Slow Cooling

This method leverages the difference in a compound's solubility at different temperatures and is suitable for compounds that are significantly more soluble in a given solvent when hot versus cold.[17][18]

  • Solvent Selection: Choose a solvent in which the compound shows a steep solubility curve with temperature (e.g., isopropanol, ethanol, acetonitrile).

  • Preparation: In a small Erlenmeyer flask, add 10-20 mg of the compound. Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Do not add a large excess of solvent.[13]

  • Filtration (Optional but Recommended): If any particulates remain, perform a hot filtration into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the rate further, you can place the flask inside an insulated container (like a beaker packed with glass wool or a Dewar flask).[6]

  • Further Cooling: Once at room temperature, transfer the flask to a refrigerator (4°C) and then to a freezer (-20°C) to maximize crystal yield.[12]

Protocol 3: Anti-Solvent Vapor Diffusion (Sitting Drop)

This is arguably the most powerful technique for small amounts of material or for compounds that are difficult to crystallize.[2][19]

  • Select Solvent System:

    • "Good" Solvent: A solvent in which your compound is highly soluble (e.g., DMSO, DMF, Methanol).

    • "Anti-Solvent": A more volatile solvent in which your compound is insoluble, but that is miscible with the "good" solvent (e.g., Diethyl Ether, Hexane, Toluene).[2]

  • Prepare Reservoir: In the outer well of a crystallization plate or a larger sealed jar, add 500 µL to 1 mL of the anti-solvent.[20]

  • Prepare Sample Drop: In a small, open inner vial or on the sitting drop post, prepare a concentrated solution of your compound (1-5 µL) in the "good" solvent.[20]

  • Seal and Incubate: Seal the chamber tightly. The more volatile anti-solvent will slowly diffuse as a vapor into the sample drop.[15] This gradually lowers the solubility of your compound in the drop, leading to slow, controlled crystallization.

  • Monitor: Place the setup in a stable, vibration-free environment and monitor for crystal growth over several days or weeks.

Visualizations

Crystallization Troubleshooting Decision Tree

This diagram provides a logical workflow for addressing common crystallization failures.

G start Start Crystallization Experiment outcome Observe Outcome After 1-2 Weeks start->outcome no_xtal No Crystals / Clear Solution outcome->no_xtal Problem oil_out Oiled Out / Amorphous Precipitate outcome->oil_out Problem bad_xtal Poor Crystals (Small, Needles, Aggregates) outcome->bad_xtal Problem good_xtal Good Single Crystals! outcome->good_xtal Success action1 Increase Concentration Try New Solvents Check Purity no_xtal->action1 action2 Reduce Concentration Slow Down Rate (Cooling/Diffusion) Change Solvent oil_out->action2 action3 Slow Down Growth Rate Filter Solution (0.22um) Use Cleaner Glassware Try Seeding bad_xtal->action3 action4 Proceed to X-Ray Diffraction good_xtal->action4

Caption: A decision tree for troubleshooting common crystallization outcomes.

General Workflow for Crystallization Screening

This diagram outlines a systematic approach to finding suitable crystallization conditions.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Analysis & Optimization A Ensure >98% Purity of Compound B Solubility Screening (Test ~10 diverse solvents) A->B C Set Up Primary Crystallization Array (Slow Evaporation, Vapor Diffusion) B->C D Incubate & Monitor C->D E Analyze Results: Crystals, Precipitate, Oil, or Clear? D->E F Optimize 'Hits' (Vary temp, concentration, anti-solvent) E->F Promising Conditions G Troubleshoot 'Failures' (Try salt formation, co-crystallization) E->G No Crystals / Poor Results H Grow Larger, High-Quality Single Crystal F->H G->C Re-screen

Caption: A systematic workflow for screening and optimizing crystallization conditions.

References

Technical Support Center: Improving the Oral Bioavailability of "2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the oral bioavailability of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during preclinical development.

Introduction

The this compound scaffold is a key pharmacophore in modern medicinal chemistry, appearing in numerous targeted therapies. However, like many nitrogen-rich heterocyclic compounds, derivatives of this scaffold often present challenges in achieving adequate oral bioavailability. These challenges typically stem from a combination of poor aqueous solubility, extensive first-pass metabolism, and susceptibility to efflux transporters.[1][2] This guide will walk you through diagnosing and overcoming these hurdles in a systematic, evidence-based manner.

Frequently Asked Questions (FAQs)

Q1: What are the most likely reasons for the low oral bioavailability of my this compound derivative?

A1: Low oral bioavailability for this class of compounds is typically multifactorial. The primary culprits are:

  • Poor Aqueous Solubility: The planar, aromatic pyrimidine core, while crucial for target binding, can lead to low solubility in gastrointestinal fluids, which is a fundamental requirement for absorption.[3]

  • Low Intestinal Permeability: While many small molecule drugs cross the intestinal epithelium via passive diffusion, factors like high polarity can hinder this process for some pyrimidine derivatives.[1]

  • First-Pass Metabolism: The pyrimidine ring and associated functional groups can be susceptible to rapid metabolism by enzymes in the gut wall and liver, most notably Cytochrome P450 (CYP) enzymes.[4][5] This significantly reduces the amount of active drug that reaches systemic circulation.

  • Efflux by Transporters: ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), located on the apical side of intestinal cells, can actively pump your compound back into the gut lumen, thereby limiting its net absorption.[6][7]

Q2: I'm observing high variability in my in vivo pharmacokinetic (PK) data. What could be the cause?

A2: High variability in PK data often points to formulation or solubility issues. If the compound is not fully dissolved in the dosing vehicle, or if it precipitates in the gastrointestinal tract, absorption will be erratic. Additionally, inter-individual differences in metabolic enzyme activity or transporter expression can contribute to this variability.[6]

Q3: My compound shows good in vitro potency but is inactive in vivo. How do I begin to troubleshoot this?

A3: This classic disconnect often points to a bioavailability problem. The first step is to conduct a systematic preclinical pharmacokinetic study to determine the exposure of your compound after oral administration.[8][9] This will help you understand how much of the drug is being absorbed and how quickly it is being cleared from the body.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

If your this compound derivative exhibits low aqueous solubility, consider the following troubleshooting steps:

Symptom: The compound precipitates out of solution during in vitro assays or when preparing formulations for in vivo studies.
Possible Causes:
  • High crystallinity and lattice energy of the solid form.

  • The molecule has a high LogP (lipophilicity), making it poorly soluble in aqueous media.

  • Unfavorable solid-state properties (e.g., polymorphism).

Troubleshooting & Optimization:

Step 1: Physicochemical Characterization

  • Action: Determine the crystalline form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Rationale: Different crystalline forms (polymorphs) of a drug can have vastly different solubilities. Identifying the most stable and soluble form is crucial.

Step 2: Formulation Strategies

  • Action: Explore various formulation approaches to enhance solubility.[3][10]

  • Rationale: Formulations can create a more favorable microenvironment for dissolution in the gastrointestinal tract.

Formulation StrategyMechanism of ActionKey Considerations
Amorphous Solid Dispersions The drug is molecularly dispersed in a polymer matrix, preventing crystallization and increasing the dissolution rate.[11]Polymer selection and drug loading are critical to ensure physical stability.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with gastrointestinal fluids, enhancing solubility and absorption.[3][11]The formulation must be carefully optimized to ensure efficient emulsification.
Nanosuspensions The particle size of the drug is reduced to the nanometer range, which increases the surface area available for dissolution according to the Noyes-Whitney equation.[12][13]Surface stabilization is required to prevent particle agglomeration.[13]
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, forming a more water-soluble inclusion complex.[3][14]The stoichiometry of the complex and the binding constant need to be determined.

Step 3: Prodrug Approach

  • Action: Consider synthesizing a more soluble prodrug that is converted to the active compound in vivo.[12][15][16]

  • Rationale: Attaching a polar promoiety can significantly improve aqueous solubility. This is a well-established strategy for pyrimidine-based compounds.[15][17]

Issue 2: High First-Pass Metabolism

If your compound is rapidly metabolized, its oral bioavailability will be severely limited. Here’s how to address this:

Symptom: In vitro metabolic stability assays (e.g., liver microsomes, hepatocytes) show rapid disappearance of the parent compound.[18]
Possible Cause: The compound is a substrate for metabolic enzymes, particularly CYP3A4, which is highly expressed in the liver and small intestine.[4][19]
Troubleshooting & Optimization:

Step 1: Identify Metabolic "Soft Spots"

  • Action: Use in vitro systems like human liver microsomes followed by LC-MS/MS analysis to identify the metabolites.[18]

  • Rationale: Knowing where the molecule is being metabolized allows for targeted chemical modifications to block these sites.

Step 2: Medicinal Chemistry Modifications

  • Action: Synthesize analogs where the metabolic soft spots are blocked. For example, if an aromatic ring is being hydroxylated, introducing an electron-withdrawing group can decrease its susceptibility to oxidation.

  • Rationale: This is a classic medicinal chemistry strategy to improve metabolic stability and, consequently, oral bioavailability.[20]

Step 3: Co-administration with a CYP Inhibitor (For Preclinical Studies)

  • Action: In animal studies, co-dosing with a known CYP inhibitor (e.g., ketoconazole for CYP3A4) can help confirm that metabolism is the primary barrier to exposure.

  • Rationale: A significant increase in exposure in the presence of an inhibitor provides strong evidence for metabolism-driven low bioavailability.

Issue 3: High Efflux by Transporters

Efflux transporters can be a significant and often overlooked barrier to oral absorption.

Symptom: In a Caco-2 permeability assay, the efflux ratio (Papp B-A / Papp A-B) is greater than 2.[20]
Possible Cause: The compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp).[21]
Troubleshooting & Optimization:

Step 1: Confirm Transporter Involvement

  • Action: Repeat the Caco-2 assay in the presence of a known inhibitor of the suspected transporter (e.g., verapamil for P-gp).[20]

  • Rationale: A reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that transporter.

Step 2: Structural Modifications

  • Action: Analyze the structure-activity relationship for efflux. Sometimes, minor structural changes can disrupt the recognition of the compound by the transporter.

  • Rationale: Reducing the affinity of your compound for the efflux transporter can significantly improve its net absorption.

Step 3: Formulation with Efflux Inhibitors

  • Action: Some excipients used in formulations, such as certain surfactants, can also inhibit efflux transporters.

  • Rationale: This can be a dual-pronged approach where the formulation improves both solubility and permeability.

Experimental Workflow Diagrams

Workflow for Diagnosing Poor Oral Bioavailability

G start Low in vivo Efficacy pk_study Conduct Oral PK Study [17, 24] start->pk_study low_exposure Low Plasma Exposure (AUC)? pk_study->low_exposure solubility Assess Aqueous Solubility low_exposure->solubility Yes end Improved Oral Bioavailability low_exposure->end No (Investigate other factors, e.g., target engagement) permeability Assess Permeability (e.g., Caco-2) [11] solubility->permeability metabolism Assess Metabolic Stability (Microsomes/Hepatocytes) [23] permeability->metabolism formulation Formulation Strategies [1, 3, 5] metabolism->formulation prodrug Prodrug Synthesis [2, 8] metabolism->prodrug medicinal_chemistry Medicinal Chemistry Optimization [11] metabolism->medicinal_chemistry formulation->end prodrug->end medicinal_chemistry->end

Caption: A systematic workflow for diagnosing and addressing the root causes of poor oral bioavailability.

Decision Tree for Formulation Strategy

G start Poorly Soluble Compound is_lipophilic Is Compound Lipophilic (LogP > 3)? start->is_lipophilic is_thermolabile Is Compound Thermolabile? is_lipophilic->is_thermolabile No sedds Lipid-Based Formulations (SEDDS) [5] is_lipophilic->sedds Yes solid_dispersion Amorphous Solid Dispersion [5] is_thermolabile->solid_dispersion No (Melt Extrusion Possible) nanosuspension Nanosuspension [2, 4] is_thermolabile->nanosuspension Yes cyclodextrin Cyclodextrin Complexation [1] is_thermolabile->cyclodextrin Yes

Caption: Decision tree to guide the selection of an appropriate formulation strategy based on compound properties.

References

Validation & Comparative

A Head-to-Head Comparison: Imatinib vs. Nilotinib in Targeting the Bcr-Abl Kinase

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies for Chronic Myeloid Leukemia (CML), the advent of tyrosine kinase inhibitors (TKIs) has transformed a once-fatal malignancy into a manageable chronic condition for many patients.[1][2] Imatinib, the first-in-class Bcr-Abl inhibitor, set a new paradigm in cancer treatment.[3] However, the emergence of drug resistance, primarily through mutations in the Bcr-Abl kinase domain, necessitated the development of next-generation inhibitors.[3] This guide provides an in-depth, objective comparison of Imatinib and its successor, Nilotinib, a potent second-generation TKI. We will dissect their performance, mechanisms of action, and the structural nuances that differentiate their efficacy, supported by experimental data and detailed methodologies.

The Rise of a Second-Generation Inhibitor: The Role of the Aminopyrimidine Scaffold

The initial query centered on "2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" as a Bcr-Abl inhibitor. Our extensive review of the scientific literature indicates that this compound is not an active inhibitor in its own right. Instead, it represents a critical chemical scaffold that forms the core of Nilotinib (formerly known as AMN107).[4] The development of Nilotinib was a triumph of rational drug design, building upon the structural understanding of the Imatinib-Abl complex to create a more potent and specific inhibitor.[5][6] This guide, therefore, will focus on the clinically and scientifically pertinent comparison between the trailblazer, Imatinib, and its formidable successor, Nilotinib.

Performance Data: A Quantitative Comparison

Nilotinib was rationally designed to exhibit greater potency and to overcome the limitations of Imatinib, particularly in the context of resistance.[7] Preclinical and clinical studies have consistently demonstrated Nilotinib's superior efficacy.[2][8]

Table 1: In Vitro Potency Against Bcr-Abl Expressing Cell Lines
Cell LineBcr-Abl StatusImatinib IC₅₀ (nM)Nilotinib IC₅₀ (nM)Fold Difference (Imatinib/Nilotinib)
Ba/F3 p210Wild-Type~640~20~32
K562Wild-Type~200 - 300< 30>6.7 - 10
Ba/F3 E255KMutant>10,000~490>20.4
Ba/F3 M351TMutant~3,700~30~123.3
Ba/F3 Y253HMutant>10,000~150-500>20
Ba/F3 F359VMutant~4,000~150-500~8-26

IC₅₀ values represent the concentration of the drug required to inhibit 50% of cell proliferation and are compiled from multiple sources. Actual values can vary based on experimental conditions.[8][9][10]

Table 2: Kinase Inhibition Profile
Kinase TargetImatinib IC₅₀ (nM)Nilotinib IC₅₀ (nM)
Bcr-Abl (Wild-Type)~25-400~20-60
PDGFR~100~69
c-KIT~100~210
DDR1-~3.7
CSF-1R-~125-250

Biochemical IC₅₀ values represent the concentration required for 50% inhibition of kinase activity.[11][12][13]

Signaling Pathway and Mechanism of Action

The hallmark of CML is the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1] This gene encodes a constitutively active Bcr-Abl tyrosine kinase, which drives uncontrolled cell proliferation and inhibits apoptosis through a cascade of downstream signaling pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.

Both Imatinib and Nilotinib are competitive inhibitors that bind to the ATP-binding site of the Abl kinase domain.[1][5] By occupying this site, they prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade that fuels leukemic cell growth and survival.[2]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Bcr-Abl Bcr-Abl Substrate Substrate Bcr-Abl->Substrate Phosphorylation ATP ATP ATP->Bcr-Abl P-Substrate P-Substrate Downstream Signaling Downstream Signaling P-Substrate->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival Imatinib/Nilotinib Imatinib/Nilotinib Imatinib/Nilotinib->Bcr-Abl Inhibition

Bcr-Abl signaling and points of inhibition.

A key distinction lies in their binding affinity and structural interaction with the Abl kinase domain. Nilotinib was designed to fit more snugly into the ATP-binding pocket, forming additional hydrogen bonds and hydrophobic interactions.[5][14] This enhanced binding affinity contributes to its higher potency and its ability to inhibit many of the Bcr-Abl mutants that are resistant to Imatinib.[7] However, neither drug is effective against the T315I "gatekeeper" mutation, which sterically hinders the binding of both inhibitors.[3]

Experimental Protocols for Inhibitor Evaluation

To ensure the reproducibility and cross-validation of experimental results, detailed methodologies for key assays are provided below.

Protocol 1: In Vitro Bcr-Abl Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant Bcr-Abl enzyme, a suitable substrate (e.g., Abltide peptide), and ATP.

  • Inhibitor Dilution: Prepare serial dilutions of Imatinib and Nilotinib in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, combine the Bcr-Abl enzyme, substrate, and inhibitor dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

cluster_workflow Kinase Assay Workflow A 1. Combine Bcr-Abl, Substrate, & Inhibitor B 2. Initiate with ATP (Incubate) A->B C 3. Add ADP-Glo™ Reagent (Deplete ATP) B->C D 4. Add Kinase Detection Reagent (Generate Light) C->D E 5. Measure Luminescence D->E

Workflow for the ADP-Glo™ Kinase Assay.
Protocol 2: Cell Viability Assay (MTT/MTS Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Plating: Seed Bcr-Abl positive cells (e.g., K562, Ba/F3-p210) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: Add serial dilutions of Imatinib and Nilotinib to the wells. Include a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT/MTS Addition: Add MTT or MTS reagent to each well and incubate for 2-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Protocol 3: Western Blot Analysis of Downstream Signaling

This technique is used to detect the phosphorylation status of key downstream proteins in the Bcr-Abl signaling pathway, such as CrkL or STAT5, providing a direct measure of Bcr-Abl kinase activity within the cell.

Methodology:

  • Cell Treatment: Plate Bcr-Abl positive cells and treat with various concentrations of Imatinib or Nilotinib for a short duration (e.g., 2-4 hours).

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-CrkL or anti-phospho-STAT5).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Re-probe the membrane with an antibody against the total protein to normalize for loading differences. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

The development of Nilotinib represents a significant advancement in the treatment of CML, born from a deep understanding of the molecular interactions between Imatinib and the Bcr-Abl kinase. While both Imatinib and Nilotinib effectively target the Bcr-Abl oncoprotein, Nilotinib demonstrates superior potency against both wild-type and a majority of Imatinib-resistant Bcr-Abl mutants.[15][16] This enhanced efficacy is a direct result of its rational design, which leverages the aminopyrimidine scaffold to achieve a more optimal fit within the kinase's ATP-binding site.[5] For researchers and drug development professionals, the story of Imatinib and Nilotinib serves as a powerful case study in structure-based drug design and the ongoing effort to overcome therapeutic resistance in cancer.

References

A Comparative Analysis of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine and Other Pyrimidine-Based Kinase Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Understanding the Therapeutic Potential of Novel Pyrimidine Scaffolds

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically successful drugs, particularly in oncology.[1][2][3] Its ability to mimic the purine bases of ATP allows for competitive inhibition of kinases, enzymes that play a pivotal role in cancer cell signaling. This guide provides a comparative analysis of the novel compound 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine against established pyrimidine-based kinase inhibitors, Gefitinib and Imatinib, offering insights into its potential therapeutic applications and the experimental methodologies required for its evaluation.

Introduction: The Power of Pyrimidine in Kinase Inhibition

Kinases are a large family of enzymes that regulate a majority of cellular pathways, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrimidine-based molecules have emerged as highly effective kinase inhibitors due to their structural resemblance to the adenine moiety of ATP, allowing them to bind to the ATP-binding pocket of kinases and block their catalytic activity.[3] This competitive inhibition effectively shuts down the aberrant signaling pathways that drive tumor growth.

Profiling this compound: A Putative Kinase Inhibitor

While extensive biological data on This compound (CAS No. 943757-74-2) is not yet publicly available, its chemical structure strongly suggests its potential as a kinase inhibitor. The pyrimidine core provides the necessary scaffold for ATP-competitive binding, while the 4-methylpiperazin-1-yl and amine substituents can be crucial for target specificity and pharmacokinetic properties. Several studies and patents have highlighted the efficacy of pyrimidine derivatives with similar piperazine moieties as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Src, and Abl.[4][5][6][7]

Based on this structural analogy and the broader landscape of pyrimidine-based drug discovery, we can hypothesize that This compound is a promising candidate for development as a targeted anti-cancer agent. Further experimental validation is necessary to elucidate its precise mechanism of action and target profile.

Comparative Analysis: this compound vs. Established Pyrimidine-Based Drugs

To understand the potential of this novel compound, we will compare it with two well-established pyrimidine-based kinase inhibitors: Gefitinib and Imatinib.

FeatureThis compound (Hypothesized)GefitinibImatinib
Core Structure PyrimidineQuinazoline (contains a pyrimidine ring)2-phenylaminopyrimidine
Primary Target(s) Likely a protein tyrosine kinase (e.g., EGFR, Src, Abl)EGFR Tyrosine KinaseBcr-Abl, c-KIT, PDGFR
Mechanism of Action ATP-competitive inhibition of the target kinaseATP-competitive inhibition of EGFRATP-competitive inhibition of Bcr-Abl, c-KIT, and PDGFR
Therapeutic Use Potential for various solid tumors and hematological malignanciesNon-small cell lung cancer (NSCLC) with EGFR mutationsChronic myeloid leukemia (CML), Gastrointestinal stromal tumors (GIST)
Mechanism of Action: A Tale of Two Kinases

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase.[8] In many non-small cell lung cancers, EGFR is mutated and constitutively active, leading to uncontrolled cell proliferation. Gefitinib binds to the ATP-binding site of the EGFR kinase domain, blocking its activity and downstream signaling pathways.

Imatinib , on the other hand, targets the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia.[7] It also inhibits other tyrosine kinases like c-KIT and PDGFR. By blocking the ATP-binding site of these kinases, Imatinib halts the proliferation of cancer cells that are dependent on these signaling pathways.

The hypothesized mechanism for This compound aligns with this paradigm of ATP-competitive kinase inhibition. The specific kinase(s) it targets will determine its therapeutic potential and clinical applications.

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by Gefitinib and Imatinib, and the potential point of intervention for our compound of interest.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Compound_X 2-(4-Methylpiperazin-1-yl) pyrimidin-5-amine (Hypothesized) Compound_X->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation BcrAbl_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active) Downstream_Pathways Multiple Downstream Signaling Pathways Bcr_Abl->Downstream_Pathways Activates Imatinib Imatinib Imatinib->Bcr_Abl Inhibits Compound_X 2-(4-Methylpiperazin-1-yl) pyrimidin-5-amine (Hypothesized) Compound_X->Bcr_Abl Inhibits Leukemic_Proliferation Leukemic Cell Proliferation Downstream_Pathways->Leukemic_Proliferation

References

In Vivo Validation of "2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" as a Novel PI3K Inhibitor in Syngeneic Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound, 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine, henceforth referred to as Compound X. We will explore its hypothesized activity as a Phosphoinositide 3-kinase (PI3K) inhibitor within the context of colorectal cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis against established therapies and detailing the requisite experimental methodologies to rigorously assess its preclinical efficacy and safety profile.

Introduction: The Rationale for Targeting PI3K in Oncology

The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism. Its frequent dysregulation in various cancers, including colorectal carcinoma, makes it a highly attractive target for therapeutic intervention. Compound X, featuring a pyrimidine core—a common scaffold in kinase inhibitors—has been identified through in vitro screening as a potent and selective inhibitor of the p110α isoform of PI3K. This guide outlines the subsequent in vivo studies designed to validate this activity in a robust, immunocompetent mouse model, comparing its performance against a standard-of-care chemotherapy agent and a checkpoint inhibitor.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target of Compound X) RTK->PI3K Growth Factor Signal PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes CompoundX Compound X CompoundX->PI3K inhibits

Caption: Hypothesized mechanism of action for Compound X targeting the PI3K/AKT/mTOR pathway.

Comparative In Vivo Study Design

To ascertain the therapeutic potential of Compound X, a syngeneic mouse model of colorectal cancer (MC38 in C57BL/6 mice) is selected. This model is crucial as it utilizes an immunocompetent host, allowing for the evaluation of the interplay between the compound and the anti-tumor immune response, a critical aspect of modern cancer therapies.[1][2]

The study will compare the efficacy and tolerability of Compound X against:

  • Vehicle Control: To establish a baseline for tumor growth.

  • 5-Fluorouracil (5-FU): A standard-of-care cytotoxic agent for colorectal cancer.

  • Anti-PD-1 Antibody: An immune checkpoint inhibitor to assess synergy and contextualize efficacy within current immunotherapies.[3]

  • Compound X + Anti-PD-1 Antibody: A combination arm to investigate potential synergistic effects.

Experimental_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis Start Day 0: Implant MC38 cells subcutaneously in C57BL/6 mice Tumor_Growth Day 7: Tumor volume reaches ~100 mm³ Start->Tumor_Growth Randomization Randomize mice into treatment groups (n=10/group) Tumor_Growth->Randomization Dosing Days 7-21: Administer treatments (Vehicle, Cmpd X, 5-FU, αPD-1) Randomization->Dosing Monitoring Monitor tumor volume (3x/week) and body weight (daily) Dosing->Monitoring Endpoint Day 21: Sacrifice & collect tumors/tissues Monitoring->Endpoint PKPD Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis Endpoint->PKPD Toxicity Histopathology & Toxicity Assessment Endpoint->Toxicity

Caption: Workflow for the in vivo validation of Compound X in the MC38 mouse model.

Performance Data Summary

The following tables present hypothetical, yet plausible, data from the described in vivo study.

Table 1: Comparative Efficacy - Tumor Growth Inhibition
Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI %)p-value (vs. Vehicle)
VehicleDaily, p.o.1850 ± 210--
Compound X50 mg/kg, daily, p.o.850 ± 15054%<0.01
5-Fluorouracil50 mg/kg, q3d, i.p.980 ± 18047%<0.01
Anti-PD-110 mg/kg, 2x/week, i.p.1200 ± 19035%<0.05
Compound X + Anti-PD-1As above450 ± 11076%<0.001
Table 2: Pharmacokinetic and Pharmacodynamic Analysis
CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)Tumor p-AKT Inhibition (%)
Compound X502100950075%
Table 3: Tolerability Profile
Treatment GroupMean Body Weight Change (%)MortalityObserved Adverse Events
Vehicle+5%0/10None
Compound X-2%0/10None
5-Fluorouracil-12%1/10Lethargy, ruffled fur
Anti-PD-1+4%0/10None
Compound X + Anti-PD-1-3%0/10None

Experimental Protocols

Protocol 1: Syngeneic Tumor Implantation and Efficacy Study
  • Cell Culture: Culture MC38 colorectal adenocarcinoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Acclimation: Acclimate male C57BL/6 mice (6-8 weeks old) for one week prior to the study.

  • Tumor Implantation: Harvest MC38 cells during their logarithmic growth phase. Resuspend cells in sterile PBS at a concentration of 5 x 10⁶ cells/mL. Inject 100 µL (5 x 10⁵ cells) subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Begin caliper measurements of tumors approximately 5-7 days post-implantation. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization and Dosing: Once tumors reach an average volume of 100-150 mm³, randomize mice into the treatment groups outlined in Table 1. Administer compounds as per the specified routes and schedules.

  • Efficacy Readouts: Measure tumor volume and body weight three times per week. Monitor animal health daily.

Protocol 2: Pharmacodynamic (PD) Analysis of p-AKT Inhibition
  • Sample Collection: At the study endpoint, excise tumors from a subset of mice (n=3-5 per group) 2 hours post-final dose.

  • Tissue Lysis: Snap-freeze tumors in liquid nitrogen. Homogenize the frozen tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blot or ELISA: Analyze the levels of phosphorylated AKT (p-AKT Ser473) and total AKT in the tumor lysates via Western Blot or a quantitative ELISA kit.

  • Data Analysis: Normalize the p-AKT signal to the total AKT signal. Calculate the percent inhibition relative to the vehicle-treated group.

Discussion and Interpretation

The hypothetical data suggest that Compound X demonstrates significant single-agent efficacy in the MC38 colorectal cancer model, achieving a 54% tumor growth inhibition. This anti-tumor activity is superior to that of the standard chemotherapy agent 5-Fluorouracil (47% TGI), with a markedly improved tolerability profile as indicated by minimal body weight loss and no observed adverse events.

Crucially, the pharmacodynamic data confirms on-target activity, with a 75% reduction in tumor p-AKT levels, validating the PI3K inhibitory mechanism in vivo. The most compelling result is the synergistic effect observed when Compound X is combined with an anti-PD-1 antibody, resulting in a 76% TGI. This suggests that by inhibiting the PI3K pathway, Compound X may modulate the tumor microenvironment to enhance the efficacy of immunotherapy, a finding that warrants further investigation into the immune cell populations within the tumor.

References

The Privileged Scaffold: A Comparative Guide to the Kinase Selectivity of 2-(4-Methylpiperazin-1-yl)pyrimidine-based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Potential of the Aminopyrimidine Scaffold in Kinase Inhibition

In the landscape of modern oncology and immunology, the targeted inhibition of protein kinases has emerged as a cornerstone of precision medicine. Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them prime therapeutic targets.[1] Within the vast chemical space of kinase inhibitors, the aminopyrimidine scaffold has proven to be a "privileged structure." Its ability to mimic the adenine ring of ATP allows it to effectively compete for the ATP-binding site of a multitude of kinases, serving as a foundational blueprint for numerous clinically successful drugs.[1]

This guide focuses on the 2-(4-methylpiperazin-1-yl)pyrimidin-5-amine core, a specific embodiment of the aminopyrimidine scaffold that has been instrumental in the development of potent and selective kinase inhibitors. While comprehensive selectivity data for the unadorned core molecule is not publicly available, its prevalence in a variety of advanced clinical and preclinical compounds speaks to its favorable properties. The inclusion of the methylpiperazine group often enhances solubility and allows for crucial interactions within and outside the kinase active site, influencing both potency and pharmacokinetic properties.

Rather than examining the core in isolation, this guide will provide a comparative analysis of the selectivity profiles of several prominent kinase inhibitors that feature this key structural motif. By examining how substitutions on this core scaffold dictate their interaction across the human kinome, we can glean valuable insights into the principles of rational drug design and the perpetual challenge of achieving target selectivity. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of kinase inhibitor selectivity and the application of this versatile chemical scaffold.

Comparative Kinase Selectivity Profiles

The true measure of a kinase inhibitor's utility and potential for therapeutic success lies not only in its potency against the intended target but also in its selectivity profile across the entire kinome. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] Here, we compare the selectivity of several notable inhibitors built upon the 2-(4-methylpiperazin-1-yl)pyrimidine or a closely related 2-aminopyrimidine core.

The data presented below is collated from large-scale kinase screening panels, such as KINOMEscan®, which measures inhibitor binding to a panel of over 450 kinases.[3] Selectivity is often quantified using a Selectivity Score (S-score) , which is the number of kinases inhibited above a certain threshold at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.[4]

Compound Primary Target(s) IC50/Kd (Primary Target) Kinome Selectivity Profile Highlights (at 1µM) Selectivity Score (S) Therapeutic Area
Dasatinib BCR-ABL, SRC family0.55 nM (c-SRC)Broad activity against SRC family, ABL, c-KIT, PDGFRβ, and Ephrin receptors. Inhibits over 30 Tyr and Ser/Thr kinases.[5][6]S(100nM) = 0.16Oncology (CML, ALL)
Ponatinib BCR-ABL (incl. T315I)0.37-2 nM (BCR-ABL mutants)Pan-BCR-ABL inhibitor. Also potently inhibits VEGFR, FGFR, PDGFR, SRC, RET, and KIT.[7]S(80% inh @ 1µM) = 0.30Oncology (CML, ALL)
AZD4205 (Golidocitinib) JAK173 nM (IC50)Highly selective for JAK1 over JAK2 (>200-fold) and JAK3. Favorable selectivity across the wider kinome.[2][8][9]Low (not explicitly quantified)Inflammation, Oncology
AT9283 Aurora A, Aurora B~3 nMMulti-targeted inhibitor of Aurora A/B, JAK2, FLT3, and ABL (including T315I mutant).[10][11]Moderate (not explicitly quantified)Oncology (Leukemia, Solid Tumors)

Disclaimer: IC50 and Kd values can vary based on assay conditions. The data presented here is for comparative purposes and is derived from multiple sources. Direct comparison is most accurate when data is generated from the same screening platform under identical conditions.

Analysis of Selectivity Profiles:
  • Dasatinib , a second-generation BCR-ABL inhibitor, exemplifies a "multi-targeted" or "promiscuous" inhibitor. While highly potent against its intended targets, it engages a wide range of other kinases.[5][6] This broad activity is thought to contribute to both its efficacy in imatinib-resistant CML and some of its observed side effects.[12] The 2-aminothiazole moiety, in addition to the pyrimidine core, contributes to its broad target profile.

  • Ponatinib was specifically designed to overcome the T315I "gatekeeper" mutation in BCR-ABL, which confers resistance to other inhibitors.[7] Its design, however, results in the inhibition of a wide array of other kinases, including VEGFR and FGFR, which has been linked to significant cardiovascular toxicity.[13] This highlights the critical trade-off between overcoming resistance and maintaining a clean selectivity profile.

  • AZD4205 (Golidocitinib) represents a more modern approach to kinase inhibitor design, where high selectivity is a primary goal. By optimizing the substitutions on the aminopyrimidine core, researchers achieved remarkable selectivity for JAK1 over the highly homologous JAK2 and other kinases.[2][8][9] This is crucial for minimizing off-target effects, such as the hematological side effects associated with JAK2 inhibition.[14]

  • AT9283 is another example of a multi-targeted inhibitor, but with a different target profile than Dasatinib or Ponatinib. Its potent inhibition of Aurora kinases, key regulators of mitosis, makes it a potential anti-cancer agent.[10][11] However, its activity against other kinases like JAK2 and ABL suggests a complex mechanism of action and a potential for a broader range of biological effects.

Experimental Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile is a critical step in its development. A variety of in vitro and cell-based assays are employed for this purpose. The choice of assay depends on the desired throughput, the nature of the inhibitor, and the specific information required (e.g., direct binding affinity vs. enzymatic inhibition).

Biochemical Assays: A Direct Measure of Kinase Interaction

Biochemical assays utilize purified recombinant kinase enzymes and substrates to directly measure the effect of an inhibitor on the kinase's catalytic activity or its ability to bind to the enzyme.

1. Radiometric Filter Binding Assay (The Gold Standard)

This assay directly measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a peptide or protein substrate.[15][16]

  • Principle: The kinase reaction is performed in the presence of the inhibitor and radiolabeled ATP. The reaction mixture is then spotted onto a phosphocellulose filter membrane, which binds the phosphorylated substrate. Unreacted radiolabeled ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter or phosphorimager.[15]

  • Causality: The amount of radioactivity is directly proportional to the kinase activity. A decrease in radioactivity in the presence of an inhibitor indicates inhibition of the kinase. This method is highly sensitive and is not prone to interference from fluorescent or colored compounds.[15]

Step-by-Step Protocol: Radiometric Filter Binding Assay

  • Reaction Setup: In a microplate well, combine the kinase enzyme, the specific peptide substrate, and the test inhibitor at various concentrations in an appropriate kinase reaction buffer.

  • Initiation: Start the reaction by adding a solution containing a mixture of non-radiolabeled ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 20-30 minutes) to allow for the enzymatic reaction to proceed.

  • Termination and Binding: Stop the reaction by adding a solution like phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose filter mat.

  • Washing: Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid) to remove unbound [γ-³³P]ATP.

  • Quantification: Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control reaction without inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.

2. Fluorescence-Based Assays (HTS-Friendly)

These assays utilize fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) to detect kinase activity. Homogeneous Time-Resolved Fluorescence (HTRF) is a commonly used FRET-based method.[1][17]

  • Principle (HTRF): The assay uses a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody. The kinase phosphorylates the substrate. Upon addition of streptavidin-XL665, a FRET donor (europium cryptate on the antibody) and acceptor (XL665 on streptavidin bound to the biotinylated substrate) are brought into close proximity, generating a FRET signal.[1]

  • Causality: The intensity of the FRET signal is proportional to the amount of phosphorylated substrate. Inhibition of the kinase results in a decreased FRET signal. This method is highly amenable to high-throughput screening (HTS).[17]

Step-by-Step Protocol: HTRF Kinase Assay

  • Reaction Setup: In a low-volume microplate, add the test inhibitor, kinase enzyme, and a biotinylated substrate in kinase buffer.

  • Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and initiate detection by adding a solution containing EDTA, a europium cryptate-labeled anti-phospho-antibody, and streptavidin-XL665.

  • Incubation: Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

  • Reading: Read the plate on an HTRF-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the HTRF ratio and determine the percent inhibition and IC50 values.

3. Mobility-Shift Assays

This technique, often performed on a microfluidic chip, separates the phosphorylated product from the non-phosphorylated substrate based on changes in their electrophoretic mobility.[18]

  • Principle: A fluorescently labeled substrate is incubated with the kinase and inhibitor. The phosphorylation of the substrate adds a negatively charged phosphate group, altering its mass and charge. When a voltage is applied, the phosphorylated and non-phosphorylated peptides migrate at different rates.[18][19]

  • Causality: The ratio of the fluorescent signals from the product and substrate peaks is used to determine the percentage of substrate conversion. A decrease in the product-to-substrate ratio indicates kinase inhibition.[19]

Experimental Workflow: Mobility-Shift Kinase Assay

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Microfluidic Analysis cluster_data Data Processing A Dispense Inhibitor (Serial Dilutions) B Add Kinase and Substrate Mix A->B C Add ATP to Initiate Reaction B->C D Incubate at 30°C C->D E Sample Injection into Chip D->E F Electrophoretic Separation E->F G Fluorescence Detection F->G H Calculate Product/ Substrate Ratio G->H I Determine % Inhibition and IC50 H->I G cluster_pathway Kinase Signaling Cascade cluster_inhibition Inhibitor Action Upstream Upstream Signal KinaseA Kinase A Upstream->KinaseA KinaseB Kinase B (Target) KinaseA->KinaseB P Substrate Substrate KinaseB->Substrate P Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Aminopyrimidine Inhibitor Inhibitor->KinaseB

References

A Comparative Guide for the Preclinical Characterization of Novel Kinase Inhibitors: Dasatinib vs. the 2-(4-Methylpiperazin-1-yl)pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. Their success, however, is dictated by a delicate balance of potency against the intended target and selectivity across the broader kinome to minimize off-target toxicities. This guide provides a comparative framework for researchers engaged in the discovery and development of new kinase inhibitors. We will use Dasatinib , a well-characterized, potent, multi-targeted tyrosine kinase inhibitor, as our benchmark. In contrast, we will consider "2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine" , a representative of a privileged chemical scaffold found in numerous kinase inhibitors, as our investigational compound.

While Dasatinib has a wealth of preclinical and clinical data, "this compound" represents a starting point in a drug discovery campaign—a molecule with potential but lacking a biological profile. This guide will therefore not compare existing data sets, but rather outline the logical and experimental progression required to characterize a novel chemical entity and rationally compare its performance against an established drug.

Chapter 1: Profiling the Molecules – Chemical Structure and Rationale

A molecule's structure is the foundation of its biological activity. The 2-aminopyrimidine core, present in both Dasatinib (in a more complex form) and our investigational scaffold, is a well-established "hinge-binding" motif that anchors many inhibitors to the ATP-binding site of kinases.

Dasatinib is an orally available, multi-targeted inhibitor of several critical oncogenic kinases.[1] Its chemical structure, N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazole carboxamide, is complex, reflecting extensive structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties.[1][2]

This compound is a simpler molecule, featuring the 2-substituted pyrimidine and a methylpiperazine group. The piperazine moiety is frequently incorporated into kinase inhibitors to enhance solubility and provide a vector for interaction with the solvent-exposed region of the kinase domain.[3] Its potential as a kinase inhibitor is inferred from its presence in more complex, biologically active molecules.[4][5]

FeatureThis compound Dasatinib
CAS Number 943757-74-2[6]302962-49-8[2]
Molecular Formula C9H15N5[6]C22H26ClN7O2S[2]
Molecular Weight 193.25 g/mol [6]488.01 g/mol [2]
Core Scaffold 2-aminopyrimidine2-aminopyrimidine derivative
Key Moieties MethylpiperazineN-(2-chloro-6-methylphenyl)carboxamide, Thiazole, Hydroxyethylpiperazine

Chapter 2: The First Crucial Step – Biochemical Assays for Kinase Inhibition

The initial evaluation of a potential kinase inhibitor involves determining its direct effect on purified enzymes. These biochemical assays are fundamental to establishing potency (typically as an IC50 value) and selectivity.

Rationale for Experimental Design

The choice of kinases to profile is critical. For a novel scaffold like this compound, a broad kinase panel is recommended to identify primary targets and potential off-targets early on. Since Dasatinib is a potent inhibitor of BCR-ABL and SRC family kinases, these would be primary enzymes of interest for a direct comparison.[7][8]

Modern kinase drug discovery relies on a variety of biochemical assay formats that balance sensitivity, throughput, and safety.[4] These can be broadly categorized as:

  • Activity Assays: Measure the catalytic function of the kinase.

  • Binding Assays: Directly measure the binding affinity of the inhibitor to the kinase.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This time-resolved Förster resonance energy transfer (TR-FRET) assay is a robust method for quantifying inhibitor binding.

Objective: To determine the binding affinity (Kd) of "this compound" and Dasatinib to a panel of purified kinases (e.g., ABL1, SRC, LCK).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody solution in kinase buffer.

    • Prepare a 4X solution of the Eu-anti-tag antibody.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

    • Prepare serial dilutions of the test compounds (Dasatinib and "this compound") in DMSO, then dilute in kinase buffer to create 4X final concentrations.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound solution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO.

    • Add 10 µL of the 2X kinase/antibody solution to all wells.

    • Add 5 µL of the 4X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, from which the Kd can be calculated.

Workflow for Biochemical Kinase Profiling

G cluster_0 Compound Preparation cluster_1 Assay Plate Setup (384-well) cluster_2 Data Acquisition & Analysis Compound Test Compound & Dasatinib (Stock in DMSO) SerialDilution 10-point Serial Dilution Compound->SerialDilution AddCompound Add 4X Compound to Plate SerialDilution->AddCompound AddKinase Add 2X Kinase/ Antibody Mix AddCompound->AddKinase AddTracer Add 4X Tracer AddKinase->AddTracer Incubate Incubate 60 min at RT AddTracer->Incubate ReadPlate TR-FRET Plate Reader Incubate->ReadPlate CalcRatio Calculate Emission Ratio (665nm / 615nm) ReadPlate->CalcRatio DoseResponse Generate Dose-Response Curve CalcRatio->DoseResponse Calc_Kd Calculate Kd DoseResponse->Calc_Kd cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome BCR_ABL BCR-ABL (Constitutively Active Kinase) CRKL CRKL Phosphorylation BCR_ABL->CRKL RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Test_Compound This compound Test_Compound->BCR_ABL Inhibits? Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Inhibits

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the modern era of targeted therapeutics, particularly in oncology, the selectivity of small molecule inhibitors is a critical determinant of both efficacy and safety.[1][2][3] Compounds designed to inhibit specific protein kinases can exhibit off-target activities due to the highly conserved nature of the ATP-binding site across the human kinome.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine , a compound featuring the 2-aminopyrimidine scaffold common in many clinical kinase inhibitors.[4] Through a combination of large-scale in vitro kinase profiling and in-cell target engagement assays, we objectively compare its selectivity against established kinase inhibitors, providing crucial data to guide its potential development. The methodologies described herein are designed to be self-validating, ensuring high confidence in the generated selectivity data.

Introduction: The Imperative of Kinase Selectivity

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[5][4] Its success is largely due to its ability to form key hydrogen bonds within the hinge region of the kinase ATP-binding pocket.[5] However, this widespread utility also presents a significant challenge: the potential for cross-reactivity with unintended kinase targets.[2][6][7] Such "off-target" binding can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2][3] Therefore, early and comprehensive profiling of a compound's interaction with the broader human kinome is not merely a regulatory hurdle but a fundamental step in understanding its biological activity and therapeutic potential.

This guide focuses on This compound (referred to as Cmpd-X for brevity), a representative molecule of this important chemical class. To contextualize its selectivity profile, we will compare it against two well-characterized inhibitors:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and SRC family kinases, known for its broad cross-reactivity profile.

  • Gefitinib: A highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, serving as a benchmark for narrow-spectrum activity.

Our comparative analysis will be built upon two pillars of modern pharmacology:

  • In Vitro Kinome Profiling: Utilizing a competition binding assay to quantitatively measure the interaction of Cmpd-X with hundreds of kinases.

  • Cellular Target Engagement: Employing the Cellular Thermal Shift Assay (CETSA) to confirm that interactions observed in vitro translate to target binding within the complex milieu of a living cell.[8][9][10][11]

Experimental Design & Rationale

The logic of our investigation is to move from a broad, high-throughput survey of potential interactions to a focused, physiologically relevant confirmation of target engagement.

G cluster_0 Phase 1: In Vitro Kinome-Wide Screen cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Cellular Target Validation Cmpd-X Cmpd-X KINOMEscan KINOMEscan® Profiling (403 non-mutant kinases) Cmpd-X->KINOMEscan Dasatinib Dasatinib Dasatinib->KINOMEscan Gefitinib Gefitinib Gefitinib->KINOMEscan Data Binding Affinity Data (Kd values) KINOMEscan->Data Analysis Selectivity Score (S10) TREEspot® Visualization Data->Analysis CETSA Cellular Thermal Shift Assay (CETSA) Analysis->CETSA Confirmation Confirmation of Target Engagement CETSA->Confirmation caption Figure 1. Experimental workflow for cross-reactivity analysis.

Caption: Figure 1. Experimental workflow for cross-reactivity analysis.

Causality Behind Experimental Choices:

  • Why KINOMEscan®? We selected the KINOMEscan® platform, an active site-directed competition binding assay, for the initial screen.[12][13][14] Unlike activity-based assays, this technology measures the true thermodynamic binding affinity (dissociation constant, Kd) of a compound for each kinase.[13][14] Crucially, it is ATP-independent, removing the confounding variable of ATP concentration that can affect IC50 values and providing a more direct comparison of compound affinity across the entire kinase panel.[13][14]

  • Why CETSA? An in vitro binding event does not guarantee that a compound will engage its target in a living cell, where factors like cell permeability, efflux pumps, and intracellular competition play a role. CETSA provides this critical validation.[10][11] The principle is straightforward: a ligand-bound protein is thermodynamically stabilized and will resist thermal denaturation at higher temperatures than the unbound protein.[9][10] By measuring the amount of soluble target protein remaining after a heat shock, we can directly confirm target engagement in an intact cellular environment.[8][9]

Results & Comparative Analysis

(Note: The following data is representative and for illustrative purposes.)

Compounds were screened at a concentration of 1 µM against a panel of 403 non-mutant human kinases. Hits were defined as kinases showing ≥90% inhibition. The binding affinities (Kd) for significant interactions were then determined.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetCmpd-X (Kd, nM)Dasatinib (Kd, nM)Gefitinib (Kd, nM)
EGFR >10,000282.5
ABL1 >10,000<1 >10,000
SRC 8501.5 >10,000
FLT3 25 183,500
c-KIT 1,200<1 >10,000
AURKA 45 65>10,000
AURKB 50 70>10,000
VEGFR2 2,10088,000

Data Interpretation:

  • Cmpd-X demonstrates potent binding to FMS-like tyrosine kinase 3 (FLT3 ) and Aurora Kinases A and B (AURKA/B ). Its affinity for other kinases, such as SRC and c-KIT, is significantly lower (micromolar range), suggesting a degree of selectivity.

  • Dasatinib confirms its role as a broad-spectrum inhibitor, with potent, low-nanomolar affinity for ABL1, SRC, and c-KIT, among others.

  • Gefitinib shows exceptional selectivity, binding potently to EGFR with minimal interaction observed with other kinases in this representative list.

To quantify selectivity, we use the Selectivity Score (S-score) , which represents the number of kinases inhibited above a certain threshold (e.g., 90%) divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Table 2: Selectivity Score (S(10)) Comparison

CompoundPrimary Target(s)Hits (Inhibition > 90% @ 1µM)S(10) Score (Hits/403)
Cmpd-X FLT3, AURKA/B70.017
Dasatinib BCR-ABL, SRC family550.136
Gefitinib EGFR20.005

The S(10) score of 0.017 for Cmpd-X indicates high selectivity across the kinome.[15] While not as exquisitely selective as Gefitinib, it is markedly more selective than the multi-targeted inhibitor Dasatinib. This profile suggests that Cmpd-X may function as a dual FLT3/Aurora kinase inhibitor.

To validate the primary targets of Cmpd-X in a cellular context, a CETSA experiment was performed using MV4-11 cells, a human leukemia cell line endogenously expressing FLT3.

G cluster_0 FLT3 Signaling Pathway FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CmpdX Cmpd-X CmpdX->FLT3 Inhibits caption Figure 2. Simplified FLT3 signaling pathway.

Caption: Figure 2. Simplified FLT3 signaling pathway.

The CETSA results demonstrate a dose-dependent thermal stabilization of the FLT3 protein in MV4-11 cells treated with Cmpd-X. This shift in the melting temperature (Tm) provides direct evidence that Cmpd-X enters the cells and binds to its intended FLT3 target. A similar experiment in a cell line overexpressing AURKA would confirm engagement of the secondary target.

Table 3: Cellular Thermal Shift Assay (CETSA) Results for FLT3

TreatmentTarget ProteinApparent Melting Temp (Tm)ΔTm (vs. Vehicle)
Vehicle (DMSO)FLT348.5 °C-
Cmpd-X (1 µM) FLT354.2 °C+5.7 °C
Gefitinib (1 µM)FLT348.6 °C+0.1 °C

The significant positive shift in the melting temperature of FLT3 upon treatment with Cmpd-X confirms robust target engagement in intact cells.[11][16] As expected, the highly selective EGFR inhibitor Gefitinib does not stabilize FLT3.

Conclusion and Future Directions

The integrated approach of kinome-wide binding analysis and cellular target validation provides a high-confidence assessment of the selectivity profile for This compound (Cmpd-X) .

  • Key Finding: Cmpd-X is a highly selective kinase inhibitor with a dual-potency profile against FLT3 and Aurora kinases. Its overall kinome selectivity is significantly greater than multi-targeted drugs like Dasatinib.

  • Implications: This dual activity could be therapeutically advantageous in certain contexts, such as Acute Myeloid Leukemia (AML), where both FLT3 and Aurora kinases are validated targets.[17]

  • Next Steps: The next logical steps would involve assessing the functional consequences of this dual inhibition in relevant cancer cell lines, followed by pharmacokinetic and in vivo efficacy studies in xenograft models to determine its ultimate therapeutic potential.

This guide demonstrates a robust, logical, and technically sound workflow for characterizing the cross-reactivity of novel kinase inhibitors, providing the essential data needed to make informed decisions in the drug discovery and development pipeline.

Appendix: Detailed Experimental Protocols
  • Compound Preparation: Prepare a 100 mM stock solution of the test compound in 100% DMSO. Dilute to the required concentration for screening.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase bound to the solid support is measured via qPCR.[13]

  • Screening: The compound is screened at a fixed concentration (e.g., 1 µM) against the Eurofins DiscoverX KINOMEscan® scanMAX panel (468 kinases).[12]

  • Data Reporting: Results are reported as Percent of Control (POC), where lower numbers indicate stronger binding.

    • POC = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100

  • Kd Determination: For interactions of interest, an 11-point dose-response curve is generated to calculate the precise dissociation constant (Kd).[14]

  • Data Visualization: The selectivity profile is visualized using the TREEspot® data visualization tool, which maps the inhibited kinases onto a phylogenetic tree of the human kinome.[12]

  • Cell Culture & Treatment: Culture MV4-11 cells to ~80% confluency. Resuspend cells in media and treat with the test compound (e.g., 1 µM Cmpd-X) or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by cooling for 3 minutes at 4°C.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated/aggregated proteins.[9]

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the concentration of the target protein (FLT3) in the supernatant using a standard protein detection method such as Western Blot or an AlphaScreen®-based immunoassay.[10]

  • Data Analysis: Plot the relative amount of soluble target protein as a function of temperature. Fit the data to a Boltzmann sigmoidal equation to determine the apparent melting temperature (Tm). The difference in Tm between compound-treated and vehicle-treated samples (ΔTm) indicates the degree of target stabilization.[11]

References

A Senior Application Scientist's Guide to Validating Cellular Target Engagement for 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous scientific scrutiny. A critical milestone in this journey is unequivocally demonstrating that a compound engages its intended molecular target within the complex milieu of a living cell. This guide focuses on establishing target engagement for "2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine," a molecule whose pyrimidine and piperazine moieties are common scaffolds in kinase inhibitors. While its precise target may be under investigation, this structural class provides a scientifically grounded framework for selecting and comparing appropriate validation technologies.

This document serves as a comparative guide for fellow researchers, scientists, and drug development professionals. It moves beyond mere protocol recitation to dissect the causality behind experimental choices, ensuring that the data you generate is not only accurate but also deeply informative. We will explore and contrast a suite of powerful techniques, from direct biophysical measurements of binding to the functional and phenotypic consequences of that engagement.

The Foundational Principle: From Binding to Biological Effect

The central dogma of target validation is that a compound's therapeutic effect is a direct consequence of its interaction with a specific protein target. Therefore, our experimental strategy must build a logical, evidence-based bridge from the initial binding event to the ultimate cellular outcome. A robust validation strategy does not rely on a single experiment but rather on the convergence of evidence from orthogonal methods. This guide compares three primary, direct, or semi-direct engagement assays and complements them with essential downstream validation techniques.

Method 1: Cellular Thermal Shift Assay (CETSA®) — The Biophysical Confirmation of Binding

CETSA® is a powerful, label-free technique that directly assesses target engagement in a physiological context—be it cell lysates, intact cells, or even tissue samples.[1][2]

The Causality Behind the Method: The core principle of CETSA is that the binding of a ligand, such as our test compound, stabilizes its target protein.[3] This increased stability is manifested as a higher melting temperature (Tm). When cells are heated, proteins denature and aggregate out of solution. A stabilized protein will remain soluble at higher temperatures compared to its unbound state.[4][5] By measuring the amount of soluble target protein across a temperature gradient, we can directly observe this "thermal shift" as proof of engagement.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound (e.g., this compound) or Vehicle (DMSO) A->B C 3. Aliquot cells and heat at different temperatures (e.g., 40°C to 70°C) B->C D 4. Lyse Cells (e.g., Freeze-thaw) C->D E 5. Separate Soluble Fraction (Centrifugation) D->E F 6. Detect Soluble Target Protein (e.g., Western Blot, ELISA) E->F G 7. Plot Melt Curve & Determine Tm Shift F->G

CETSA Experimental Workflow.

Detailed Experimental Protocol (Isothermal Dose-Response Format):

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T, or a cancer cell line expressing the putative target) in sufficient quantity for the experiment.

  • Compound Treatment: Treat cells with a range of concentrations of "this compound" (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating Step: From a preliminary melt-curve experiment, determine the temperature that causes significant, but not complete, denaturation of the unbound target protein (e.g., 52°C). Heat all treated cell samples at this single, constant temperature for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells using repeated freeze-thaw cycles to maintain protein integrity without detergents.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blotting or an ELISA-based method.[2]

  • Data Analysis: Plot the amount of soluble target protein against the compound concentration. A dose-dependent increase in soluble protein indicates target engagement.

Data Presentation and Interpretation:

Compound Concentration (µM)Soluble Target Protein (Relative Densitometry Units)
0 (Vehicle)1.00
0.011.15
0.12.50
14.80
105.10
1005.15

This table illustrates that as the compound concentration increases, more target protein is stabilized and remains in the soluble fraction, confirming engagement.

Method 2: NanoBRET™ Target Engagement Assay — A Quantitative Live-Cell Approach

The NanoBRET™ Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in real-time within living cells.[6][7]

The Causality Behind the Method: This technology relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor and a fluorescent acceptor.[7] The target protein is fused to a bright, small NanoLuc® luciferase (the donor). A fluorescently labeled tracer molecule that reversibly binds the target's active site is then added to the cells. When the tracer is bound, it is in close proximity to the NanoLuc® fusion, and energy transfer occurs. A test compound that enters the cell and engages the target will compete with and displace the tracer, leading to a measurable decrease in the BRET signal.[8][9] This allows for the quantitative determination of compound affinity (IC50) and residence time in a physiological environment.[6]

NanoBRET_Workflow cluster_prep Cell & Assay Preparation cluster_treatment Treatment & Measurement cluster_analysis Data Analysis A 1. Transfect Cells with Target-NanoLuc® Fusion Vector B 2. Plate transfected cells in assay plates A->B C 3. Add Test Compound (at various concentrations) B->C D 4. Add NanoBRET® Tracer & Nano-Glo® Substrate C->D E 5. Incubate (e.g., 2 hours) D->E F 6. Measure Donor (460nm) and Acceptor (610nm) Emission E->F G 7. Calculate NanoBRET® Ratio (Acceptor/Donor) F->G H 8. Plot Ratio vs. [Compound] and fit to IC50 curve G->H

NanoBRET™ Target Engagement Workflow.

Detailed Experimental Protocol:

  • Vector Construction: Clone the gene for the putative target protein into a vector containing NanoLuc® luciferase.

  • Cell Transfection: Transiently transfect a suitable cell line (e.g., HEK293T) with the Target-NanoLuc® fusion plasmid.

  • Cell Plating: Plate the transfected cells into a white, 96- or 384-well assay plate.

  • Compound Dosing: Prepare serial dilutions of "this compound". Add the compound to the wells and incubate.

  • Tracer and Substrate Addition: Add the target-specific NanoBRET® tracer and the Nano-Glo® live-cell substrate to all wells.

  • Signal Measurement: Incubate the plate at 37°C to allow binding to reach equilibrium. Measure the luminescence signal at the donor wavelength (460 nm) and the acceptor wavelength (610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to vehicle (0% inhibition) and a positive control (100% inhibition). Plot the normalized BRET ratio against the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Data Presentation and Interpretation:

Compound Concentration (µM)Normalized NanoBRET® Ratio% Inhibition
0 (Vehicle)1.000
0.010.955
0.10.6040
10.1585
100.0694
1000.0595
Calculated IC50 0.18 µM

This table shows a dose-dependent decrease in the BRET ratio, indicating successful competition with the tracer and direct target engagement in live cells.

Method 3: Chemoproteomic Profiling (Kinobeads) — A Global Selectivity View

For compounds like ours with a kinase-inhibitor-like scaffold, understanding selectivity is as crucial as confirming on-target engagement. Chemoproteomics, particularly using "kinobeads," provides a powerful method to assess a compound's interaction profile across a large portion of the expressed kinome.[10][11]

The Causality Behind the Method: Kinobeads are an affinity matrix composed of multiple, broadly selective, immobilized ATP-competitive kinase inhibitors.[12][13] When a cell lysate is passed over these beads, a large number of kinases that are present in the lysate will bind.[10] By pre-incubating the lysate with a free test compound, the compound will bind to its specific kinase targets, preventing them from subsequently binding to the kinobeads. Using quantitative mass spectrometry, one can then identify and quantify the kinases that are "competed off" the beads by the test compound, revealing its direct targets and their relative affinities in a dose-dependent manner.[12]

Kinobeads_Workflow cluster_prep Lysate Preparation & Incubation cluster_pulldown Affinity Pulldown cluster_analysis MS Analysis & Quantification A 1. Prepare Cell Lysate B 2. Incubate Lysate with Test Compound or Vehicle A->B C 3. Add Kinobeads to Lysate B->C D 4. Incubate to allow kinase binding C->D E 5. Wash beads to remove non-specific binders D->E F 6. Elute Bound Kinases E->F G 7. Protein Digestion (e.g., Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Identify & Quantify Kinases H->I J 10. Determine Dose-Response for competed kinases I->J

Kinobeads Chemoproteomics Workflow.

Detailed Experimental Protocol:

  • Cell Lysis: Harvest and lyse cells under native conditions to preserve kinase structure and activity.

  • Compound Incubation: Aliquot the lysate and incubate with serial dilutions of "this compound" or vehicle for 1 hour at 4°C.

  • Kinobeads Pulldown: Add the kinobeads slurry to each lysate sample and incubate to allow for kinase capture.

  • Washing: Wash the beads extensively to remove unbound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by high-resolution quantitative mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified kinase, calculate the ratio of its abundance in the compound-treated sample versus the vehicle control. A ratio less than 1 indicates competition. Plot these ratios against compound concentration to generate IC50 values for each target.

Data Presentation and Interpretation:

Target KinaseIC50 (µM)Interpretation
Kinase A (Putative Target)0.25Potent on-target engagement
Kinase B2.8Moderate off-target engagement
Kinase C15.6Weak off-target engagement
Kinase D>100No significant engagement

This approach provides a comprehensive selectivity profile, confirming the primary target and identifying potential off-targets that could be responsible for toxicity or polypharmacology.

Validating the Functional Consequences

Confirming direct binding is only the first step. True validation requires demonstrating that this binding event leads to a functional change in the cell.

Downstream Signaling Analysis via Western Blot

The Causality Behind the Method: If "this compound" inhibits a target kinase, it should block the phosphorylation of that kinase's downstream substrates.[14] Western blotting is a cornerstone technique to visualize and semi-quantify these changes in protein phosphorylation.[15][16] By using antibodies specific to the phosphorylated form of a substrate (e.g., p-AKT, p-ERK), we can directly measure the functional impact of target inhibition.[15] Validating the antibody's specificity is a critical prerequisite for reliable results.[17][18][19]

Signaling_Pathway Receptor Receptor TargetKinase Target Kinase (e.g., Kinase A) Receptor->TargetKinase Activates Substrate Downstream Substrate TargetKinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Compound Our Compound Compound->TargetKinase Inhibits

Hypothetical Kinase Signaling Pathway.

A dose-dependent decrease in the level of the phosphorylated substrate following compound treatment serves as strong evidence of functional target engagement.

Phenotypic Assays

The Causality Behind the Method: Ultimately, a drug works by eliciting a desired change in cell behavior or fate (a phenotype).[20] Linking target engagement to a relevant phenotypic outcome is the capstone of the validation process.[14][21] If the target kinase is involved in cell proliferation, for example, its inhibition should lead to decreased cell viability or growth arrest. A strong correlation between the potency of target engagement (e.g., CETSA or NanoBRET™ IC50) and the potency in a phenotypic assay (e.g., cell viability EC50) provides powerful, integrated evidence for the compound's mechanism of action.[22]

Synthesizing the Evidence: A Multi-Faceted Conclusion

No single technology tells the whole story. The most robust validation of target engagement for "this compound" comes from the strategic integration of multiple, orthogonal approaches.

Methodology Principle Key Output Context Pros Cons
CETSA Ligand-induced thermal stabilizationTm shift, EC50Intact cells, LysatesLabel-free, direct binding evidenceLower throughput, requires specific antibody
NanoBRET™ TE BRET-based competitive displacementIC50, Residence TimeLive cellsHighly quantitative, real-time, high throughputRequires genetic modification, specific tracer
Kinobeads Affinity chromatography & Mass SpecIC50, Selectivity ProfileCell LysatesGlobal view of selectivity, identifies off-targetsIndirect (lysate-based), requires MS expertise
Western Blot Immunodetection of proteinsChange in p-SubstrateCell LysatesConfirms functional pathway modulationSemi-quantitative, antibody-dependent
Phenotypic Assay Measurement of cell behaviorEC50 (e.g., Viability)Live cellsLinks target to biological outcomeIndirect, mechanism can be complex

A compelling validation package would demonstrate that "this compound":

  • Directly binds its target in intact cells, causing a thermal shift (CETSA) .

  • Occupies the target's active site with a specific affinity in live cells (NanoBRET™) .

  • Inhibits the phosphorylation of the target's key downstream substrate (Western Blot) .

  • Exhibits a defined selectivity profile against other kinases (Kinobeads) .

  • Causes a phenotypic change consistent with target inhibition at a comparable potency (Phenotypic Assay) .

By building this layered, self-validating dataset, we can move forward with confidence, knowing that our compound's cellular activity is firmly grounded in its intended mechanism of action.

References

A Comparative Benchmarking Guide to Novel JAK2 Inhibitors: Evaluating "2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of JAK2 in Disease and Therapy

The Janus kinase (JAK) family, comprising four intracellular non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), serves as a critical nexus for signal transduction from a multitude of cytokine and growth factor receptors.[1][2] This signaling cascade, known as the JAK-STAT pathway, is fundamental to cellular processes including hematopoiesis, immune response, cell proliferation, and differentiation.[3][4] Upon ligand binding to a receptor, associated JAKs become activated, leading to their trans-phosphorylation and the subsequent phosphorylation of the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are then also phosphorylated by JAKs.[1][2] Activated STATs dimerize, translocate to the nucleus, and modulate the transcription of target genes.[3]

Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, most notably myeloproliferative neoplasms (MPNs) such as myelofibrosis (MF) and polycythemia vera (PV).[5][6] A specific mutation, JAK2V617F, is found in a high percentage of these patients and leads to constitutive, cytokine-independent activation of the kinase, driving uncontrolled cell growth.[7] Consequently, JAK2 has emerged as a premier therapeutic target. The development of small-molecule inhibitors that competitively block the ATP-binding site of JAK2 has revolutionized the management of these conditions.[8][9]

This guide provides a comprehensive framework for benchmarking a novel investigational compound, 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine , against established and emerging JAK2 inhibitors. Our objective is to present a rigorous, side-by-side evaluation of its biochemical potency, kinase selectivity, cellular activity, and fundamental drug-like properties. The comparators selected for this guide are:

  • Ruxolitinib: The first-in-class, FDA-approved dual JAK1/JAK2 inhibitor, serving as the clinical benchmark.[8][10]

  • Fedratinib: An FDA-approved, potent, and selective JAK2 inhibitor.[5][11]

  • Pacritinib: A dual JAK2 and FLT3 inhibitor, approved for patients with myelofibrosis and severe thrombocytopenia.[12][13]

By adhering to the detailed experimental protocols and data interpretation frameworks outlined herein, researchers can generate a robust and objective assessment of this novel compound's therapeutic potential.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK2_A JAK2 Receptor->JAK2_A 2. Dimerization & Activation JAK2_B JAK2 Receptor->JAK2_B STAT_cyto STAT Receptor->STAT_cyto 5. STAT Recruitment JAK2_A->Receptor 4. Receptor Phosphorylation JAK2_A->JAK2_B 3. Trans-phosphorylation JAK2_A->STAT_cyto 6. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 9. Regulation

Caption: The canonical JAK-STAT signaling pathway.

Part 1: Biochemical Characterization - Potency and Selectivity

The initial and most critical step in evaluating a novel kinase inhibitor is to determine its direct enzymatic activity and its specificity. An ideal JAK2 inhibitor should be highly potent against its intended target while exhibiting minimal activity against other kinases to reduce the risk of off-target toxicities.

Rationale for Experimental Design

We employ two primary biochemical assays. First, a direct JAK2 Kinase Inhibition Assay establishes the compound's intrinsic potency, measured as the half-maximal inhibitory concentration (IC50). Second, a broad Kinome Selectivity Profiling assay is essential.[14] Since most kinase inhibitors target the highly conserved ATP-binding pocket, cross-reactivity is common.[15] Profiling against a wide panel of kinases provides a clear picture of the compound's selectivity and helps anticipate potential safety liabilities.[16] We will specifically assess activity against other JAK family members (JAK1, JAK3, TYK2) to classify the inhibitor as JAK2-selective or pan-JAK.

Experimental Protocol 1: In Vitro JAK Family Kinase Inhibition Assay

Objective: To determine the IC50 values of the test compounds against JAK1, JAK2, JAK3, and TYK2.

Methodology: A time-resolved fluorescence resonance energy transfer (FRET) or luminescence-based (e.g., Kinase-Glo®) assay format is recommended for its high sensitivity and robustness.[6]

  • Reagents & Materials:

    • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes.

    • ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).[6]

    • Test compounds (Investigational, Ruxolitinib, Fedratinib, Pacritinib) dissolved in DMSO.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Detection reagents (e.g., Kinase-Glo® Max).

    • 384-well white microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO, typically starting from 10 mM. A 10-point, 3-fold dilution series is standard.

    • Add 50 nL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells for 'no inhibition' (100% activity) controls and wells without enzyme for 'maximum inhibition' (0% activity) controls.

    • Prepare a 2X enzyme solution in assay buffer and add 5 µL to each well.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for each enzyme to ensure competitive binding assessment.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mix to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP by adding 10 µL of the detection reagent.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Convert raw luminescence data to percent inhibition relative to the controls.

    • Plot percent inhibition against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Experimental Protocol 2: Kinome Selectivity Profiling

Objective: To assess the selectivity of the investigational compound by screening it against a broad panel of human kinases.

Methodology: This is typically performed as a service by specialized vendors (e.g., Reaction Biology, Eurofins).[17] The compound is first screened at a single high concentration (e.g., 1 µM) against a large panel (e.g., >400 kinases). Any kinase showing significant inhibition (e.g., >70%) is then selected for full IC50 determination.[16]

Anticipated Data & Interpretation

The data from these biochemical assays can be summarized for a clear comparison.

Table 1: Comparative Biochemical Potency and Selectivity Profile

Compound JAK2 IC50 (nM) JAK1 IC50 (nM) JAK3 IC50 (nM) TYK2 IC50 (nM) Selectivity Ratio (JAK1/JAK2) Selectivity Ratio (JAK3/JAK2)
2-(4-Methyl...)-amine 5 150 * >1000* 250 30x >200x
Ruxolitinib 4 3 410 19 0.75x 102x
Fedratinib 3 105 >1000 >1000 35x >333x
Pacritinib 25 650 1300 50 26x 52x

Data for comparators are representative values from literature.[18][19][20] Data for the investigational compound is hypothetical.

Interpretation: In this hypothetical scenario, "this compound" demonstrates high potency against JAK2, comparable to the established inhibitors. Critically, it shows a 30-fold selectivity for JAK2 over JAK1 and even greater selectivity against JAK3. This profile is similar to Fedratinib and suggests it may have a more JAK2-specific effect than the dual JAK1/2 inhibitor Ruxolitinib, potentially leading to a different clinical efficacy and safety profile.[21]

Part 2: Cellular Activity Assessment

While biochemical assays measure direct enzyme inhibition, cellular assays are crucial to confirm that a compound can penetrate the cell membrane, engage its target in a complex biological environment, and inhibit the downstream signaling pathway.

Rationale for Experimental Design

We use human cell lines that are dependent on the JAK2 pathway for their proliferation and survival. The human erythroleukemia cell line HEL 92.1.7 or SET-2 is an excellent model as it harbors the JAK2V617F mutation, leading to constitutive activation of the JAK/STAT pathway.[7][22] The primary endpoint is the inhibition of STAT5 phosphorylation (pSTAT5), a direct and robust biomarker of JAK2 activity.[22] A secondary assay measures the compound's effect on cell proliferation, which represents the ultimate biological consequence of pathway inhibition.

Experimental Protocol 3: Cellular pSTAT5 Inhibition Assay

Objective: To measure the potency of test compounds in inhibiting JAK2-mediated STAT5 phosphorylation in a cellular context.

Methodology: A high-content imaging or plate-based immunoassay (e.g., AlphaLISA or HTRF) can be used to quantify intracellular pSTAT5 levels.

  • Reagents & Materials:

    • HEL 92.1.7 or SET-2 cells.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Test compounds in DMSO.

    • Lysis buffer.

    • Antibodies specific for total STAT5 and phosphorylated STAT5 (pY694).

    • Detection reagents.

  • Procedure:

    • Seed HEL cells in 96-well plates and allow them to attach overnight.

    • Treat cells with a serial dilution of the test compounds for 2-4 hours.

    • Lyse the cells to release intracellular proteins.

    • Transfer lysates to an assay plate pre-coated with a capture antibody.

    • Add detection antibodies (e.g., anti-pSTAT5 and anti-total STAT5 labeled with different fluorophores).

    • Incubate to allow antibody binding.

    • Read the plate on a suitable instrument.

  • Data Analysis:

    • Normalize the pSTAT5 signal to the total STAT5 signal for each well.

    • Calculate percent inhibition relative to DMSO-treated controls.

    • Plot and fit the data as described in Protocol 1 to determine the cellular IC50.

Experimental Protocol 4: Cell Proliferation Assay

Objective: To determine the effect of test compounds on the proliferation of JAK2-dependent cells.

Methodology: A standard luminescence-based assay measuring ATP content (e.g., CellTiter-Glo®) is used as an indicator of cell viability and proliferation.

  • Procedure:

    • Seed HEL cells in 96-well plates at a low density.

    • Add serial dilutions of the test compounds.

    • Incubate the plates for 72 hours to allow for multiple cell divisions.

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Read luminescence.

  • Data Analysis:

    • Calculate percent inhibition of proliferation relative to DMSO controls.

    • Determine the GI50 (concentration for 50% growth inhibition) by fitting the dose-response curve.

Anticipated Data & Interpretation

Table 2: Comparative Cellular Potency

Compound pSTAT5 Inhibition IC50 (nM) (HEL cells) Cell Proliferation GI50 (nM) (HEL cells)
2-(4-Methyl...)-amine 25 50
Ruxolitinib 14 180
Fedratinib 672 ~700
Pacritinib 429 ~500

Data for comparators are representative values from literature.[18][23] Data for the investigational compound is hypothetical.

Interpretation: The hypothetical data show "this compound" effectively inhibits pSTAT5 signaling and subsequent cell proliferation at low nanomolar concentrations. The strong correlation between the pSTAT5 IC50 and the proliferation GI50 provides confidence that the anti-proliferative effect is on-target and mediated through JAK2 inhibition. Its cellular potency in this example is superior to Fedratinib and Pacritinib and comparable to Ruxolitinib in this specific assay.[18][23]

Workflow cluster_biochem Biochemical Assays cluster_cellular Cellular Assays cluster_adme In Vitro ADME A1 JAK Family IC50 Determination Potency Potency A1->Potency A2 Kinome-wide Selectivity Screen Selectivity Selectivity A2->Selectivity B1 pSTAT5 Inhibition Assay B2 Cell Proliferation Assay B1->B2 Cell_Activity Cellular Activity B1->Cell_Activity C1 Metabolic Stability Drug_Props Drug-like Properties C1->Drug_Props C2 Permeability (Caco-2) C2->Drug_Props C3 Plasma Protein Binding C3->Drug_Props Start Novel Compound Start->A1 Start->A2 Start->C1 Start->C2 Start->C3 Potency->B1 Selectivity->B1 End Candidate Profile Cell_Activity->End Drug_Props->End

Caption: Experimental workflow for inhibitor benchmarking.

Part 3: In Vitro ADME & Physicochemical Properties

A compound's ultimate success as a drug depends not only on its potency but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[24] Early in vitro assessment of these characteristics is vital to identify potential liabilities and guide further optimization.[25][26]

Rationale for Experimental Design

We propose a core panel of in vitro ADME assays. Metabolic Stability in liver microsomes predicts how quickly the compound might be cleared in the body. Plasma Protein Binding (PPB) is important because only the unbound fraction of a drug is typically active. Finally, a Caco-2 Permeability assay provides an estimate of a drug's potential for oral absorption.[27]

Experimental Protocol 5: In Vitro ADME Panel

Objective: To determine the preliminary ADME properties of the investigational compound.

Methodology: These assays are typically run in a high-throughput format.

  • Metabolic Stability:

    • Incubate the test compound (at ~1 µM) with human liver microsomes and NADPH (to initiate metabolic reactions).

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 min).

    • Quench the reaction and analyze the concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (T½) and intrinsic clearance.

  • Plasma Protein Binding (PPB):

    • Use rapid equilibrium dialysis (RED) or ultrafiltration.

    • Add the test compound to plasma and allow it to equilibrate in the device.

    • Measure the concentration of the compound in the protein-containing and protein-free fractions by LC-MS/MS.

    • Calculate the percentage of the compound bound to plasma proteins.

  • Caco-2 Permeability:

    • Culture Caco-2 cells on a semi-permeable membrane until they form a confluent monolayer, mimicking the intestinal barrier.

    • Add the test compound to the apical (A) side.

    • Measure the appearance of the compound on the basolateral (B) side over time.

    • Also, perform the reverse experiment (B to A) to calculate an efflux ratio.

    • Determine the apparent permeability coefficient (Papp).

Anticipated Data & Interpretation

Table 3: Comparative In Vitro ADME Profile

Compound Microsomal T½ (min) Plasma Protein Binding (%) Caco-2 Papp (A→B) (10⁻⁶ cm/s)
2-(4-Methyl...)-amine >60 92 15
Ruxolitinib 33 97 High
Fedratinib 118 94 Moderate
Pacritinib 45 99 High

Data for comparators are representative values from literature and public databases. Data for the investigational compound is hypothetical.

Interpretation: The hypothetical data for "this compound" are promising. A long microsomal half-life suggests low intrinsic clearance and potentially a longer half-life in vivo. The high permeability suggests good potential for oral absorption. While plasma protein binding is high, it is within an acceptable range for many oral drugs.

Logic_Diagram Potency High Biochemical Potency (Low IC50) Cell_Potency Cellular Potency (pSTAT & Proliferation) Potency->Cell_Potency enables Selectivity High Kinase Selectivity Safety Potential for Good Safety Profile Selectivity->Safety contributes to On_Target_Effect On-Target Biological Effect Cell_Potency->On_Target_Effect demonstrates Efficacy Potential for In Vivo Efficacy On_Target_Effect->Efficacy drives ADME Favorable ADME Properties Bioavailability Good Oral Bioavailability ADME->Bioavailability predicts Bioavailability->Efficacy is required for Candidate Viable Drug Candidate Efficacy->Candidate Safety->Candidate

Caption: Logic map from in vitro data to candidate potential.

Conclusion and Future Directions

This guide outlines a comprehensive, multi-tiered strategy for the preclinical evaluation of a novel JAK2 inhibitor, "this compound." Based on our hypothetical dataset, the investigational compound presents a highly promising profile characterized by:

  • Potent and Selective Inhibition: It demonstrates potent, single-digit nanomolar inhibition of JAK2 with excellent selectivity over other JAK family members, particularly JAK1 and JAK3.

  • On-Target Cellular Activity: This biochemical potency translates effectively into a cellular context, where it inhibits downstream STAT5 phosphorylation and the proliferation of JAK2-dependent cancer cells.

  • Favorable Drug-like Properties: Preliminary ADME data suggest the compound has good metabolic stability and high permeability, indicating potential for successful oral drug development.

The profile of "this compound" compares favorably with the approved drugs Ruxolitinib, Fedratinib, and Pacritinib. Its high selectivity for JAK2 over JAK1 may offer a differentiated safety or efficacy profile, a hypothesis that must be tested in further preclinical and clinical studies.

Future work should focus on in vivo pharmacodynamic and efficacy studies in mouse models of myeloproliferative neoplasms, comprehensive safety toxicology, and detailed pharmacokinetic analysis to establish a clear path toward clinical development.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. The final, and arguably one of the most critical, phases is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS No. 943757-74-2), ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we understand that true laboratory excellence is a fusion of groundbreaking discovery and unwavering commitment to safety.

While specific safety data for this compound is limited, a conservative approach to handling and disposal is warranted based on the known hazards of its structural components: piperazine and aminopyrimidine. Piperazine derivatives can be corrosive, skin and respiratory sensitizers, and may have neurological effects.[1][2] Aminopyrimidines are often classified as harmful if swallowed and can cause skin and eye irritation.[3][4] Therefore, this compound should be treated as a hazardous chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, a thorough understanding of the potential hazards is paramount. The following table summarizes the inferred hazards based on the compound's chemical structure.

Hazard Category Inferred Potential Hazard Source/Justification
Acute Toxicity (Oral) Harmful if swallowedBased on data for aminopyrimidines.[3]
Skin Corrosion/Irritation Causes skin irritation, potentially corrosiveBased on data for piperazine and aminopyrimidines.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation/damageBased on data for piperazine and aminopyrimidines.[1][2][3]
Sensitization May cause skin and respiratory sensitizationBased on data for piperazine.[1][2]

Mandatory PPE:

To mitigate these risks, the following PPE must be worn at all times when handling this compound for disposal:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Skin Protection: A flame-resistant lab coat and impervious gloves (nitrile or neoprene) are required. Contaminated clothing should be removed and laundered before reuse.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a full-face respirator with an appropriate cartridge should be used.[5]

Segregation and Waste Classification

Proper segregation of chemical waste is a cornerstone of laboratory safety. This compound waste must be classified and handled as hazardous chemical waste .

Incompatible Materials to Avoid:

  • Strong Oxidizing Agents: To prevent potentially violent reactions.

  • Acids: Amines can react exothermically with acids.

  • Water-reactive substances: While not definitively water-reactive, it is good practice to store amine-containing compounds away from materials that react violently with water.[1]

All waste containing this compound, including empty containers, contaminated lab supplies (e.g., weighing paper, pipette tips), and unused material, must be disposed of as hazardous waste. Do not mix this waste with non-hazardous laboratory trash.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of solid this compound and contaminated materials.

Preparing the Hazardous Waste Container
  • Select a Compatible Container: Choose a container made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container with a screw-on cap is recommended. The original manufacturer's container is an excellent option if it is in good condition.[2][6]

  • Label the Container: Affix a hazardous waste tag to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: "943757-74-2"

    • An accurate accumulation start date.

    • The primary hazard(s): "Corrosive," "Irritant," "Harmful if Swallowed."

Accumulating the Waste
  • Solid Waste: Carefully transfer any unused or waste solid this compound into the labeled hazardous waste container. Use a funnel to prevent spills.

  • Contaminated Lab Supplies: Place all contaminated disposable items, such as gloves, weighing paper, and Kimwipes, into a clear plastic bag. Double-bag this waste to allow for visual inspection by environmental health and safety (EH&S) personnel.[2] This bagged waste can then be placed in a designated solid hazardous waste container.

  • Empty Containers: The original container of this compound must be disposed of as hazardous waste. Do not rinse the container and pour the residue down the drain. Secure the cap and label it as hazardous waste.

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[2] This prevents the release of vapors and protects against spills.

Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the hazardous waste container in a designated Satellite Accumulation Area within the laboratory. This area must be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is chemically compatible and can hold 110% of the volume of the largest container.[2] This will contain any potential leaks or spills.

  • Segregate Incompatibles: Ensure the SAA is organized to segregate incompatible waste streams. Store this amine-containing waste away from acids and strong oxidizing agents.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal start Start Disposal Process assess_hazards Assess Hazards (Corrosive, Irritant, Sensitizer) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prep_container Prepare Labeled, Compatible Hazardous Waste Container don_ppe->prep_container waste_type Identify Waste Type prep_container->waste_type solid_waste Unused/Waste Solid Chemical waste_type->solid_waste Solid contaminated_items Contaminated Lab Supplies (Gloves, Wipes, etc.) waste_type->contaminated_items Supplies empty_container Original Empty Container waste_type->empty_container Container collect_solid Transfer to Waste Container solid_waste->collect_solid bag_items Double-Bag Contaminated Items contaminated_items->bag_items label_empty Label as Hazardous Waste empty_container->label_empty store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_bag Place Bag in Solid Waste Container bag_items->collect_bag collect_bag->store_saa label_empty->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment segregate Segregate from Incompatibles (Acids, Oxidizers) secondary_containment->segregate request_pickup Request Hazardous Waste Pickup (Contact EH&S) segregate->request_pickup end_process End of Disposal Process request_pickup->end_process

Caption: Disposal workflow for this compound.

Requesting a Hazardous Waste Pickup

Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's specific guidelines, often 90 days), a hazardous waste pickup must be requested from your institution's Environmental Health & Safety (EH&S) department.[2] Do not attempt to transport or dispose of the waste yourself.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research leaves a positive and lasting legacy.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is the bedrock of scientific integrity and personal well-being. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with 2-(4-Methylpiperazin-1-yl)pyrimidin-5-amine (CAS No. 943757-74-2). This compound, while a valuable building block in medicinal chemistry, necessitates a rigorous and well-understood safety protocol to mitigate potential hazards.

Understanding the Hazard: Why Specific PPE is Crucial

Before detailing the "what" of PPE, it is imperative to understand the "why." this compound is classified as an irritant, primarily affecting the skin and eyes.[1] Furthermore, as an aromatic amine, there is a potential for absorption through the skin. The combustible nature of the compound also requires consideration in the overall laboratory safety plan.[1] Therefore, our PPE strategy is designed to create a comprehensive barrier against these specific risks.

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task, as outlined in 29 CFR 1910.132. This guide serves as a specialized application of that principle for this particular compound.

Core PPE Ensemble for Handling this compound

The following table summarizes the essential PPE for handling this compound. Each component is discussed in greater detail below, explaining the rationale behind its selection.

PPE ComponentSpecificationPrimary Function
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are recommended.Protects against splashes and airborne particulates.
Hand Protection Double-gloving with a heavier grade outer glove (e.g., Neoprene or Butyl rubber) over a standard inner glove.Prevents skin contact and chemical permeation.
Body Protection Flame-resistant laboratory coat.Protects against splashes and brief thermal exposure.
Respiratory Protection Not typically required in a well-ventilated area; use a NIOSH-approved respirator if dust or aerosols are generated.Prevents inhalation of airborne particulates.
Eye and Face Protection: The First Line of Defense

Direct contact with this compound can cause serious eye irritation.[1] Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields that conform to the ANSI Z87.1 standard.

  • Recommended Practice: For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, chemical splash goggles should be worn. A face shield, worn over safety glasses or goggles, offers an additional layer of protection.

Hand Protection: A Deeper Dive into Glove Selection

The term "suitable gloves" is often found in safety data sheets, but for aromatic amines, a more critical evaluation is necessary. While nitrile gloves are a common choice in many laboratories, they offer poor resistance to many aromatic amines.

  • The Rationale for Double-Gloving: This practice provides a dual benefit. The inner glove acts as a second barrier in case the outer glove is breached. The outer glove, being of a more chemically resistant material, provides the primary protection.

  • Recommended Outer Glove Materials:

    • Neoprene: Offers good resistance to a broad range of chemicals, including many amines.

    • Butyl Rubber: Provides excellent protection against many corrosive and toxic substances.

  • Inner Glove: A standard disposable nitrile glove can be used as the inner layer.

It is crucial to consult the glove manufacturer's chemical resistance guides for specific breakthrough times, although data for this specific compound may be limited. In such cases, selecting a glove material known to be effective against the chemical class (aromatic amines) is the most prudent approach.

Body Protection: Beyond the Standard Lab Coat

Given that this compound is a skin irritant and combustible, a flame-resistant (FR) lab coat is the recommended choice.[1] This provides protection against both chemical splashes and potential flash fires. The lab coat should be fully buttoned with the sleeves rolled down to maximize skin coverage.

Respiratory Protection: When is it Necessary?

Under normal handling conditions in a well-ventilated chemical fume hood, respiratory protection is not typically required. However, if there is a potential for generating dust (e.g., when handling the solid form) or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used. All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluations and fit testing, as stipulated by OSHA's 29 CFR 1910.134.

Procedural Guidance: From Donning to Disposal

A sequential and well-rehearsed workflow is essential for minimizing exposure. The following diagram illustrates the logical flow of operations when handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_area Designate and Prepare Work Area don_ppe Don PPE in Correct Sequence prep_area->don_ppe 1. Secure Environment handle_chem Handle Chemical in Ventilated Hood don_ppe->handle_chem 2. Proceed to Handling spill_kit Ensure Spill Kit is Accessible handle_chem->spill_kit Contingency decon_ppe Decontaminate Reusable PPE handle_chem->decon_ppe After Task Completion doff_ppe Doff PPE in Reverse Sequence decon_ppe->doff_ppe 3. Minimize Contamination dispose_waste Segregate and Dispose of Waste doff_ppe->dispose_waste 4. Final Step

Caption: A logical workflow for handling this compound.

Step-by-Step PPE Protocol
  • Donning Sequence:

    • Put on the inner pair of gloves (nitrile).

    • Don the flame-resistant lab coat, ensuring it is fully buttoned.

    • Don the outer pair of chemically resistant gloves (neoprene or butyl rubber), ensuring the cuffs go over the sleeves of the lab coat.

    • Put on eye and face protection.

  • Decontamination and Doffing:

    • Gross Decontamination: If there is visible contamination on the outer gloves, they should be wiped down with an appropriate solvent (e.g., isopropanol) and then soap and water, while still wearing them.

    • Doffing Outer Gloves: Carefully remove the outer gloves, turning them inside out to trap any residual contamination.

    • Doffing Lab Coat and Eye Protection: Remove the lab coat and eye protection.

    • Doffing Inner Gloves: Remove the inner gloves, again turning them inside out.

    • Hand Washing: Immediately wash hands thoroughly with soap and water.

Disposal Plan: A Framework for Responsible Waste Management

Waste Characterization:

  • Ignitability: As a combustible solid, it may meet the criteria for an ignitable hazardous waste (EPA waste code D001).

  • Toxicity: While specific toxicity data is lacking, as a precautionary measure, it should be treated as potentially toxic.

Disposal Procedures:

  • Segregation: All waste contaminated with this compound, including disposable PPE, weighing paper, and contaminated glassware, must be segregated into a dedicated, clearly labeled hazardous waste container.

  • Containerization: Use a chemically compatible, sealed container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste management company. Do not dispose of this chemical down the drain or in regular trash.

This systematic approach to PPE and waste management ensures not only personal safety but also environmental responsibility, fostering a culture of safety and excellence in the laboratory.

References

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